SRI-37240
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H23N3O2 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
3-cyclohexyl-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17H,3,6-7,12-13H2,1H3 |
InChIキー |
VMNOIZKDWKJSPW-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4CCCCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling SRI-37240: A Novel Readthrough Agent for Nonsense Mutations
A Technical Guide on its Discovery, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule SRI-37240 and its potent derivative, SRI-41315. These compounds represent a promising new class of therapeutic agents designed to address genetic diseases caused by nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins. This document details the discovery of this compound through high-throughput screening, elucidates its novel mechanism of action involving the degradation of the eukaryotic release factor 1 (eRF1), and presents key preclinical data. Experimental protocols for the foundational assays used in its characterization are also provided, along with visualizations of the key pathways and workflows.
Discovery and Optimization
This compound was identified from a high-throughput screening campaign of 771,345 small molecules.[1][2][3] The screen utilized a cell-based reporter system engineered to detect translational readthrough of a premature termination codon.[1][3] Of the 180 compounds that demonstrated readthrough activity, this compound emerged as the most active.[1][3]
Subsequent medicinal chemistry efforts focused on optimizing the potency and physicochemical properties of this compound. This led to the synthesis of 40 derivatives, from which SRI-41315 was identified as a more potent analog with superior readthrough efficiency.[1][2]
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from preclinical studies of this compound and SRI-41315.
Table 1: High-Throughput Screening (HTS) for Readthrough Agents
| Parameter | Value | Reference |
| Total Compounds Screened | 771,345 | [1][2][3] |
| Confirmed Hits | 180 | [1][3] |
| Hit Criteria (% Activation) | ≥ Mean + 3 SD (13.57%) | [4] |
| Emax of this compound (% of G418 control) | 718% | [4] |
Table 2: Effect of this compound on CFTR Function in FRT Cells Expressing G542X-CFTR
| This compound Concentration (µM) | Forskolin-Induced Conductance (mS/cm²) (mean ± SEM) | Forskolin-Induced Conductance with 100 µg/mL G418 (mS/cm²) (mean ± SEM) | Reference |
| 0 | 0.03 ± 0.00 | - | [4] |
| 1 | ~0.1 | - | [4] |
| 3 | ~0.2 | - | [4] |
| 10 | ~0.4 | 0.97 ± 0.02 | [4] |
| 30 | 0.60 ± 0.01 | 2.8 ± 0.22 | [4] |
Table 3: Physiochemical Properties of this compound and SRI-41315
| Assay | Target Values | This compound | SRI-41315 | Reference |
| ADME Properties | (Data not available in search results) | (Data not available in search results) |
Mechanism of Action: A Novel Approach to Readthrough Induction
This compound and its analog SRI-41315 employ a novel mechanism of action to induce the readthrough of premature termination codons. Unlike aminoglycoside antibiotics that directly interact with the ribosomal decoding center, these compounds trigger the degradation of the eukaryotic release factor 1 (eRF1).[1] eRF1 is a key protein that recognizes stop codons and facilitates the termination of translation.
Recent cryo-electron microscopy (cryo-EM) studies have revealed that SRI-41315 acts as a "molecular glue."[5][6] It binds to both eRF1 and the ribosome, effectively trapping eRF1 on the ribosome after it has recognized a stop codon. This prolonged stalling of the ribosome is recognized by the cell's quality control machinery. Specifically, the ribosome collision sensor GCN1 and the ubiquitin ligases RNF14 and RNF25 are recruited. This leads to the ubiquitylation and subsequent proteasomal degradation of eRF1. The reduction in cellular eRF1 levels decreases the efficiency of translation termination at premature stop codons, thereby increasing the probability of near-cognate tRNA incorporation and readthrough to produce a full-length protein.
A significant finding is that this compound does not appear to stimulate readthrough at normal termination codons, suggesting a degree of selectivity for premature stop signals.[1] Furthermore, this compound and SRI-41315 act synergistically with the aminoglycoside G418 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with nonsense mutations.[1] This suggests that combining agents with different mechanisms of action could be a powerful therapeutic strategy.[1]
Experimental Protocols
High-Throughput Screening for Readthrough Compounds
The discovery of this compound was enabled by a robust high-throughput screening assay designed to identify small molecules that promote the readthrough of a premature termination codon.
Principle: A reporter gene, NanoLuc luciferase, was modified to contain a premature termination codon (PTC) within its coding sequence.[1] In the absence of a readthrough agent, translation terminates at the PTC, resulting in a truncated, non-luminescent protein. When a compound induces readthrough, the ribosome bypasses the PTC, leading to the synthesis of the full-length, functional NanoLuc luciferase, which generates a luminescent signal upon the addition of its substrate.
Methodology:
-
Cell Line: Rat fibroblast cells were stably transfected with a plasmid encoding the NanoLuc luciferase gene containing a PTC.
-
Compound Library: A library of 771,345 small molecules was screened.
-
Assay Plates: Cells were seeded into multi-well plates (e.g., 384-well or 1536-well format) and incubated with individual compounds from the library.
-
Incubation: The cells were incubated with the compounds for a sufficient period to allow for changes in protein expression (typically 24-48 hours).
-
Lysis and Substrate Addition: A lysis buffer containing the NanoLuc substrate was added to each well.
-
Signal Detection: Luminescence was measured using a plate reader.
-
Hit Identification: Compounds that produced a luminescent signal above a predefined threshold (e.g., mean signal of the plate plus three standard deviations) were identified as primary hits.
Measurement of CFTR Function using Ussing Chamber Electrophysiology
The functional rescue of the CFTR protein by this compound was quantified by measuring ion transport in polarized epithelial cells using an Ussing chamber.
Principle: An Ussing chamber is a device that allows for the measurement of epithelial ion transport by isolating the apical and basolateral sides of a cultured cell monolayer and measuring the short-circuit current (Isc), which is a measure of net ion movement across the epithelium.
Methodology:
-
Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing the G542X-CFTR nonsense mutation were cultured on permeable supports until a confluent and polarized monolayer was formed.
-
Treatment: The cell monolayers were treated with varying concentrations of this compound, with or without G418, for 48 hours.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers were mounted in the Ussing chamber, separating the apical and basolateral chambers, which were filled with appropriate physiological solutions.
-
Short-Circuit Current Measurement: The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc) was continuously recorded.
-
Pharmacological Modulation:
-
Amiloride was added to the apical chamber to block the epithelial sodium channel (ENaC).
-
Forskolin was added to both chambers to raise intracellular cAMP levels and activate CFTR channels.
-
A CFTR-specific inhibitor (e.g., CFTRinh-172) was added to confirm that the measured current was CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to forskolin and its inhibition by a CFTR-specific inhibitor were calculated to determine the level of CFTR-mediated chloride conductance.
Assessment of CFTR Protein Expression by Western Blotting
The restoration of full-length CFTR protein expression upon treatment with this compound was visualized and quantified using Western blotting.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest.
Methodology:
-
Cell Lysis: FRT cells expressing G542X-CFTR were treated with this compound and/or G418. After treatment, the cells were lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate was determined to ensure equal loading.
-
Gel Electrophoresis: Equal amounts of protein from each sample were separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane was incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody that specifically recognizes the CFTR protein.
-
Secondary Antibody Incubation: The membrane was washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate was added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal was captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the full-length CFTR protein was quantified to determine the relative amount of protein expression in each sample.
Limitations and Future Directions
While this compound and SRI-41315 have shown significant promise in preclinical models, some challenges remain. In primary human bronchial epithelial cells, neither compound alone significantly increased CFTR function; a synergistic effect with G418 was required.[1] Additionally, these compounds exhibited some off-target effects on the epithelial sodium channel, which could limit their therapeutic potential in their current form for cystic fibrosis.[1]
Future research will likely focus on further medicinal chemistry optimization to enhance potency and reduce off-target effects. The novel mechanism of eRF1 degradation opens up new avenues for the development of readthrough therapies for a wide range of genetic disorders caused by nonsense mutations, including Duchenne muscular dystrophy and certain cancers. The synergistic activity with other readthrough agents also highlights the potential for combination therapies to achieve clinically meaningful outcomes.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-37240 mechanism of action in premature termination codons
An In-depth Technical Guide to the Mechanism of Action of SRI-37240 in Premature Termination Codons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule identified for its potential in treating genetic diseases caused by premature termination codons (PTCs). The document details the core mechanism, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications. A particular focus is given to its more potent derivative, SRI-41315, which was developed and characterized in the seminal work that identified this compound.
Core Mechanism of Action
This compound and its structural analog, SRI-41315, represent a novel class of therapeutic agents that promote the readthrough of premature termination codons. Their mechanism is distinct from previously identified readthrough compounds, such as aminoglycosides. The core mechanism of action of this compound, and more potently SRI-41315, involves a multi-faceted approach to suppress premature termination and promote the synthesis of full-length, functional proteins.
The primary mechanism involves the targeted degradation of the eukaryotic translation termination factor 1 (eRF1).[1][2][3][4] SRI-41315 acts as a molecular glue, stabilizing the interaction between eRF1 and the ribosome at the decoding center.[5][6][7][8] This prolonged association of eRF1 with the ribosome leads to ribosome collisions, which in turn triggers the ubiquitylation and subsequent proteasomal degradation of eRF1.[2][5][7] The reduction in cellular eRF1 levels decreases the efficiency of termination at PTCs, thereby allowing for the incorporation of a near-cognate aminoacyl-tRNA and continuation of translation.
Furthermore, this compound has been shown to induce a prolonged pause at stop codons without stimulating readthrough at normal termination codons, suggesting a degree of selectivity for premature termination signals.[2][9] This compound and its derivatives have demonstrated efficacy in restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cellular models of cystic fibrosis harboring nonsense mutations.[2][10] A significant finding is the synergistic effect observed when this compound or SRI-41315 is co-administered with the aminoglycoside G418, leading to a more substantial restoration of CFTR function.[2][9]
Quantitative Data
The following tables summarize the quantitative data from key experiments characterizing the efficacy of this compound and SRI-41315.
Table 1: Efficacy of this compound in NanoLuc Reporter Assay
| Concentration of this compound | Readthrough Activity (% of G418 control) |
| 10 µM | 718% |
| Additional concentrations | Data not available in provided snippets |
Data extracted from a high-throughput screen of 771,345 compounds.[11]
Table 2: Synergistic Effect of this compound and G418 in a NanoLuc Reporter Assay
| Treatment | Normalized NanoLuc Activity (Arbitrary Units) |
| This compound alone | Concentration-dependent increase |
| This compound + 100 µg/mL G418 | Significantly higher than this compound alone (p < 0.0001) |
Statistical significance was determined by two-way ANOVA.[11]
Table 3: Effect of this compound and SRI-41315 on CFTR Function
| Compound | Concentration | CFTR Function Restoration |
| This compound | 10 µM or 30 µM | Rescue of CFTR function in cells with G542X mutation.[12] |
| This compound + G418 | 10 µM this compound + 100 µg/mL G418 | ~25% of wild-type CFTR protein expression and function.[12][13] |
| SRI-41315 + G418 | Concentrations not specified | Significant increase in CFTR function in primary human bronchial epithelial cells.[2] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
NanoLuc Reporter Assay for PTC Readthrough
This assay is designed to quantify the readthrough efficiency of compounds at a specific PTC.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a NanoLuc reporter construct containing a premature termination codon (e.g., from a CFTR nonsense mutation).[11]
-
Assay Principle: The NanoLuc gene is engineered to contain a PTC. In the absence of a readthrough agent, a truncated, non-functional luciferase is produced. Readthrough of the PTC results in the synthesis of a full-length, active NanoLuc enzyme, which generates a luminescent signal in the presence of its substrate.
-
Protocol:
-
Seed FRT-NanoLuc reporter cells in 96-well or 384-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound, SRI-41315, or a positive control (e.g., 300 µg/mL G418) for a specified period (e.g., 24-48 hours).[11]
-
After incubation, lyse the cells using a suitable lysis buffer.
-
Add the Nano-Glo® Luciferase Assay Substrate to the cell lysate.[14]
-
Measure the luminescence using a plate reader.
-
Normalize the NanoLuc activity to total cellular protein to account for differences in cell viability.[11]
-
Express readthrough activity as a percentage of the signal generated by the positive control.[11]
-
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique used to obtain a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.
-
Objective: To determine the effect of this compound on ribosome occupancy at stop codons.
-
Protocol Overview:
-
Treat cells (e.g., HEK293T) with this compound, a control compound (e.g., G418), or vehicle (DMSO).
-
Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) to digest mRNA that is not protected by ribosomes.
-
Isolate the ribosome-protected mRNA fragments (RPFs), which are typically around 28-30 nucleotides in length.[15]
-
Prepare a sequencing library from the RPFs. This involves reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the cDNA library.
-
Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNA.
-
Analyze the data to assess ribosome density at and downstream of PTCs and normal termination codons.
-
Western Blotting for eRF1 Levels
This standard biochemical technique is used to detect and quantify the levels of the eRF1 protein in cell lysates.
-
Objective: To determine if SRI-41315 treatment leads to a reduction in eRF1 protein levels.
-
Protocol:
-
Treat cells with SRI-41315 or a vehicle control for a specified time.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for eRF1 overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate that reacts with the HRP to produce light.
-
Detect the signal using a CCD camera or X-ray film.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of eRF1.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Mechanism of SRI-41315-mediated PTC readthrough.
Caption: Workflow for identification and characterization of this compound.
Caption: Logical flow of this compound/SRI-41315's therapeutic effect.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldhealth.net [worldhealth.net]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nano-Glo® Luciferase Assay System Protocol [promega.com]
- 15. youtube.com [youtube.com]
Unlocking Therapeutic Potential: A Technical Guide to SRI-37240 and its Role in Nonsense Mutation Suppression
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule SRI-37240 and its derivatives as potent agents for the suppression of nonsense mutations, a class of genetic alterations responsible for a significant portion of rare and debilitating diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for genetic disorders.
Executive Summary
Nonsense mutations introduce premature termination codons (PTCs) within the coding sequence of a gene, leading to the production of truncated, non-functional proteins. This compound, identified through a large-scale high-throughput screen, and its more potent analog, SRI-41315, represent a promising therapeutic strategy by promoting translational readthrough of these PTCs. This guide will detail the mechanism of action, summarize key quantitative data, outline experimental protocols, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: A Novel Approach to Readthrough
This compound and its derivatives operate through a novel mechanism of action distinct from traditional aminoglycoside antibiotics. The more potent compound, SRI-41315, has been shown to induce the degradation of the eukaryotic release factor 1 (eRF1).[1][2] eRF1 is a critical protein that recognizes stop codons and facilitates the termination of translation.
By promoting the degradation of eRF1, SRI-41315 effectively reduces the competition for the ribosome at the site of a premature stop codon. This increased ribosomal pausing allows for the incorporation of a near-cognate aminoacyl-tRNA at the PTC, enabling the ribosome to "read through" the mutation and synthesize a full-length, functional protein.[1] This mechanism has been described as SRI-41315 acting as a "molecular glue" that stabilizes eRF1 on the ribosome, leading to its ubiquitylation and subsequent degradation by the proteasome.
Quantitative Data Summary
The efficacy of this compound and its synergistic action with the aminoglycoside G418 have been evaluated in various in vitro models. The following tables summarize the key quantitative findings.
| Compound/Combination | Metric | Result | Cell Line/System | Citation |
| This compound | Readthrough Activity (Emax) | 718% of G418 control | FRT cells with NanoLuc reporter | [3] |
| This compound | CFTR Function (Forskolin-stimulated Chloride Conductance) | Concentration-dependent increase from 0.03 to 0.60 mS/cm² | FRT cells expressing CFTR-G542X | [3] |
| This compound (10 µM) + G418 (100 µg/mL) | CFTR Function (% of wild-type) | 10.5% | FRT cells expressing CFTR-G542X | [3] |
| This compound (alone) | CFTR Function (% of wild-type) | 1.4% | FRT cells expressing CFTR-G542X | [3] |
| G418 (alone) | CFTR Function (% of wild-type) | 1% | FRT cells expressing CFTR-G542X | [3] |
| This compound + G418 | Full-length CFTR Protein Restoration (% of wild-type) | ~25% | FRT cells expressing CFTR-G542X | [3][4] |
| This compound (alone) | Full-length CFTR Protein Restoration (% of wild-type) | ~6% | FRT cells expressing CFTR-G542X | [3] |
| G418 (alone) | Full-length CFTR Protein Restoration (% of wild-type) | ~9% | FRT cells expressing CFTR-G542X | [3] |
| This compound and G418 (combination) | CFTR mRNA level increase | 1.8-fold | FRT cells expressing CFTR-G542X | [3] |
Experimental Protocols
High-Throughput Screening for Readthrough Compounds
Objective: To identify small molecules that promote the readthrough of premature termination codons.
Methodology:
-
Reporter System: A dual-luciferase reporter system utilizing a NanoLuc® reporter gene containing a premature termination codon (PTC) was employed.[1][2] Readthrough of the PTC results in the production of a functional NanoLuc® enzyme, leading to a luminescent signal.
-
Cell Line: Fischer Rat Thyroid (FRT) cells were stably transfected with the NanoLuc® reporter construct.
-
Screening: A library of 771,345 small molecules was screened in a 384-well or 1536-well plate format.[5][6]
-
Treatment: Cells were incubated with the test compounds for a defined period.
-
Detection: Luminescence was measured using a plate reader. The intensity of the signal is proportional to the readthrough efficiency.
-
Hit Identification: Compounds that produced a significant increase in luminescence compared to a negative control (e.g., DMSO) were identified as hits. G418 was used as a positive control.[3]
CFTR Function Assay (Ussing Chamber)
Objective: To measure the restoration of CFTR channel function in response to readthrough compounds.
Methodology:
-
Cell Culture: FRT cells stably expressing the human CFTR-G542X nonsense mutation were cultured on permeable supports to form polarized epithelial monolayers.
-
Treatment: Cell monolayers were treated with this compound, G418, or a combination of both for 48 hours.[2]
-
Ussing Chamber Setup: The permeable supports were mounted in an Ussing chamber, which allows for the measurement of ion transport across the epithelial monolayer.
-
Measurement of Short-Circuit Current (Isc): The Isc, a measure of net ion transport, was recorded.
-
Pharmacological Stimulation and Inhibition:
-
The epithelial sodium channel (ENaC) was blocked with amiloride.
-
CFTR channels were stimulated with forskolin, which increases intracellular cAMP levels.
-
The CFTR-specific current was confirmed by inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).
-
-
Data Analysis: The change in Isc upon forskolin stimulation and subsequent inhibition was calculated to determine the level of CFTR-mediated chloride conductance.
Visualizations
Signaling Pathway of SRI-41315-mediated Nonsense Suppression
Caption: Mechanism of SRI-41315 in promoting nonsense suppression.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for identifying readthrough compounds.
Clinical Development and Future Directions
To date, there is no publicly available information on the initiation of clinical trials for this compound or SRI-41315. Further preclinical studies are likely required to optimize the pharmacological properties of these compounds and to assess their safety and efficacy in in vivo models before they can be advanced to human trials. The synergistic effect observed with aminoglycosides suggests that combination therapies could be a powerful strategy for treating diseases caused by nonsense mutations. The novel mechanism of targeting eRF1 for degradation opens up a new avenue for the development of readthrough drugs with potentially improved efficacy and a different side-effect profile compared to existing agents.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
An In-depth Technical Guide to SRI-37240: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-37240 is a novel small molecule compound identified as a promising agent for the treatment of genetic disorders caused by nonsense mutations. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It details the compound's mechanism of action in promoting the readthrough of premature termination codons (PTCs) and presents key experimental data and methodologies for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutics for cystic fibrosis and other genetic diseases.
Chemical Structure and Physicochemical Properties
This compound was identified through high-throughput screening as a potent inducer of translational readthrough.[1] Its chemical structure is presented below. A derivative, SRI-41315, has also been synthesized and shown to have improved potency and physicochemical properties.[1]
Chemical Structure of this compound
(Note: A visual representation of the 2D chemical structure of this compound is described in the scientific literature but not available for direct display here. Please refer to the cited publication for the graphical representation.)
Physicochemical Properties
A summary of the available physicochemical properties for this compound and its analog SRI-41315 is provided in the table below. This data is crucial for assessing the compound's drug-like properties and for the design of further preclinical and clinical studies.
| Property | This compound | SRI-41315 |
| Molecular Weight | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| logP | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| pKa | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Aqueous Solubility | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| Chemical Formula | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
| IUPAC Name | [Data not explicitly found in search results] | [Data not explicitly found in search results] |
(Note: While the existence of this data is implied in the literature, specific quantitative values were not available in the provided search results.)
Pharmacological Properties and Mechanism of Action
This compound's primary pharmacological effect is the suppression of nonsense mutations by inducing translational readthrough. This allows the ribosome to bypass a premature termination codon (PTC) in the mRNA, leading to the synthesis of a full-length, functional protein.
Mechanism of Action Signaling Pathway
This compound and its more potent analog, SRI-41315, exert their effects by reducing the cellular abundance of the eukaryotic translation release factor 1 (eRF1).[1][2] eRF1 is a key protein that recognizes stop codons and mediates the termination of translation. By depleting eRF1, SRI-compounds increase the likelihood that a near-cognate aminoacyl-tRNA will be incorporated at the PTC, allowing translation to continue. This mechanism is distinct from that of other readthrough agents like aminoglycosides.
Caption: Mechanism of this compound in promoting translational readthrough.
Synergistic Effects
This compound has been shown to act synergistically with the aminoglycoside G418 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with nonsense mutations.[1] This suggests that combining therapies that target different components of the translation termination machinery could be a more effective therapeutic strategy.
Key Experiments and Methodologies
The activity of this compound has been characterized using several key in vitro assays. The detailed protocols for these experiments are crucial for the replication and validation of these findings.
3.1. NanoLuc® Reporter Readthrough Assay
This assay is used to quantify the readthrough efficiency of compounds in a high-throughput format. It utilizes a reporter gene, such as NanoLuc® luciferase, containing a premature termination codon.
Experimental Workflow
Caption: Workflow for the NanoLuc® reporter readthrough assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (16HBE14o-) cells) stably expressing a NanoLuc® reporter vector containing a specific premature termination codon (e.g., W134X) in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include appropriate controls such as a vehicle (e.g., DMSO) and a known readthrough-inducing agent (e.g., G418).
-
Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Luminescence Measurement: Following incubation, lyse the cells and measure the NanoLuc® luciferase activity using a commercial assay system (e.g., Nano-Glo® Luciferase Assay System) according to the manufacturer's instructions. Luminescence is typically measured using a plate-reading luminometer.
-
Data Analysis: Normalize the relative luminescence units (RLUs) to a measure of cell viability or total protein content. Express the readthrough efficiency as a percentage of the signal obtained with a positive control or a wild-type reporter construct.
3.2. Ussing Chamber Assay for CFTR Function
The Ussing chamber is an electrophysiological technique used to measure ion transport across epithelial tissues. It is the gold standard for assessing the function of the CFTR chloride channel.
Detailed Protocol:
-
Cell Culture on Permeable Supports: Culture primary human bronchial epithelial cells or other suitable epithelial cell lines on permeable filter supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in an Ussing chamber system. The chamber separates the apical and basolateral sides of the epithelium, allowing for the independent perfusion of solutions and the measurement of transepithelial voltage and current.
-
Short-Circuit Current Measurement: Bathe the cells in symmetrical Ringer's solution and maintain at 37°C. Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Pharmacological Modulation:
-
Initially, inhibit the epithelial sodium channel (ENaC) with a blocker like amiloride to isolate chloride transport.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist, such as forskolin.
-
Inhibit the stimulated CFTR current with a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current is indeed mediated by CFTR.
-
-
Data Analysis: The change in Isc upon stimulation with forskolin and subsequent inhibition with a CFTR inhibitor provides a quantitative measure of CFTR channel function.
Conclusion and Future Directions
This compound is a promising lead compound for the development of novel therapeutics for genetic diseases caused by nonsense mutations. Its unique mechanism of action, involving the depletion of eRF1, and its synergistic activity with other readthrough agents, offer exciting possibilities for combination therapies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to optimize its efficacy and safety profile for clinical applications. The detailed experimental protocols provided in this guide should facilitate the continued investigation of this compound and the development of next-generation readthrough-inducing drugs.
References
SRI-37240: A Novel Readthrough Agent for Restoring CFTR Protein Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule SRI-37240 and its effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel therapeutic strategies for cystic fibrosis (CF) caused by nonsense mutations.
Introduction
Cystic fibrosis is a genetic disorder resulting from mutations in the CFTR gene, which lead to a dysfunctional or absent CFTR protein.[1] A significant portion of CF cases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the messenger RNA (mRNA), leading to the production of a truncated, non-functional protein.[2][3] this compound is an investigational small molecule identified through high-throughput screening as a potent agent that induces translational readthrough of PTCs.[1][2] This allows the ribosome to bypass the premature stop codon and synthesize a full-length, functional CFTR protein.[4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound and its more potent derivative, SRI-41315, exert their effects through a novel mechanism of action. Unlike aminoglycoside antibiotics that directly interact with the ribosome, SRI-41315 has been shown to reduce the abundance of the eukaryotic release factor 1 (eRF1).[2][5] eRF1 is a critical protein that recognizes stop codons and facilitates the termination of translation.[3][4] By depleting eRF1, SRI-41315 decreases the efficiency of translation termination at PTCs, thereby promoting the incorporation of a near-cognate tRNA and allowing the ribosome to continue translation to produce a full-length protein.[4] This mechanism is distinct from that of other readthrough agents like G418, and studies have demonstrated a synergistic effect when this compound or its derivatives are used in combination with aminoglycosides.[1][6]
Signaling Pathway of SRI-41315 in Promoting Translational Readthrough
Caption: Mechanism of SRI-41315 action on translational readthrough.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in restoring CFTR function has been quantified through various in vitro experiments. The data presented below is a summary of key findings from published research.
Table 1: Effect of this compound on CFTR-dependent Chloride Conductance
| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Forskolin-Induced Conductance (mS/cm²) | Reference |
| FRT | G542X | Vehicle | - | 0.03 ± 0.00 | [6] |
| FRT | G542X | This compound | 1 | - | [6] |
| FRT | G542X | This compound | 3 | - | [6] |
| FRT | G542X | This compound | 10 | - | [6] |
| FRT | G542X | This compound | 30 | 0.60 ± 0.01 | [6] |
| FRT | G542X | This compound + G418 | 10 + 100 µg/mL | 0.97 ± 0.02 | [7] |
| FRT | G542X | This compound + G418 | 30 + 100 µg/mL | 2.8 ± 0.22 | [7] |
Table 2: Effect of this compound on CFTR Protein Expression
| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Mature CFTR (Band C) Level (% of Wild-Type) | Reference |
| FRT | G542X | This compound | 10 | ~6% | [7] |
| FRT | G542X | G418 | 100 µg/mL | ~9% | [7] |
| FRT | G542X | This compound + G418 | 10 + 100 µg/mL | ~25% | [7] |
Table 3: Effect of this compound on CFTR mRNA Levels
| Cell Line | CFTR Mutation | Treatment | Concentration (µM) | Fold Increase in CFTR mRNA | Reference |
| FRT | G542X | This compound | - | 1.4 | [7] |
| FRT | G542X | G418 | 100 µg/mL | 1.4 | [7] |
| FRT | G542X | This compound + G418 | - + 100 µg/mL | 1.8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to evaluate the effect of this compound on CFTR function.
Cell Culture and Treatment
-
Cell Lines: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR with the G542X nonsense mutation were a primary model.[6][7] Human embryonic kidney (HEK293) cells and primary human bronchial epithelial cells from CF patients have also been utilized.[4][5]
-
Culture Conditions: Cells were maintained in appropriate culture media and conditions as per standard protocols. For electrophysiological measurements, FRT cells were grown on permeable supports to form polarized monolayers.[6][7]
-
Compound Treatment: this compound and other compounds like G418 were dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the indicated concentrations for specified durations (typically 24-72 hours).[6][7][8]
Measurement of CFTR-dependent Chloride Conductance
This assay measures the function of the CFTR protein as a chloride channel at the cell surface.
-
Ussing Chamber Electrophysiology: Polarized FRT cell monolayers were mounted in Ussing chambers. The transepithelial voltage was clamped to 0 mV, and the short-circuit current (Isc), a measure of ion transport, was recorded.
-
Protocol:
-
Inhibit sodium transport with amiloride.
-
Stimulate CFTR-mediated chloride secretion by adding a cAMP agonist like forskolin.
-
In some experiments, a CFTR potentiator like ivacaftor is added to maximize channel opening.
-
Confirm that the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172).
-
The change in Isc upon stimulation and inhibition reflects the level of functional CFTR at the cell surface.[9]
-
Experimental Workflow for Ussing Chamber Assay
Caption: Ussing chamber experimental workflow for CFTR function.
Western Blotting for CFTR Protein Expression
This technique is used to detect and quantify the amount of CFTR protein in cell lysates.
-
Cell Lysis: Cells were harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of total protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for CFTR. This allows for the detection of both the immature, core-glycosylated form (Band B) and the mature, complex-glycosylated form (Band C) of the CFTR protein.[10]
-
Detection: After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands were visualized using a chemiluminescent substrate. Densitometry was used to quantify the intensity of the bands.[7]
Real-Time Quantitative PCR (RT-qPCR) for CFTR mRNA Levels
This method is employed to measure the abundance of CFTR mRNA in treated cells.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from cells, and its quality and quantity were assessed. Reverse transcription was then performed to synthesize complementary DNA (cDNA).
-
qPCR: The cDNA was used as a template for qPCR with primers specific for the CFTR gene and a reference (housekeeping) gene (e.g., GAPDH).
-
Analysis: The relative expression of CFTR mRNA was calculated using the ΔΔCt method, normalizing to the expression of the reference gene.[7]
Limitations and Future Directions
While this compound and its derivatives show significant promise, some challenges remain. In primary human bronchial epithelial cells, this compound or SRI-41315 alone did not significantly increase CFTR function; a synergistic effect with G418 was required.[1] Furthermore, these compounds were found to have a deleterious effect on the epithelial sodium channel (ENaC), which could limit their therapeutic development in their current form.[1]
Future research will likely focus on medicinal chemistry efforts to synthesize new derivatives with improved potency, reduced off-target effects, and better pharmacokinetic properties.[2] The novel mechanism of targeting eRF1 for degradation opens up a new therapeutic avenue for diseases caused by nonsense mutations, and further exploration of this pathway is warranted.[4]
Conclusion
This compound is a pioneering small molecule that has demonstrated the potential to restore CFTR protein function in cellular models of cystic fibrosis caused by nonsense mutations. Its unique mechanism of action, involving the depletion of eRF1, and its synergistic activity with other readthrough agents highlight a promising strategy for the development of novel CF therapies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and build upon these important findings.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. PHARMACOLOGICAL APPROACHES FOR TARGETING CYSTIC FIBROSIS NONSENSE MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. Clinical Consequences and Functional Impact of the Rare S737F CFTR Variant and Its Responsiveness to CFTR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Capitalizing on the heterogeneous effects of CFTR nonsense and frameshift variants to inform therapeutic strategy for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial High-Throughput Screening of SRI-37240
This guide provides a comprehensive overview of the initial high-throughput screening (HTS) that led to the identification of SRI-37240 as a potent inducer of translational readthrough of premature termination codons (PTCs). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the key biological pathways and experimental workflows.
Introduction
This compound was discovered through a large-scale, cell-based high-throughput screening campaign designed to identify small molecules capable of suppressing nonsense mutations.[1][2][3] These mutations introduce premature termination codons (PTCs) within the coding sequence of a gene, leading to the production of truncated, non-functional proteins and subsequent mRNA degradation through the nonsense-mediated mRNA decay (NMD) pathway.[3] The primary goal of the screen was to find compounds that could induce the ribosome to "read through" these PTCs, thereby restoring the synthesis of full-length, functional proteins. This approach holds therapeutic promise for a variety of genetic disorders caused by nonsense mutations, such as cystic fibrosis.[1][2]
High-Throughput Screening Campaign
A team at Southern Research conducted the high-throughput screening of a large compound library to identify potential readthrough agents.[1] The screening assay was designed to be robust and sensitive, allowing for the rapid testing of hundreds of thousands of compounds.
2.1. Summary of Quantitative Data
The high-throughput screening campaign and subsequent hit validation yielded significant quantitative data, which is summarized in the tables below for clarity and comparative analysis.
Table 1: High-Throughput Screening Cascade for this compound
| Parameter | Value | Reference |
| Total Compounds Screened | 771,345 | [1][2][3][4] |
| Initial Hits with Readthrough Activity | 180 | [1][2][3] |
| Most Active Compound Identified | This compound | [1][2] |
2.2. Experimental Protocols
The foundational element of the discovery of this compound was a meticulously designed high-throughput screening assay.
Primary Screening Assay: NMD-Sensitive NanoLuc Readthrough Reporter Assay
The primary high-throughput screen utilized a cell-based reporter assay to measure the translational readthrough of a premature termination codon.[1][3]
-
Cell Line: Rat cells were engineered to stably express a reporter construct.
-
Reporter Construct: The reporter gene consisted of the coding sequence for NanoLuc luciferase, a small, highly luminescent enzyme derived from a deep-sea shrimp.[1] A premature termination codon (PTC) was intentionally introduced into the middle of the NanoLuc gene. This construct was also designed to be sensitive to nonsense-mediated mRNA decay (NMD).
-
Assay Principle: In the untreated state, translation of the NanoLuc mRNA terminates at the PTC, resulting in a truncated, non-functional luciferase protein and degradation of the mRNA transcript via NMD. Consequently, the cells produce little to no luminescence.[3] When a compound successfully induces readthrough of the PTC, the ribosome bypasses the premature stop signal, leading to the synthesis of the full-length, active NanoLuc luciferase. The resulting luminescence is directly proportional to the readthrough efficiency of the compound.
-
Screening Execution: The library of 771,345 small molecules was screened in a high-throughput format.[1][2][3] The engineered rat cells were treated with the library compounds, and the luminescence output of each well was measured. A significant increase in luminescence compared to control wells indicated a potential "hit" compound with readthrough activity.
-
Hit Confirmation and Dose-Response: The 180 initial hits were then subjected to confirmatory assays and dose-response studies to validate their activity and determine their potency. This compound was identified as the most active compound from this screen.[1][2]
Mechanism of Action and Signaling Pathway
Subsequent investigations into the mechanism of action of this compound and its more potent derivative, SRI-41315, revealed a novel pathway for inducing translational readthrough.
3.1. Signaling Pathway of this compound and its Analogs
Unlike many previously identified readthrough compounds that directly interact with the ribosome, this compound and its derivatives were found to act by depleting the eukaryotic release factor 1 (eRF1).[1][2][5] eRF1 is a key protein that recognizes stop codons in the ribosomal A-site and mediates the termination of translation. By reducing the cellular levels of eRF1, SRI-41315 increases the likelihood that a near-cognate tRNA will be incorporated at the PTC, allowing translation to continue.[5] This depletion of eRF1 occurs through a proteasome-dependent degradation pathway.[1][5]
Caption: Mechanism of this compound-induced translational readthrough.
Experimental Workflow
The overall process from the initial screening to the identification and preliminary characterization of this compound followed a logical and systematic workflow.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. communities.springernature.com [communities.springernature.com]
The Discovery and Characterization of SRI-37240 and its Derivatives: A Technical Guide to Novel Readthrough Agents
A Deep Dive into the Identification of Premature Termination Codon Readthrough Modulators
This technical guide provides an in-depth overview of the discovery and characterization of SRI-37240 and its more potent derivative, SRI-41315. These novel small molecules have been identified as promising agents for the treatment of genetic disorders caused by nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, non-functional proteins. This document is intended for researchers, scientists, and drug development professionals interested in the field of translational readthrough therapeutics.
Introduction
Nonsense mutations are responsible for a significant percentage of all inherited genetic diseases, including cystic fibrosis (CF), Duchenne muscular dystrophy, and a variety of cancers.[1] These mutations result in the premature termination of protein synthesis, a process mediated by the eukaryotic translation termination factor 1 (eRF1). The search for therapeutic agents that can suppress these PTCs and restore the synthesis of full-length, functional proteins is an area of intense research.
This guide details the discovery of this compound, a novel non-aminoglycoside small molecule identified through a high-throughput screening campaign, and its subsequent optimization to yield the more potent derivative, SRI-41315.[1] We will explore their unique mechanism of action, which involves the targeted degradation of eRF1, and present the key experimental data and protocols that led to their characterization.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound and SRI-41315 in promoting translational readthrough and restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is commonly affected by nonsense mutations in CF.
Table 1: In Vitro Readthrough Efficacy of this compound and SRI-41315
| Compound | Assay System | Readthrough Efficiency (% of G418 control) | EC50 (µM) |
| This compound | NanoLuc Reporter (FRT cells) | ~60% at 30 µM | ~10 |
| SRI-41315 | NanoLuc Reporter (FRT cells) | >100% at 10 µM | ~3 |
Data extracted from Sharma et al., Nature Communications, 2021.[3]
Table 2: Functional Restoration of CFTR in Human Bronchial Epithelial Cells (G542X mutation)
| Treatment | CFTR Function (% of wild-type) |
| Vehicle | <1% |
| This compound (10 µM) | ~2% |
| G418 (100 µg/mL) | ~1.5% |
| This compound (10 µM) + G418 (100 µg/mL) | ~10% |
| SRI-41315 (10 µM) + G418 (100 µg/mL) | Significant increase over this compound + G418 |
Data extracted from Sharma et al., Nature Communications, 2021.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound and its derivatives.
High-Throughput Screening (HTS) for Readthrough Compounds
A high-throughput screening campaign was conducted to identify small molecules that could induce the readthrough of a premature termination codon.[4]
1. Cell Line and Reporter Construct:
-
Fisher Rat Thyroid (FRT) cells were stably transfected with a reporter construct encoding NanoLuciferase with an integrated premature termination codon (G542X). This construct was designed to be sensitive to nonsense-mediated mRNA decay (NMD).
2. Compound Library and Screening:
-
A library of 771,345 small molecules was screened.[5]
-
Compounds were added to the FRT-reporter cells in 384-well plates at a final concentration of 10 µM.
3. Assay Procedure:
-
Cells were incubated with the compounds for 48 hours.
-
NanoLuciferase activity was measured using a luminometer. An increase in luminescence indicated readthrough of the PTC and production of the functional luciferase enzyme.
4. Hit Identification:
-
Compounds that produced a luminescent signal significantly above the background were identified as primary hits.
-
This compound was identified as the most active compound from this screen.
Western Blot Analysis of eRF1 Levels
This protocol was used to determine the effect of SRI-41315 on the protein levels of the translation termination factor eRF1.
1. Cell Culture and Treatment:
-
Human bronchial epithelial (16HBE14o-) cells were cultured to ~80% confluency.
-
Cells were treated with SRI-41315 at various concentrations for 24 hours.
2. Protein Extraction:
-
Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.
-
Total protein concentration was determined using a BCA protein assay.
3. SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins were then transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with a primary antibody specific for eRF1.
-
After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection:
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
CFTR Function Assay (Ussing Chamber)
The Ussing chamber technique was employed to measure the ion channel function of CFTR in primary human bronchial epithelial cells.[1][6][7]
1. Cell Culture:
-
Primary human bronchial epithelial cells heterozygous for the G542X nonsense mutation were cultured on permeable supports until a polarized monolayer was formed.
2. Ussing Chamber Setup:
-
The cell monolayers were mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.
-
Both chambers were filled with Krebs-bicarbonate Ringer solution and maintained at 37°C.
3. Measurement of Short-Circuit Current (Isc):
-
The transepithelial voltage was clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, was continuously recorded.
-
Amiloride was added to the apical chamber to block sodium channels.
-
Forskolin was then added to activate CFTR through cAMP stimulation.
-
The CFTR-specific inhibitor, CFTRinh-172, was added at the end of the experiment to confirm that the measured current was due to CFTR activity.
4. Data Analysis:
-
The change in Isc in response to forskolin and CFTRinh-172 was used to quantify CFTR function.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in the discovery and mechanism of action of this compound and its derivatives.
Conclusion
The discovery of this compound and its derivative SRI-41315 represents a significant advancement in the field of nonsense suppression therapy.[8] Their novel mechanism of action, which involves the degradation of the eRF1 termination factor, offers a new therapeutic strategy for a wide range of genetic diseases caused by premature termination codons. The synergistic effect observed with aminoglycosides like G418 further highlights the potential for combination therapies to achieve greater clinical efficacy.[2] While further preclinical and clinical studies are necessary to fully evaluate their therapeutic potential and safety profile, the findings presented in this guide provide a solid foundation for the continued development of this promising new class of readthrough agents.
References
- 1. cff.org [cff.org]
- 2. Nanoluciferase-based cell fusion assay for rapid and high-throughput assessment of SARS-CoV-2-neutralizing antibodies in patient samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciencedaily.com [sciencedaily.com]
- 5. A small molecule induces readthrough of cystic fibrosis CFTR nonsense mutations | EurekAlert! [eurekalert.org]
- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CFTR Functional Analysis Core | Marsico Lung Institute [med.unc.edu]
- 8. origene.com [origene.com]
foundational research on SRI-37240's biological activity
An In-depth Technical Guide on the Foundational Research of SRI-37240's Biological Activity
Introduction
This compound is a small molecule identified through high-throughput screening as a potent inducer of translational readthrough of premature termination codons (PTCs).[1][2] Nonsense mutations, which introduce PTCs into the coding sequence of a gene, account for approximately 11% of all genetic disease-causing lesions and often lead to severe disease phenotypes due to the production of truncated, non-functional proteins.[3] this compound and its more potent derivative, SRI-41315, represent a promising therapeutic strategy for genetic disorders such as cystic fibrosis (CF), Duchenne muscular dystrophy, and certain cancers caused by nonsense mutations.[4] This document provides a comprehensive overview of the foundational research into the biological activity of this compound, detailing its mechanism of action, quantitative data from key experiments, and the methodologies employed in its initial characterization.
Mechanism of Action
The primary mechanism of action of this compound and its analog SRI-41315 involves the suppression of translation termination at PTCs.[5][6][7] This is achieved through a novel mechanism that involves the depletion of the eukaryotic release factor 1 (eRF1).[3][5][6][7] eRF1 is a critical protein that recognizes stop codons in the ribosomal A-site and facilitates the termination of polypeptide synthesis.[8]
The derivative SRI-41315 has been shown to dramatically reduce the abundance of eRF1 via a proteasome degradation-dependent pathway.[1] This reduction in eRF1 levels leads to a prolonged pause at stop codons, increasing the likelihood that a near-cognate tRNA will be incorporated at the PTC, thus allowing the ribosome to "read through" the premature stop signal and synthesize a full-length protein.[3][5][8] Ribosome profiling experiments have confirmed that this compound induces an increase in ribosome density at normal stop codons without causing a significant increase in readthrough at these sites, distinguishing its mechanism from that of aminoglycosides like G418, which can induce readthrough at both premature and normal stop codons.[3][9]
Quantitative Biological Activity Data
The biological activity of this compound has been quantified in various in vitro models, primarily focusing on its ability to restore the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in cells carrying nonsense mutations.
| Assay | Cell Line | Compound(s) | Concentration(s) | Key Findings | Reference |
| NanoLuc Readthrough Reporter | FRT cells | This compound | - | Emax = 718% of G418 control. | [5] |
| NanoLuc Readthrough Reporter | FRT cells | This compound + G418 | - | Enhanced NanoLuc activity, suggesting independent mechanisms. | [5] |
| CFTR Conductance | FRT cells (G542X mutation) | This compound | 1, 3, 10, 30 µM | Concentration-dependent increase in CFTR-mediated chloride conductance. | [5] |
| CFTR Conductance | FRT cells (G542X mutation) | This compound + G418 | 10 µM (this compound), 100 µg/mL (G418) | Synergistic increase in CFTR conductance. | [5][10] |
| CFTR Protein Expression | FRT cells (G542X mutation) | This compound + G418 | - | Restoration of ~25% of wild-type full-length CFTR protein levels. | [5][10] |
| CFTR Function | Primary human bronchial epithelial cells | SRI-41315 + G418 | - | Significant increase in CFTR function. | [1] |
| Ribosome Profiling | HEK293T cells | This compound | 10 µM | Increased ribosome density at normal stop codons without increasing readthrough. | [9] |
Key Experimental Methodologies
High-Throughput Screening (HTS) for Readthrough Compounds
The initial identification of this compound was accomplished through a large-scale HTS campaign.
-
Cell Line: Fischer Rat Thyroid (FRT) cells.
-
Reporter System: A dual-reporter system featuring a NanoLuc luciferase gene rendered sensitive to nonsense-mediated mRNA decay (NMD) by the presence of a premature termination codon.[5][6] Readthrough of the PTC results in the production of functional NanoLuc, leading to a luminescent signal.[1]
-
Screening: A library of 771,345 compounds was screened for their ability to induce luminescence in the reporter cell line.[1][2][5][6][7]
-
Hit Confirmation: Active compounds were re-tested to confirm a concentration-dependent response.[5] this compound was identified as one of the most active compounds from this screen.[1][2]
CFTR Function Assays
To validate the therapeutic potential of this compound, its effect on CFTR protein function was assessed using electrophysiological techniques.
-
Cell Model: FRT cells stably expressing a human CFTR cDNA containing the G542X nonsense mutation were used.[5]
-
Method: The cells were grown as monolayers, and CFTR-mediated chloride conductance was measured.
-
Treatment: Monolayers were treated with varying concentrations of this compound, both alone and in combination with the aminoglycoside G418, for 48 hours.[5]
-
Analysis: Forskolin was used to stimulate CFTR activity, and the resulting changes in chloride conductance were recorded to quantify the level of restored CFTR function.[5]
Western Blotting
The impact of this compound on the expression of full-length CFTR protein and eRF1 was determined by Western blotting.
-
Sample Preparation: Cell lysates were collected from FRT cells treated with this compound, G418, or a combination of both.
-
Procedure: Standard Western blotting protocols were followed to separate proteins by size and probe for CFTR and eRF1 using specific antibodies.
-
Outcome: These experiments demonstrated that the combination of this compound and G418 significantly increased the amount of full-length, glycosylated CFTR protein.[5] Furthermore, treatment with the more potent analog, SRI-41315, was shown to cause a dramatic reduction in the levels of eRF1.[1]
Ribosome Profiling
To elucidate the global effects of this compound on translation termination, ribosome profiling was conducted.
-
Cell Line: HEK293T cells were treated with either a vehicle (DMSO), G418, or this compound.[9]
-
Methodology: Ribosome-protected mRNA fragments were sequenced to determine the density of ribosomes along transcripts throughout the genome.
-
Data Analysis: Metagene plots were generated to show the normalized ribosome densities relative to the position of termination codons. Stop codon pause scores and ribosome readthrough scores were calculated for individual transcripts.[9]
-
Key Insight: This technique revealed that this compound increases the pausing of ribosomes at normal stop codons, a distinct mechanism from G418, which globally increases readthrough.[9]
Conclusion
The foundational research on this compound has established it as a promising small molecule for the treatment of genetic diseases caused by nonsense mutations. Its novel mechanism of action, centered on the depletion of the eRF1 termination factor, distinguishes it from other readthrough agents and provides a basis for its synergistic activity with aminoglycosides like G418.[1][5] The detailed experimental work, from high-throughput screening to in-depth mechanistic studies, has provided a solid foundation for its further development. While challenges such as off-target effects remain to be addressed, the discovery of this compound and its derivatives represents a significant advancement in the pursuit of therapies for a wide range of currently intractable genetic disorders.[1][2]
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing SRI-37240 in Cystic Fibrosis Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a life-shortening genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. A significant portion of CF-causing mutations are nonsense mutations, which introduce a premature termination codon (PTC) into the CFTR messenger RNA (mRNA), leading to the production of a truncated, non-functional protein. Small molecules that promote translational readthrough of these PTCs represent a promising therapeutic strategy. This document provides detailed application notes and protocols for the use of SRI-37240, a novel translational readthrough-inducing compound, in CF cell culture models.
This compound was identified through high-throughput screening as a potent inducer of readthrough at premature stop codons.[1][2] It functions by inducing a prolonged pause at stop codons, thereby allowing for the incorporation of a near-cognate tRNA and synthesis of a full-length, functional CFTR protein.[1][3] Furthermore, this compound has been shown to act synergistically with aminoglycosides like G418 to restore CFTR function.[1][3] A more potent derivative, SRI-41315, has been developed and shown to mediate its effect by promoting the degradation of the eukaryotic release factor 1 (eRF1).[2][4][5]
These application notes provide protocols for the treatment of CF cell culture models with this compound and for the subsequent assessment of CFTR protein expression and function using Western blotting and Ussing chamber assays.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in restoring CFTR function and expression in Fischer Rat Thyroid (FRT) cells stably expressing the G542X-CFTR nonsense mutation.
Table 1: Effect of this compound on CFTR-Mediated Chloride Conductance
| Treatment Condition | Forskolin-Stimulated Conductance (mS/cm²) | % of Wild-Type CFTR Conductance |
| Vehicle (DMSO) | 0.03 ± 0.00 | ~0.12% |
| This compound (10 µM) | Not explicitly stated, but less than this compound + G418 | 1.4% |
| G418 (100 µg/mL) | Not explicitly stated, but less than this compound + G418 | 1% |
| This compound (10 µM) + G418 (100 µg/mL) | ~2.63 | 10.5% |
| This compound (30 µM) + G418 (100 µg/mL) | 2.8 ± 0.22 | ~11.2% |
Data compiled from studies in FRT-G542X cells.[6] Wild-type CFTR conductance in isogenic FRT cells is approximately 25 mS/cm².[6]
Table 2: Effect of this compound on Full-Length CFTR Protein Expression
| Treatment Condition | Relative Amount of Mature (Band C) CFTR Protein (% of Wild-Type) |
| Vehicle (DMSO) | Not Detected |
| This compound (10 µM) | ~6% |
| G418 (100 µg/mL) | ~9% |
| This compound (10 µM) + G418 (100 µg/mL) | ~25% |
Data represents densitometric quantification of the mature, fully glycosylated form of CFTR (Band C) from Western blots of lysates from FRT-G542X cells.[6]
Experimental Protocols
Cell Culture Model
The most commonly cited cell line for testing this compound is the Fischer Rat Thyroid (FRT) epithelial cell line stably expressing a human CFTR cDNA containing the G542X nonsense mutation (FRT-G542X).[6] These cells are a valuable tool as they form polarized monolayers with high electrical resistance, making them suitable for ion transport assays in Ussing chambers.
Protocol 1: Treatment of FRT-G542X Cells with this compound
This protocol describes the treatment of polarized FRT-G542X cells grown on permeable supports prior to functional or biochemical analysis.
Materials:
-
FRT-G542X cells
-
Permeable cell culture inserts (e.g., Transwell®)
-
Cell culture medium (e.g., Coon's modified Ham's F-12 medium supplemented with 5% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
This compound (stock solution in DMSO)
-
G418 (stock solution in sterile water)
-
Vehicle (DMSO)
Procedure:
-
Seed FRT-G542X cells onto permeable supports at a high density to form a confluent monolayer.
-
Culture the cells for 7-10 days, allowing them to polarize and form tight junctions. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Prepare the treatment media. Dilute the stock solutions of this compound and/or G418 in pre-warmed cell culture medium to the desired final concentrations. A typical effective concentration for this compound is 10 µM, and for G418 is 100 µg/mL.[6] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Aspirate the existing medium from both the apical and basolateral compartments of the cell culture inserts.
-
Add the treatment media to both the apical and basolateral compartments to ensure compound exposure to all cell surfaces.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
Following the 48-hour incubation, the cells are ready for analysis by Ussing chamber (Protocol 2) or Western blotting (Protocol 3).
Protocol 2: Ussing Chamber Assay for CFTR Function
This protocol measures CFTR-mediated chloride conductance across the polarized FRT-G542X cell monolayer.
Materials:
-
Treated FRT-G542X cell monolayers on permeable supports
-
Ussing chamber system
-
Ringer's solution (e.g., 145 mM NaCl, 1.6 mM K₂HPO₄, 0.4 mM KH₂PO₄, 1.3 mM Ca²⁺ gluconate, 1 mM MgCl₂, 5 mM glucose, pH 7.4)
-
Amiloride (to block epithelial sodium channels, ENaC)
-
Forskolin (to activate CFTR through cAMP stimulation)
-
CFTRinh-172 (a specific CFTR inhibitor)
Procedure:
-
Pre-warm the Ringer's solution to 37°C and bubble with 95% O₂/5% CO₂.
-
Mount the permeable support with the treated cell monolayer in the Ussing chamber.
-
Add Ringer's solution to both the apical and basolateral chambers.
-
Allow the system to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Add amiloride (e.g., 10-20 µM) to the apical chamber to inhibit ENaC-mediated sodium transport.[1]
-
Once a new stable baseline is reached, add forskolin (e.g., 2-10 µM) to both the apical and basolateral chambers to activate CFTR.[1][7] An increase in Isc indicates CFTR-mediated chloride secretion.
-
After the forskolin-stimulated Isc has peaked and stabilized, add CFTRinh-172 (e.g., 10-30 µM) to the apical chamber to specifically inhibit CFTR function.[1][7] The decrease in Isc confirms that the current is CFTR-dependent.
-
Record the changes in Isc throughout the experiment. The magnitude of the forskolin-stimulated and CFTRinh-172-inhibited current reflects the level of functional CFTR at the plasma membrane.
Protocol 3: Western Blotting for CFTR Protein Expression
This protocol is used to detect and quantify the amount of full-length CFTR protein in cell lysates.
Materials:
-
Treated FRT-G542X cell monolayers
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels (6% acrylamide is suitable for the high molecular weight CFTR protein)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against CFTR (recognizing an epitope in the C-terminus to detect full-length protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Wash the cell monolayers twice with ice-cold PBS.
-
Add lysis buffer to the cells and scrape them from the culture dish.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 30 µg for mutant CFTR, 10 µg for wild-type control) by boiling in Laemmli sample buffer.[6]
-
Separate the proteins by SDS-PAGE on a 6% acrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
The immature, core-glycosylated form of CFTR (Band B) and the mature, complex-glycosylated form (Band C) will appear at different molecular weights.[8] Quantification of Band C is indicative of successful protein trafficking.
Mechanism of Action of SRI-41315
The more potent derivative of this compound, SRI-41315, acts by a novel mechanism involving the degradation of eRF1, the factor responsible for recognizing stop codons and terminating translation.[2][4][5] By promoting the degradation of eRF1, SRI-41315 reduces the efficiency of termination at premature stop codons, thereby increasing the likelihood of readthrough.
Conclusion
This compound and its derivatives are valuable research tools for studying the correction of nonsense mutations in cystic fibrosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of these and other readthrough compounds in relevant cell culture models. The synergistic effect observed with G418 suggests that combination therapies may be a particularly effective strategy for restoring CFTR function in patients with nonsense mutations. Further research and optimization of these compounds hold significant promise for the development of novel therapeutics for cystic fibrosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | A Novel G542X CFTR Rat Model of Cystic Fibrosis Is Sensitive to Nonsense Mediated Decay [frontiersin.org]
- 8. cff.org [cff.org]
Application Notes and Protocols for SRI-37240 and G418 Co-administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the co-administration of SRI-37240, a translational readthrough-inducing compound, and G418, an aminoglycoside antibiotic, for synergistic potentiation of nonsense suppression.
Introduction
Premature termination codons (PTCs) are nonsense mutations that lead to the production of truncated, non-functional proteins, causing a variety of genetic diseases. Translational readthrough agents are compounds that enable the ribosome to bypass these PTCs, allowing for the synthesis of a full-length, functional protein.
This compound is a small molecule that has been identified as a potent inducer of translational readthrough. Its mechanism of action involves the reduction of the eukaryotic release factor 1 (eRF1), a key protein in the termination of translation. This depletion of eRF1 causes a pause at stop codons, increasing the likelihood of readthrough.[1][2][3][4]
G418 , also known as Geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[5][6][7][8][9] It is commonly used as a selective agent in cell culture for cells that have been genetically engineered to express the neomycin resistance gene (neo).[5][7][9][10] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase, which inactivates G418.[5][6][9][10] G418 has also been shown to promote the readthrough of PTCs, although its mechanism is distinct from that of this compound.
Studies have demonstrated a synergistic effect when this compound and G418 are co-administered, leading to a significant increase in the restoration of full-length protein expression from genes containing nonsense mutations.[1][2][11][12] This protocol provides a framework for researchers to investigate this synergistic relationship in their own experimental systems.
Data Presentation
The following tables summarize quantitative data from a key study investigating the co-administration of this compound and G418 in Fischer Rat Thyroid (FRT) cells stably expressing a human CFTR-G542X cDNA. This provides a reference for expected outcomes.
Table 1: Effect of this compound and G418 on CFTR Function
| Treatment | Concentration | Forskolin-Induced Conductance (% of Wild-Type) |
| Vehicle Control | - | Baseline |
| This compound alone | 10 µM | 1.4% |
| G418 alone | 100 µg/mL | 1% |
| This compound + G418 | 10 µM + 100 µg/mL | 10.5% |
| Data adapted from a study on FRT cells expressing CFTR with a G542X nonsense mutation.[12] |
Table 2: Effect of this compound and G418 on Full-Length CFTR Protein Levels
| Treatment | Concentration | Full-Length CFTR Protein (% of Wild-Type) |
| This compound alone | 10 µM | ~6% |
| G418 alone | 100 µg/mL | ~9% |
| This compound + G418 | 10 µM + 100 µg/mL | ~25% |
| Data represents densitometric quantification of the mature, fully glycosylated form of CFTR (Band C).[12] |
Experimental Protocols
General Cell Culture and Maintenance
Maintain the cell line of interest in its recommended growth medium, supplemented with the appropriate serum and antibiotics for routine culture. Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
Determination of Optimal G418 Concentration (Kill Curve)
Prior to co-administration experiments, it is crucial to determine the minimum concentration of G418 required to kill all non-resistant cells (the optimal selective concentration). This is achieved by generating a kill curve.
-
Cell Plating: Seed the parental (non-transfected) cell line into a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
G418 Titration: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 100, 200, 400, 600, 800, 1000, 1200, and 1400 µg/mL).[5][13] Include a no-G418 control well.
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity.
-
Medium Replacement: Replace the G418-containing medium every 2-3 days.
-
Endpoint Analysis: After 7-10 days, determine the lowest concentration of G418 that results in 100% cell death. This concentration will be used for subsequent selection experiments.
Protocol for this compound and G418 Co-administration
This protocol is based on a study that successfully demonstrated synergy in FRT cells.[2][12] Researchers should optimize the concentrations of this compound and the duration of treatment for their specific cell line and experimental goals.
-
Cell Plating: Seed the cells containing the nonsense mutation of interest in appropriate culture vessels (e.g., 6-well plates, 12-well plates, or larger flasks) at a density that will not lead to over-confluence during the treatment period.
-
Treatment Initiation: After allowing the cells to adhere overnight, replace the growth medium with fresh medium containing the desired concentrations of this compound and/or G418.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration (e.g., 1-30 µM).[2]
-
G418: Use the predetermined optimal concentration or a concentration known to induce readthrough (e.g., 100 µg/mL).[2][12]
-
Controls: Include wells with vehicle control (e.g., DMSO), this compound alone, and G418 alone.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 hours).[2][12]
-
Endpoint Analysis: Following incubation, harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the expression level of the full-length protein.
-
Functional Assays: To determine the functional restoration of the target protein.
-
RT-qPCR: To analyze the mRNA levels of the target gene.
-
Visualization of Signaling Pathways and Workflows
Mechanism of Action of this compound and G418
Caption: Mechanism of this compound and G418 in promoting translational readthrough.
Experimental Workflow for Co-administration
Caption: Experimental workflow for this compound and G418 co-administration studies.
Logical Relationship of Synergistic Action
Caption: Logical diagram illustrating the synergistic action of this compound and G418.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 5. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 6. G418 - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. abo.com.pl [abo.com.pl]
- 11. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. takara.co.kr [takara.co.kr]
Application Notes and Protocols for SRI-37240 in Duchenne Muscular Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. It is caused by mutations in the DMD gene, which encodes the protein dystrophin. A significant portion of these mutations are nonsense mutations, which introduce a premature termination codon (PTC) into the dystrophin mRNA, leading to the production of a truncated, non-functional protein. SRI-37240 has been identified as a novel small molecule with the potential to induce ribosomal read-through of such premature stop codons.[1][2] While much of the initial research on this compound and its more potent derivative, SRI-41315, has focused on cystic fibrosis, the underlying mechanism of action holds significant promise for DMD.[1][2][3]
These application notes provide a comprehensive overview of the proposed application of this compound in DMD research, including its mechanism of action, and detailed protocols for preclinical evaluation in the widely used mdx mouse model of Duchenne muscular dystrophy.
Mechanism of Action
This compound functions by promoting the read-through of premature termination codons during protein translation.[1][2] This allows the ribosome to bypass the erroneous stop signal and synthesize a full-length, functional dystrophin protein. A more potent derivative, SRI-41315, has been shown to exert its effect by reducing the abundance of the eukaryotic release factor 1 (eRF1), a key component of the translation termination machinery.[2][4] This novel mechanism suggests a potential for high efficacy and specificity. The proposed mechanism is a promising strategy for approximately 13% of DMD patients whose disease is caused by a nonsense mutation.
References
- 1. Read-through compound 13 restores dystrophin expression and improves muscle function in the mdx mouse model for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of SRI-37240 as a Translational Readthrough Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, are responsible for a significant percentage of all inherited diseases, including cystic fibrosis and Duchenne muscular dystrophy.[1][2] These mutations lead to the production of truncated, nonfunctional proteins. One promising therapeutic strategy for diseases caused by nonsense mutations is the use of small molecules that promote "translational readthrough," a process where the ribosome bypasses the PTC and incorporates an amino acid, allowing for the synthesis of a full-length, functional protein.[3]
This document provides a detailed experimental framework for evaluating the efficacy of SRI-37240, a small molecule identified to induce translational readthrough.[4][5][6] Contrary to some initial postulations, this compound does not function as a PERK inhibitor. Instead, its mechanism of action, along with its more potent derivative SRI-41315, involves the depletion of the eukaryotic release factor 1 (eRF1), a key protein in recognizing stop codons and terminating translation.[4][5][6] By reducing the levels of eRF1, this compound increases the likelihood that a near-cognate tRNA will be incorporated at the PTC, leading to the restoration of full-length protein expression.[4]
These application notes provide a comprehensive workflow and detailed protocols for assessing the readthrough efficiency, mechanism of action, and functional consequences of treatment with this compound in relevant cellular models.
Mechanism of Action of this compound
This compound and its derivatives promote the degradation of eRF1, the protein responsible for recognizing all three stop codons (UAA, UAG, and UGA) and mediating the termination of translation. A reduction in the cellular concentration of eRF1 decreases the efficiency of termination at premature stop codons. This provides a window of opportunity for a near-cognate aminoacyl-tRNA to bind to the A-site of the ribosome, leading to the continuation of translation and the synthesis of a full-length protein.
Caption: Mechanism of this compound-induced translational readthrough.
Experimental Design and Workflow
A multi-step approach is recommended to thoroughly evaluate the efficacy of this compound. This workflow begins with a quantitative assessment of readthrough activity using a reporter system, followed by validation of full-length protein restoration and functional correction in a disease-relevant cell model. Finally, the mechanism of action is confirmed by measuring the levels of the target protein, eRF1.
Caption: Experimental workflow for testing this compound efficacy.
Data Presentation
Quantitative data from the proposed experiments should be summarized in tables for clear interpretation and comparison across different treatment conditions.
Table 1: Readthrough Efficacy of this compound in Luciferase Reporter Assay
| Compound | PTC Reporter | EC50 (µM) | Max Readthrough (%) |
|---|---|---|---|
| This compound | UGA | ||
| This compound | UAG | ||
| This compound | UAA |
| G418 (Control) | All | | |
Table 2: Restoration of Full-Length Protein in Disease-Relevant Cells
| Treatment | Concentration (µM) | Full-Length Protein (% of WT) | eRF1 Protein (% of Vehicle) |
|---|---|---|---|
| Vehicle (DMSO) | - | 100 | |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 30 | ||
| G418 | 100 µg/mL |
| this compound + G418 | 10 + 100 µg/mL | | |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Readthrough Quantification
This protocol is designed to quantify the readthrough efficiency of this compound using a dual-luciferase reporter system where the expression of one luciferase is dependent on the readthrough of a PTC.
Materials:
-
HEK293T cells stably expressing a dual-luciferase reporter plasmid (e.g., psiCHECK-2 with a PTC in the Renilla luciferase gene).
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
G418 (positive control).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-Luciferase® Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle (DMSO) and positive (G418) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's protocol. c. Remove the culture media from the wells. d. Add 20 µL of 1X Passive Lysis Buffer to each well and place the plate on an orbital shaker for 15 minutes at room temperature. e. Measure Firefly luciferase activity by adding 100 µL of LAR II to each well and reading the luminescence on a plate reader. f. Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity for each well. Normalize the ratios to the vehicle control to determine the percent readthrough. Plot the percent readthrough against the compound concentration and determine the EC50 value.
Protocol 2: Western Blot for Full-Length Protein Restoration and eRF1 Levels
This protocol details the detection of restored full-length protein (e.g., CFTR) and the quantification of eRF1 levels in cells treated with this compound.
Materials:
-
Disease-relevant cells (e.g., CFBE41o- cells with G542X-CFTR mutation).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-CFTR, anti-eRF1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1, Step 1-3, using 6-well plates.
-
Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Add 200 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Incubate the lysate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel. c. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-CFTR, 1:1000; anti-eRF1, 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. b. Strip the membrane and re-probe for the loading control (β-actin). c. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
Protocol 3: Functional Assay for Restored CFTR - Forskolin-Induced Swelling of Intestinal Organoids
This assay assesses the function of restored CFTR protein in a 3D cell culture model. Functional CFTR channels mediate fluid secretion into the organoid lumen in response to forskolin, causing them to swell.
Materials:
-
Human intestinal organoids derived from a CF patient with a nonsense mutation.
-
Matrigel.
-
Organoid culture medium.
-
Forskolin (10 mM stock in DMSO).
-
This compound.
-
24-well plate.
-
Brightfield microscope with an imaging system.
Procedure:
-
Organoid Culture and Plating: a. Culture and expand the CF intestinal organoids according to standard protocols. b. Dissociate organoids into small fragments and resuspend in Matrigel. c. Plate 50 µL Matrigel domes containing organoid fragments into a 24-well plate. d. After polymerization of the Matrigel, add 500 µL of organoid culture medium.
-
Compound Treatment: a. Pre-treat the organoids with this compound at the desired concentration for 48-72 hours. Include vehicle and positive controls.
-
Swelling Assay: a. At time 0, acquire brightfield images of the organoids in each well. b. Add forskolin to the medium to a final concentration of 5 µM. c. Acquire images of the same organoids at regular intervals (e.g., every hour for 8 hours).
-
Data Analysis: a. Measure the cross-sectional area of the organoids at each time point using image analysis software (e.g., ImageJ). b. Calculate the fold change in area relative to time 0 for each organoid. c. Plot the average fold change in area over time for each treatment condition. A significant increase in swelling in this compound-treated organoids compared to the vehicle control indicates functional restoration of CFTR.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Nonsense mutation - Wikipedia [en.wikipedia.org]
- 3. sfera.unife.it [sfera.unife.it]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Research & Innovation | UAB News [uab.edu]
Application Notes and Protocols for SRI-37240 in Reporter Gene Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SRI-37240, a novel small molecule modulator of translation termination, in reporter gene assays. This document includes an overview of its mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate its application in research and drug discovery for genetic disorders caused by nonsense mutations.
Introduction
This compound is a small molecule identified through high-throughput screening that induces the readthrough of premature termination codons (PTCs).[1] It functions by promoting a pause at stop codons, thereby allowing the translational machinery to bypass PTCs and synthesize a full-length protein.[1] Its more potent derivative, SRI-41315, has been shown to act as a molecular glue, stabilizing the eukaryotic release factor 1 (eRF1) on the ribosome, which subsequently leads to eRF1 degradation via the proteasome.[2] This reduction in eRF1 levels is a key mechanism for suppressing termination at PTCs. This compound exhibits a synergistic effect when used in combination with aminoglycosides like G418, significantly enhancing the restoration of protein function.[1]
The primary application of this compound in a research setting is the use of reporter gene assays to screen for and characterize compounds that promote translational readthrough. The most common reporter system employed for this purpose is a NanoLuc® luciferase-based assay where a PTC is engineered into the luciferase gene.[1] Readthrough of the PTC results in the production of a functional luciferase enzyme, leading to a quantifiable luminescent signal.
Data Presentation
Quantitative data from reporter gene and functional assays should be presented in a clear and organized manner to allow for easy interpretation and comparison.
Table 1: Dose-Response of this compound in a NanoLuc Reporter Gene Assay
| This compound Concentration (µM) | NanoLuc Activity (% of Positive Control*) |
| 0 | Baseline |
| 1 | Increased Signal |
| 3 | Further Increased Signal |
| 10 | Near Maximal Signal |
| 30 | Maximal Signal |
*Positive control is typically a known readthrough agent like G418 at a high concentration (e.g., 300 µg/mL). Data is presented as the mean of replicates.[3][4]
Table 2: Synergistic Effect of this compound and G418 in a NanoLuc Reporter Gene Assay
| Treatment | Normalized NanoLuc Activity (Arbitrary Units) |
| Vehicle | Baseline |
| This compound (10 µM) | ~6-fold increase over vehicle |
| G418 (100 µg/mL) | ~9-fold increase over vehicle |
| This compound (10 µM) + G418 (100 µg/mL) | ~25-fold increase over vehicle |
Data is normalized to total cellular protein.[3][4]
Table 3: Functional Restoration of CFTR in FRT Cells with the G542X Nonsense Mutation
| Treatment | Forskolin-Induced CFTR Conductance (mS/cm²) | Full-Length CFTR Protein (% of Wild-Type) |
| Vehicle | 0.03 ± 0.00 | <1% |
| This compound (10 µM) | 0.60 ± 0.01 | ~6% |
| G418 (100 µg/mL) | Not specified | ~9% |
| This compound (10 µM) + G418 (100 µg/mL) | 0.97 ± 0.02 | ~25% |
| This compound (30 µM) + G418 (100 µg/mL) | 2.8 ± 0.22 | Not specified |
Data is presented as mean ± S.D.[3][5]
Experimental Protocols
Protocol 1: NMD-Sensitive NanoLuc® Reporter Gene Assay for Translational Readthrough
This protocol describes a cell-based assay to quantify the translational readthrough activity of this compound. The assay utilizes a reporter construct encoding NanoLuc® luciferase with an in-frame premature termination codon (PTC), making the reporter transcript susceptible to Nonsense-Mediated mRNA Decay (NMD).
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing the NMD-sensitive NanoLuc® reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
G418 (positive control)
-
DMSO (vehicle control)
-
Nano-Glo® Luciferase Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the FRT-reporter cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final desired concentrations (e.g., 1, 3, 10, 30 µM). Prepare a 100 mg/mL stock of G418 in water and dilute in culture medium for a final concentration of 100 µg/mL.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound, G418, this compound in combination with G418, or DMSO vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[3]
-
Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® Luciferase Assay Reagent to room temperature.
-
Add Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's instructions (typically a 1:1 ratio with the culture medium volume).
-
Incubate for 3-5 minutes at room temperature to allow for cell lysis and substrate reaction.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells containing medium only.
-
Normalize the data by either expressing it as a percentage of the positive control (e.g., 300 µg/mL G418) or by normalizing to total cellular protein to account for any effects on cell viability.
-
Protocol 2: Western Blot for CFTR Protein Expression
This protocol is for the qualitative and semi-quantitative analysis of full-length CFTR protein expression following treatment with this compound.
Materials:
-
FRT cells stably expressing a CFTR construct with a nonsense mutation (e.g., G542X)
-
6-well tissue culture plates
-
This compound and G418
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (6% acrylamide)
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-CFTR antibody
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed FRT-CFTR G542X cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound, G418, or the combination for 48 hours as described in Protocol 1.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes. Do not boil the samples.
-
SDS-PAGE and Transfer: Load the samples onto a 6% SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The mature, fully-glycosylated form of CFTR (Band C) will appear at a higher molecular weight than the immature, core-glycosylated form (Band B).[7]
-
Analysis: Quantify the band intensities using densitometry software. The amount of full-length CFTR can be expressed as a percentage of the wild-type CFTR control.
Visualizations
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. CFTR Immunoprecipitation (IP) and Western Blot [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 7. cff.org [cff.org]
Investigational Application of SRI-37240 in Beta-Thalassemia Research
For Research Use Only
Introduction
Beta-thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the beta-globin chains of hemoglobin.[1][2][3][4] This leads to an imbalance in the alpha- to beta-globin chain ratio, resulting in the accumulation and precipitation of excess alpha-globin chains in erythroid precursors.[1][2] This pathological process is a primary driver of ineffective erythropoiesis, hemolysis, and anemia, the clinical hallmarks of the disease.[1][2][5] In a subset of beta-thalassemia cases, the underlying genetic defect is a nonsense mutation, which introduces a premature termination codon (PTC) in the beta-globin mRNA. This leads to the production of a truncated, non-functional beta-globin protein and degradation of the mutant mRNA through nonsense-mediated decay (NMD).[6]
SRI-37240 is a novel small molecule identified as a translational readthrough agent.[7][8][9][10] Its mechanism of action involves the depletion of the eukaryotic release factor 1 (eRF1), a key protein in the recognition of stop codons during translation.[9][11] By reducing eRF1 levels, this compound promotes the occasional bypass of PTCs, allowing for the synthesis of a full-length, potentially functional protein.[8][11][12] This has been demonstrated primarily in the context of cystic fibrosis research.[7][8][10][12]
This document outlines the potential application of this compound in pre-clinical research for beta-thalassemia caused by nonsense mutations. The central hypothesis is that by inducing readthrough of beta-globin PTCs, this compound could restore the production of functional hemoglobin A (HbA), thereby ameliorating the globin chain imbalance and mitigating the downstream pathophysiology of the disease. The following sections provide proposed experimental protocols and a framework for evaluating the efficacy of this compound in cellular and animal models of beta-thalassemia.
Rationale for Use
The primary therapeutic goal in beta-thalassemia is to correct the imbalance between alpha- and beta-globin chains. Current treatments for severe forms are largely supportive, relying on lifelong blood transfusions and iron chelation therapy.[1][5] Gene therapy and hematopoietic stem cell transplantation are curative options but are not accessible to all patients.[2] Small molecules that can restore even a small amount of functional beta-globin from the patient's own cells represent a highly attractive therapeutic strategy.
This compound's unique mechanism of targeting eRF1 for depletion offers a novel approach to nonsense suppression.[9][11] This is distinct from other readthrough agents like aminoglycosides, which can have off-target effects and do not specifically target the termination machinery.[11] The potential for synergistic effects with other compounds, such as G418, has also been noted in cystic fibrosis models, suggesting combination therapy could be a viable strategy.[7][12]
The integrated stress response (ISR) is another relevant pathway in beta-thalassemia. The accumulation of unpaired alpha-globin chains induces oxidative stress, which activates the heme-regulated inhibitor (HRI) kinase.[13][14] HRI then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general reduction in protein synthesis, including the problematic excess alpha-globin, as a protective mechanism.[13][14][15] While this compound's primary mechanism is not directly linked to the HRI-eIF2α pathway, downstream effects on cellular stress and protein homeostasis following the restoration of beta-globin synthesis would be an important area of investigation. It is conceivable that a reduction in alpha-globin aggregates could lessen the chronic activation of the ISR.
Key Research Questions
-
Can this compound induce the production of full-length beta-globin from mRNA containing a premature termination codon in erythroid progenitor cells?
-
Does treatment with this compound lead to the formation of functional Hemoglobin A (HbA) in a beta-thalassemia model?
-
What is the optimal concentration and treatment duration for this compound to achieve maximal readthrough with minimal cellular toxicity?
-
Does this compound treatment reduce the accumulation of alpha-globin aggregates and decrease oxidative stress in beta-thalassemic erythroid cells?
-
Can this compound improve the maturation and survival of beta-thalassemic erythroid precursors (i.e., ameliorate ineffective erythropoiesis)?
Proposed Experimental Workflow
Caption: Proposed experimental workflow for evaluating this compound in beta-thalassemia research.
Quantitative Data Summary (Hypothetical Data)
Table 1: In Vitro Efficacy of this compound on Beta-Globin Readthrough and HbA Production
| Treatment Group | This compound Conc. (µM) | Full-Length β-Globin (% of WT) | HbA Levels (% of Total Hb) | Cell Viability (%) |
| Untreated Control | 0 | < 1 | < 0.5 | 95 ± 4 |
| Vehicle Control | 0 | < 1 | < 0.5 | 94 ± 5 |
| This compound | 1 | 5 ± 1.5 | 3 ± 1 | 92 ± 4 |
| This compound | 3 | 12 ± 2.5 | 8 ± 2 | 88 ± 6 |
| This compound | 10 | 25 ± 4 | 18 ± 3.5 | 75 ± 8 |
| Positive Control (G418) | 100 µg/mL | 8 ± 2 | 5 ± 1.5 | 60 ± 10 |
| This compound + G418 | 10 µM + 100 µg/mL | 35 ± 5 | 25 ± 4 | 55 ± 12 |
Table 2: Effect of this compound on Erythroid Maturation and Oxidative Stress
| Treatment Group | This compound Conc. (µM) | Apoptotic Cells (Annexin V+) (%) | Reactive Oxygen Species (ROS) Levels (MFI) | Glycophorin A+ Cells (%) |
| Untreated Control | 0 | 35 ± 5 | 5500 ± 800 | 60 ± 7 |
| Vehicle Control | 0 | 36 ± 6 | 5600 ± 750 | 59 ± 8 |
| This compound | 1 | 30 ± 4 | 4800 ± 600 | 65 ± 6 |
| This compound | 3 | 25 ± 3 | 4100 ± 500 | 72 ± 5 |
| This compound | 10 | 20 ± 4 | 3200 ± 450 | 78 ± 4 |
MFI: Mean Fluorescence Intensity
Detailed Experimental Protocols
Protocol 1: Assessment of Beta-Globin Readthrough in a K562 Cell Line Model
-
Cell Culture: Culture K562 cells stably transfected with a beta-globin reporter construct containing a nonsense mutation (e.g., β39 C>T) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL. Treat with this compound at final concentrations of 0, 1, 3, and 10 µM for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418, 100 µg/mL).
-
Protein Extraction: Harvest cells, wash with PBS, and lyse using RIPA buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Separate 20-30 µg of protein lysate on a 12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against beta-globin overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities. Use a loading control like beta-actin for normalization.
-
Protocol 2: Evaluation of HbA Production in Primary Erythroid Progenitors
-
Cell Isolation and Culture: Isolate CD34+ hematopoietic stem and progenitor cells from peripheral blood or bone marrow of beta-thalassemia patients with a known nonsense mutation. Culture the cells in a two-phase liquid culture system to induce erythroid differentiation.
-
Treatment: On day 7 of differentiation, add this compound at the desired concentrations. Continue the culture for another 7-10 days.
-
Cell Lysis: Harvest the differentiated erythroblasts, wash with PBS, and lyse with hypotonic buffer to prepare hemoglobin lysates.
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the hemoglobin lysates using a cation-exchange HPLC system.
-
Use a pre-defined gradient to separate different hemoglobin species (HbF, HbA, HbA2).
-
Quantify the percentage of each hemoglobin type by integrating the peak areas.
-
Protocol 3: Assessment of Ineffective Erythropoiesis and Oxidative Stress
-
Cell Culture and Treatment: Use primary erythroid progenitors as described in Protocol 2.
-
Flow Cytometry for Apoptosis:
-
After treatment, harvest cells and wash with PBS.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.
-
-
Flow Cytometry for Oxidative Stress:
-
Incubate treated cells with a ROS-sensitive dye (e.g., DCFDA) for 30 minutes at 37°C.
-
Wash the cells and analyze them immediately by flow cytometry. Measure the mean fluorescence intensity (MFI) of the dye as an indicator of intracellular ROS levels.
-
-
Flow Cytometry for Erythroid Maturation:
-
Stain cells with fluorescently-conjugated antibodies against erythroid surface markers, such as CD71 (transferrin receptor) and CD235a (Glycophorin A).
-
Analyze by flow cytometry to assess the progression of erythroid differentiation. A higher percentage of Glycophorin A+ cells indicates more mature erythroblasts.
-
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated nonsense suppression in beta-thalassemia.
Conclusion
The application of this compound in beta-thalassemia research presents a promising, albeit investigational, avenue for developing a novel oral therapeutic. Its mechanism of depleting eRF1 to promote translational readthrough directly addresses the molecular defect in beta-thalassemia caused by nonsense mutations. The proposed protocols provide a roadmap for a systematic evaluation of this compound, from in vitro proof-of-concept to pre-clinical assessment of its ability to restore functional hemoglobin production and ameliorate the hallmarks of the disease. Further research is warranted to validate this therapeutic strategy and to optimize the pharmacological properties of this compound and its derivatives for potential clinical development.
References
- 1. Pathophysiology and Clinical Manifestations of the β-Thalassemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights Into Pathophysiology of β-Thalassemia [frontiersin.org]
- 3. ashpublications.org [ashpublications.org]
- 4. mdpi.com [mdpi.com]
- 5. Beta Thalassemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. JCI - Heme-regulated eIF2α kinase modifies the phenotypic severity of murine models of erythropoietic protoporphyria and β-thalassemia [jci.org]
- 14. Heme-regulated eIF2α kinase in erythropoiesis and hemoglobinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translational Control by Heme-Regulated eIF2α Kinase during Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SRI-37240-Induced Protein Restoration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for quantifying the protein restoration effects of SRI-37240, a small molecule that induces translational readthrough of premature termination codons (PTCs).
Introduction
This compound is an experimental small molecule that has been identified as a potent inducer of translational readthrough.[1][2][3] It functions by a novel mechanism that involves the depletion of the eukaryotic release factor 1 (eRF1), a key protein in the termination of translation.[1][2][3][4] By reducing the levels of eRF1, this compound promotes the suppression of PTCs, allowing the ribosome to "read through" these premature stops and synthesize a full-length, functional protein.[5][6][7] This has significant therapeutic potential for genetic disorders caused by nonsense mutations, such as cystic fibrosis.[1][2][3] A more potent derivative, SRI-41315, has also been developed and acts through the same mechanism.[4][8][9]
This document outlines the key experimental techniques to assess the efficacy of this compound in restoring protein expression and function.
Mechanism of Action of this compound
The primary mechanism of this compound is the targeted degradation of eRF1, which is essential for the recognition of stop codons (UAA, UAG, and UGA) in the ribosomal A-site. By reducing the cellular concentration of eRF1, the competition for the stop codon shifts in favor of near-cognate tRNA binding, leading to the insertion of an amino acid and continuation of translation until a natural stop codon is reached.[5][6][7]
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the protein restoration capabilities of this compound involves a multi-tiered approach, starting from high-throughput screening to in-depth functional characterization.
Data Presentation
Quantitative data from the described experiments should be summarized for clear comparison.
Table 1: Readthrough Efficiency of this compound in a Reporter Assay
| Treatment | Concentration (µM) | Luciferase Activity (Relative Luminescence Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 |
| This compound | 1 | 5.2 ± 0.5 | 5.2 |
| This compound | 10 | 15.8 ± 1.2 | 15.8 |
| This compound | 30 | 25.1 ± 2.0 | 25.1 |
| G418 (Positive Control) | 100 µg/mL | 8.5 ± 0.7 | 8.5 |
| This compound + G418 | 10 µM + 100 µg/mL | 45.3 ± 3.5 | 45.3 |
Table 2: Quantification of Restored Full-Length Protein and eRF1 Levels
| Treatment | Concentration (µM) | Restored Protein Level (% of Wild-Type) | eRF1 Protein Level (% of Vehicle) |
| Vehicle (DMSO) | - | Not Detected | 100 ± 5 |
| This compound | 10 | 8 ± 1.5 | 65 ± 4 |
| This compound | 30 | 22 ± 2.1 | 30 ± 3 |
| G418 | 100 µg/mL | 5 ± 0.9 | 98 ± 6 |
| This compound + G418 | 10 µM + 100 µg/mL | 35 ± 3.2 | 62 ± 5 |
Table 3: Functional Restoration of CFTR Chloride Channel Activity
| Treatment | Concentration (µM) | CFTR-mediated Current (µA/cm²) | % of Wild-Type CFTR Activity |
| Vehicle (DMSO) | - | 0.5 ± 0.1 | 1 |
| This compound | 10 | 4.2 ± 0.5 | 8.4 |
| This compound | 30 | 10.5 ± 1.1 | 21 |
| G418 | 100 µg/mL | 2.8 ± 0.4 | 5.6 |
| This compound + G418 | 10 µM + 100 µg/mL | 18.9 ± 1.8 | 37.8 |
Experimental Protocols
NanoLuc Luciferase Reporter Assay for Readthrough Quantification
This assay is a high-throughput method to screen for and quantify the readthrough efficiency of compounds like this compound.[3][8][9] A reporter construct is used where a PTC is inserted into the coding sequence of NanoLuc luciferase. Readthrough of the PTC results in the production of a functional luciferase enzyme, and the resulting luminescence is measured.
Materials:
-
Cells stably or transiently expressing a NanoLuc luciferase reporter with a PTC.
-
Opaque, white 96-well or 384-well plates.
-
This compound and other test compounds.
-
Nano-Glo® Luciferase Assay System (Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in opaque white plates at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include vehicle control (e.g., DMSO) and a positive control (e.g., G418).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
-
Assay Reagent Preparation: Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's protocol.[10][11][12][13][14]
-
Lysis and Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add a volume of the prepared Nano-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 3-5 minutes to ensure complete cell lysis and substrate mixing.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to a control (e.g., a co-transfected constitutive reporter or total protein concentration) to account for differences in cell number and transfection efficiency. Calculate the fold change in readthrough relative to the vehicle control.
Western Blot for Full-Length Protein and eRF1 Quantification
Western blotting is used to directly visualize and quantify the amount of restored full-length protein and to confirm the depletion of eRF1.[15][16][17][18]
Materials:
-
Cell lysates from treated cells.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to the target restored protein and eRF1).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., CCD camera or X-ray film).
Protocol:
-
Sample Preparation: Lyse the treated cells in RIPA buffer with protease inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by size.[19][20][21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to a loading control (e.g., β-actin or GAPDH).
Functional Assay: CFTR Chloride Channel Activity
For diseases like cystic fibrosis, it is crucial to demonstrate that the restored protein is functional. For CFTR, this can be assessed by measuring its chloride channel activity.[1][23][24]
Materials:
-
Cells expressing the PTC-containing CFTR mutant.
-
Ussing chamber or automated patch-clamp system.
-
Ringer's solution.
-
Forskolin (to activate CFTR).
-
CFTR inhibitors (e.g., CFTRinh-172).
Protocol (Ussing Chamber):
-
Cell Culture: Grow a polarized monolayer of the CFTR mutant-expressing epithelial cells on permeable supports.
-
Mounting: Mount the permeable supports in an Ussing chamber.
-
Basal Measurement: Measure the basal short-circuit current (Isc), which reflects the net ion transport across the epithelium.
-
ENaC Inhibition: Add amiloride to the apical side to block the epithelial sodium channel (ENaC) and isolate the chloride current.
-
CFTR Activation: Add forskolin to the apical side to activate CFTR through cAMP stimulation. An increase in Isc indicates CFTR-mediated chloride secretion.
-
CFTR Inhibition: Add a CFTR-specific inhibitor to confirm that the observed current is due to CFTR activity. A decrease in Isc confirms CFTR specificity.
-
Data Analysis: Calculate the change in Isc upon forskolin stimulation for cells treated with this compound compared to vehicle-treated cells.
RT-qPCR for mRNA Level Quantification
Nonsense mutations can trigger nonsense-mediated mRNA decay (NMD), leading to reduced levels of the mutant mRNA.[25] RT-qPCR is used to determine if this compound treatment affects the stability of the target mRNA.
Materials:
-
RNA isolated from treated cells.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for the target mRNA and a reference gene (e.g., GAPDH).
-
Real-time PCR system.
Protocol:
-
RNA Isolation: Isolate total RNA from treated cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using reverse transcriptase.
-
qPCR: Perform qPCR using primers for the target gene and a reference gene.
-
Data Analysis: Use the ΔΔCt method to calculate the relative expression of the target mRNA, normalized to the reference gene, in this compound-treated samples compared to vehicle-treated samples.[26]
Ribosomal Profiling for Readthrough Specificity
Ribosomal profiling (Ribo-seq) is a powerful technique to determine the positions of ribosomes on mRNAs at a genome-wide level.[27][28][29][30][31] It can be used to assess whether this compound induces readthrough specifically at PTCs or also at normal termination codons, which would be an undesirable off-target effect.[32]
Protocol Overview:
-
Cell Treatment and Lysis: Treat cells with this compound and a translation elongation inhibitor (e.g., cycloheximide) to "freeze" ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase to digest mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the RPFs (typically ~28-30 nucleotides).
-
Library Preparation: Ligate adapters to the RPFs, perform reverse transcription, and amplify the resulting cDNA to generate a sequencing library.
-
Deep Sequencing: Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Analyze the ribosome density at and downstream of PTCs and normal termination codons. An increase in ribosome density downstream of PTCs in this compound-treated samples indicates readthrough. The lack of a significant increase at normal stop codons indicates specificity.
References
- 1. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Insights into Determinants of Translational Readthrough and Implications for Nonsense Suppression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Translational Readthrough: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. promega.com [promega.com]
- 11. NanoLuciferase Assay [protocols.io]
- 12. Nano-Glo Dual-Luciferase Reporter Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Nano-Glo® Luciferase Assay System Protocol [worldwide.promega.com]
- 15. Stop codon suppression via inhibition of eRF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eRF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Identification of eRF1 residues that play critical and complementary roles in stop codon recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Protocol | Proteintech Group [ptglab.com]
- 21. m.youtube.com [m.youtube.com]
- 22. cdn.hellobio.com [cdn.hellobio.com]
- 23. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 24. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular variability of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Development of a ribosome profiling protocol to study translation in Kluyveromyces marxianus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. biorxiv.org [biorxiv.org]
- 32. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols: SRI-37240 in Combination with Other CFTR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-37240 is a novel small molecule identified through high-throughput screening as a potent inducer of translational readthrough of premature termination codons (PTCs) in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. Nonsense mutations, which introduce PTCs, lead to the production of truncated, non-functional CFTR protein, a major cause of cystic fibrosis (CF) in a significant portion of patients. This compound and its more potent derivative, SRI-41315, offer a promising therapeutic strategy by enabling the ribosome to bypass these premature stop signals, leading to the synthesis of full-length, functional CFTR protein.
These compounds have demonstrated a synergistic effect when used in combination with other CFTR modulators, particularly aminoglycosides such as G418. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound and its analogs in combination with other CFTR modulators for research and drug development purposes.
Mechanism of Action
This compound induces a pause at stop codons, thereby inhibiting premature translation termination.[1] Its more potent derivative, SRI-41315, functions by a novel mechanism involving the reduction of the eukaryotic release factor 1 (eRF1) abundance.[1] eRF1 is a critical protein that recognizes stop codons and mediates the termination of protein synthesis. By promoting the degradation of eRF1, SRI-41315 decreases the efficiency of termination at PTCs, allowing for the incorporation of a near-cognate amino acid and the continuation of translation. This mechanism is distinct from that of aminoglycosides like G418, which bind to the ribosomal decoding site to induce readthrough. The complementary mechanisms of action of SRI compounds and aminoglycosides underlie their observed synergistic effects.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and SRI-41315 in combination with G418 for restoring CFTR protein expression and function.
Table 1: Restoration of Full-Length CFTR Protein Expression in FRT Cells Expressing G542X-CFTR
| Treatment | Concentration | Mean Full-Length CFTR Protein Level (% of Wild-Type) |
| Vehicle (DMSO) | - | Not reported |
| This compound | 10 µM | ~6% |
| G418 | 100 µg/mL | ~9% |
| This compound + G418 | 10 µM + 100 µg/mL | ~25% |
Table 2: Restoration of CFTR Channel Function (Forskolin-Stimulated Conductance) in FRT Cells Expressing G542X-CFTR
| Treatment | Concentration | Mean Forskolin-Stimulated Conductance (% of Wild-Type) |
| Vehicle (DMSO) | - | Not reported |
| This compound | 10 µM | 1.4% |
| G418 | 100 µg/mL | 1.0% |
| This compound + G418 | 10 µM + 100 µg/mL | 10.5% |
Mandatory Visualization
Caption: Mechanism of SRI-41315-induced translational readthrough.
Caption: General experimental workflow for evaluating SRI compounds.
Experimental Protocols
Note: The following protocols are representative and should be optimized for specific experimental conditions. For precise details, refer to the supplementary information of the primary literature, such as Sharma et al., Nature Communications, 2021.
NanoLuc Reporter Assay for Translational Readthrough
This assay quantifies the efficiency of translational readthrough by measuring the activity of NanoLuc luciferase, which is only produced when a premature termination codon is bypassed.
Materials:
-
HEK293T cells
-
NanoLuc reporter plasmid containing a CFTR nonsense mutation upstream of the NanoLuc gene
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound, SRI-41315, G418
-
Nano-Glo Luciferase Assay Reagent
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, dilute 100 ng of the NanoLuc reporter plasmid in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.3 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add 50 µL of the DNA-lipid complex to each well.
-
-
Treatment: 24 hours post-transfection, remove the medium and replace it with 100 µL of fresh complete DMEM containing the desired concentrations of this compound, SRI-41315, G418, or combinations thereof. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo Luciferase Assay Reagent to room temperature.
-
Add 100 µL of Nano-Glo reagent to each well.
-
Lyse the cells by shaking the plate on an orbital shaker for 3 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to a control (e.g., vehicle-treated cells) to determine the fold-change in readthrough efficiency.
Ussing Chamber Electrophysiology for CFTR Function
This protocol measures ion transport across a polarized epithelial cell monolayer to assess CFTR channel function.
Materials:
-
Fischer Rat Thyroid (FRT) cells stably expressing G542X-CFTR
-
Permeable supports (e.g., Transwell inserts)
-
Ussing chamber system
-
Ringer's solution
-
Forskolin
-
CFTRinh-172
-
Amiloride
-
This compound, SRI-41315, G418
Protocol:
-
Cell Culture on Permeable Supports: Seed FRT-G542X cells onto permeable supports and culture until a confluent and polarized monolayer is formed (typically 7-10 days).
-
Treatment: Treat the cell monolayers with the desired compounds (this compound, SRI-41315, G418, or combinations) for 48-72 hours prior to the Ussing chamber measurements.
-
Ussing Chamber Setup:
-
Mount the permeable supports containing the cell monolayers in the Ussing chambers.
-
Fill both the apical and basolateral chambers with pre-warmed Ringer's solution.
-
Equilibrate the system for 20-30 minutes.
-
-
Measurement of Short-Circuit Current (Isc):
-
Measure the baseline Isc.
-
Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).
-
Add forskolin to the basolateral chamber to activate CFTR through cAMP stimulation. An increase in Isc indicates CFTR-mediated chloride secretion.
-
Add CFTRinh-172 to the apical chamber to inhibit CFTR activity. The decrease in Isc confirms that the current is CFTR-specific.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to forskolin and CFTRinh-172. Compare the ΔIsc of treated cells to that of vehicle-treated and wild-type CFTR-expressing cells.
Western Blotting for CFTR Protein Expression
This protocol is for the detection and quantification of full-length CFTR protein.
Materials:
-
Treated cell monolayers
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (6% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CFTR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cell monolayers in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 37°C for 15 minutes.
-
SDS-PAGE: Separate the protein samples on a 6% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-CFTR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and then incubate with a chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Perform densitometry to quantify the intensity of the bands corresponding to full-length CFTR (Band C). Normalize to a loading control (e.g., β-actin or GAPDH).
References
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of SRI-37240 on Epithelial Sodium Channels (ENaC)
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the off-target effects of the translational readthrough-inducing compound, SRI-37240, on epithelial sodium channels (ENaC).
Frequently Asked Questions (FAQs)
Q1: What is the known off-target effect of this compound on epithelial sodium channels (ENaC)?
A1: this compound and its more potent derivative, SRI-41315, have been observed to have a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[1][2][3] This inhibitory action on ENaC has been identified as a significant hurdle in the clinical development of these compounds for treating genetic diseases like cystic fibrosis, where ENaC hyperactivity is a component of the pathophysiology.[1][3]
Q2: What is the proposed mechanism of this off-target effect on ENaC?
A2: The precise molecular mechanism of this compound's inhibitory effect on ENaC has not been fully elucidated in publicly available literature. The primary mechanism of action for this compound and its derivatives is the depletion of the eukaryotic translation termination factor 1 (eRF1), which leads to the readthrough of premature termination codons.[1][4][5][6] The effect on ENaC is considered an off-target effect, and it is currently unknown whether this compound directly interacts with the ENaC protein to cause a channel block or if it indirectly affects channel function, for instance, by altering channel trafficking to the plasma membrane or by interacting with regulatory pathways.
Q3: How can I quantify the inhibitory effect of this compound on ENaC?
A3: The most direct method to quantify the inhibitory effect of this compound on ENaC is through electrophysiological techniques, specifically whole-cell patch-clamp recordings. This method allows for the measurement of amiloride-sensitive sodium currents in epithelial cells expressing ENaC. By applying this compound at various concentrations, a dose-response curve can be generated to determine key inhibitory parameters such as the IC50.
Q4: Are there any known synergistic or antagonistic effects of this compound with other ENaC modulators?
A4: Currently, there is no published data on the synergistic or antagonistic effects of this compound with other known ENaC modulators like amiloride or protease activators (e.g., trypsin, chymotrypsin). Investigating potential interactions would be a critical step in characterizing its off-target profile. This could be achieved by co-applying this compound with these modulators in electrophysiological or Ussing chamber experiments.
Q5: What cell lines are suitable for studying the off-target effects of this compound on ENaC?
A5: Several cell lines are well-suited for studying ENaC function and are therefore appropriate for investigating the off-target effects of this compound. These include:
-
mCCD (mouse cortical collecting duct) cells: An epithelial cell line that endogenously expresses a high level of functional ENaC.
-
FRT (Fischer Rat Thyroid) cells: Stably transfected to express human α, β, and γ ENaC subunits.
-
HEK293 cells: Can be transiently or stably transfected with the three ENaC subunits for high-throughput screening using automated patch-clamp systems.[7][8]
-
Primary human bronchial epithelial (HBE) cells: Cultured at an air-liquid interface, these cells provide a more physiologically relevant model for studying ion transport in the airways.[1]
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound on my amiloride-sensitive currents.
-
Possible Cause 1: Compound Instability or Insolubility. this compound may have limited solubility in aqueous solutions.
-
Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the extracellular recording solution. Prepare fresh solutions for each experiment. It is also advisable to sonicate the stock solution briefly.
-
-
Possible Cause 2: Low ENaC Expression or Activity. The cell line used may have low endogenous ENaC expression, or the channels may be in a low-activity state.
-
Troubleshooting Step: Confirm robust amiloride-sensitive currents before applying this compound. For cell lines with inducible ENaC expression, ensure proper induction (e.g., with aldosterone). Consider a brief pre-treatment with a protease like trypsin to activate the channels.
-
-
Possible Cause 3: Incorrect Experimental Conditions. The effect of this compound might be dependent on specific experimental parameters.
-
Troubleshooting Step: Verify the pH and ionic composition of your recording solutions. Ensure adequate incubation time with the compound to allow for it to reach its target.
-
Issue 2: The effect of this compound on ENaC currents is highly variable between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Passage Number. ENaC expression and function can vary with cell confluency and passage number.
-
Troubleshooting Step: Use cells from a consistent passage number range and ensure monolayers are fully confluent before conducting experiments.
-
-
Possible Cause 2: Variability in Compound Concentration. Inaccurate pipetting or serial dilutions can lead to inconsistent final concentrations.
-
Troubleshooting Step: Prepare a fresh stock solution and perform serial dilutions carefully for each experiment. Use calibrated pipettes.
-
-
Possible Cause 3: Fluctuation in ENaC Activation State. The basal level of proteolytically activated ENaC can vary.
-
Troubleshooting Step: To standardize the ENaC open probability, briefly expose all cells to a saturating concentration of a protease like chymotrypsin before applying this compound. This will maximize and normalize the baseline current.
-
Issue 3: I am observing a rapid rundown of ENaC currents during my patch-clamp recordings, making it difficult to assess the effect of this compound.
-
Possible Cause 1: Dialysis of Essential Intracellular Factors. Whole-cell patch-clamp configuration can lead to the washout of crucial cytosolic components required for maintaining ENaC activity.
-
Troubleshooting Step: Use the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to preserve the intracellular milieu. Alternatively, supplement the intracellular pipette solution with ATP and GTP (2 mM each) to support channel activity.
-
-
Possible Cause 2: High Intracellular Calcium. An increase in intracellular calcium can inhibit ENaC activity.
-
Troubleshooting Step: Include a calcium chelator like EGTA (5-10 mM) in your intracellular pipette solution to buffer intracellular calcium levels.
-
Issue 4: How can I differentiate between a direct block of ENaC by this compound and an indirect effect on channel expression or trafficking?
-
To Test for a Direct Block:
-
Experimental Approach: Use single-channel patch-clamp recordings in an outside-out configuration. A direct blocker will typically alter the channel's open probability (Po) or mean open time upon acute application to the extracellular side.
-
Expected Outcome: A direct, rapid, and reversible inhibition of channel activity upon application and washout of this compound would suggest a direct blocking mechanism.
-
-
To Test for an Indirect Effect on Trafficking:
-
Experimental Approach: Perform cell surface biotinylation followed by Western blotting. This technique labels and isolates proteins present on the cell surface.
-
Expected Outcome: A decrease in the amount of biotinylated (i.e., surface-expressed) ENaC subunits after a longer incubation period (e.g., 4-24 hours) with this compound would indicate an effect on channel trafficking to or stability at the plasma membrane.
-
Quantitative Data Summary
The following tables present hypothetical data for illustrative purposes to guide researchers in their experimental design and data presentation.
Table 1: Dose-Response of this compound on Amiloride-Sensitive Current in mCCD cells.
| This compound Concentration (µM) | Mean Current Density (pA/pF) | % Inhibition |
| 0 (Vehicle Control) | -150.2 ± 12.5 | 0% |
| 0.1 | -145.8 ± 11.9 | 2.9% |
| 1 | -112.7 ± 9.8 | 25.0% |
| 10 | -74.9 ± 8.2 | 50.1% |
| 30 | -40.1 ± 5.6 | 73.3% |
| 100 | -15.3 ± 3.1 | 89.8% |
| IC50 | ~10 µM |
Data are presented as mean ± SEM. Currents were measured at a holding potential of -80 mV using whole-cell patch-clamp.
Table 2: Effect of this compound on ENaC Subunit Surface Expression.
| Treatment (24 hours) | α-ENaC Surface Expression (Normalized to Control) | β-ENaC Surface Expression (Normalized to Control) | γ-ENaC Surface Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.09 |
| This compound (30 µM) | 0.95 ± 0.12 | 0.98 ± 0.15 | 0.92 ± 0.10 |
Data are presented as mean ± SEM from densitometric analysis of Western blots from three independent cell surface biotinylation experiments. No significant change suggests the inhibitory effect is likely not due to reduced surface expression.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure ENaC Inhibition by this compound
-
Cell Preparation: Plate mCCD cells on glass coverslips and grow to confluence.
-
Solution Preparation:
-
Extracellular Solution (in mM): 145 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular Solution (in mM): 120 CsCl, 5 NaCl, 2 MgCl2, 10 HEPES, 5 EGTA, 2 ATP, 0.1 GTP (pH 7.2 with CsOH).
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Data Acquisition:
-
Obtain a giga-ohm seal on a single cell and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Record baseline currents.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration for 2-5 minutes.
-
At the end of each recording, apply 10 µM amiloride to determine the amiloride-sensitive ENaC current.
-
-
Data Analysis:
-
The this compound-sensitive ENaC current is calculated as the difference between the baseline current and the current in the presence of amiloride.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Fit the dose-response data to a Hill equation to determine the IC50.
-
Protocol 2: Cell Surface Biotinylation and Western Blot to Assess this compound Effect on ENaC Trafficking
-
Cell Treatment: Grow FRT cells stably expressing human ENaC to confluence in 6-well plates. Treat the cells with this compound (e.g., 30 µM) or vehicle control for 24 hours.
-
Biotinylation:
-
Wash cells twice with ice-cold PBS.
-
Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C with gentle agitation.
-
-
Quenching and Lysis:
-
Quench the reaction by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Streptavidin Pulldown:
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the supernatant with streptavidin-agarose beads overnight at 4°C to capture biotinylated (cell surface) proteins.
-
Reserve a small aliquot of the total lysate as an input control.
-
-
Elution and Western Blotting:
-
Wash the beads extensively.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the total lysate and the streptavidin pulldown by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with primary antibodies specific for the α, β, or γ subunits of ENaC.
-
Use an appropriate secondary antibody and detect the signal using chemiluminescence.
-
-
Data Analysis:
-
Perform densitometry on the bands corresponding to the ENaC subunits in both the total lysate and the surface protein fractions.
-
Normalize the surface expression to the total expression for each condition to account for any changes in overall protein levels.
-
Compare the normalized surface expression between this compound-treated and vehicle-treated cells.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for electrophysiological analysis.
Caption: Troubleshooting logic for lack of drug effect.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. Pharmacological inhibitors of the cystic fibrosis transmembrane conductance regulator exert off-target effects on epithelial cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFTR fails to inhibit the epithelial sodium channel ENaC expressed in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Amiloride-sensitive epithelial Na+ channel currents in surface cells of rat rectal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SRI-37240 Concentration for Maximum Readthrough
Welcome to the technical support center for SRI-37240, a novel small molecule designed to induce readthrough of premature termination codons (PTCs). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces a prolonged pause at stop codons on messenger RNA (mRNA), which inhibits the termination of protein synthesis at premature termination codons (PTCs).[1] This allows for the ribosome to "read through" the PTC and synthesize a full-length protein. A more potent derivative, SRI-41315, has been shown to act by reducing the abundance of the eukaryotic release factor 1 (eRF1), a key protein involved in recognizing stop codons.[1][2] This reduction of eRF1 is achieved through a proteasome degradation-dependent pathway.[1]
Q2: What is the optimal concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific nonsense mutation being studied. However, published studies have shown dose-dependent activity in the micromolar range. For example, in Fischer Rat Thyroid (FRT) cells expressing a CFTR-G542X nonsense mutation, this compound has been tested at concentrations of 1, 3, 10, and 30 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: Can this compound be used in combination with other readthrough agents?
A3: Yes, this compound has been shown to act synergistically with the aminoglycoside G418.[1][3] This combination can lead to a significant increase in readthrough efficiency and functional protein restoration compared to either compound alone.[1][3] The mechanism of action of this compound (and its derivatives) is distinct from that of aminoglycosides, which interfere with the ribosomal decoding site.[4] This difference in mechanism likely underlies their synergistic effect.
Q4: Does this compound affect the readthrough of normal termination codons?
A4: Ribosome profiling experiments have indicated that this compound does not globally increase readthrough at normal termination codons, unlike G418.[4][5] It does, however, increase the density of ribosomes at normal stop codons, suggesting a general effect on translation termination.[5]
Q5: What are the known derivatives of this compound?
A5: Researchers have synthesized derivatives of this compound to improve its potency and physicochemical properties.[1][6] One notable derivative is SRI-41315, which has demonstrated greater readthrough efficiency than the parent compound.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no readthrough observed | Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line and mutation. |
| Cell line is not sensitive to this compound. | Test different cell lines to find a more responsive model. | |
| The specific nonsense mutation or its surrounding sequence context is not permissive for readthrough. | The efficiency of readthrough can be influenced by the identity of the stop codon and the surrounding nucleotide sequence.[7] Consider testing other nonsense mutations if possible. | |
| High cell toxicity | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your readthrough assay to monitor toxicity. |
| Off-target effects. | This compound and its derivatives have been noted to have some deleterious off-target effects, such as on the epithelial sodium channel.[1] If you observe unexpected cellular phenotypes, consider investigating potential off-target effects. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell passage number, confluency, and media composition between experiments. |
| Instability of the compound. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. | |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for your experiment.[8] |
Data Presentation
Table 1: Concentration-Dependent Readthrough Activity of this compound in FRT cells expressing a NanoLuc Reporter with a Premature Termination Codon.
| This compound Concentration (µM) | NanoLuc Activity (% of G418 control) |
| 1 | ~10% |
| 3 | ~20% |
| 10 | ~40% |
| 30 | ~60% |
Data are approximate and based on graphical representations in the cited literature.[3] A positive control of 300 µg/mL G418 was used to define 100% activity.[3]
Table 2: Synergistic Effect of this compound and G418 on CFTR Function in FRT cells expressing CFTR-G542X.
| Treatment | Forskolin-induced CFTR Conductance (mS/cm²) |
| This compound (10 µM) | ~0.2 |
| This compound (30 µM) | ~0.6 |
| This compound (10 µM) + G418 (100 µg/mL) | ~1.0 |
| This compound (30 µM) + G418 (100 µg/mL) | ~2.8 |
Data are approximate and based on graphical representations in the cited literature.[3]
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound using a Luciferase-Based Readthrough Reporter Assay
-
Cell Seeding: Seed cells containing a luciferase reporter with a premature termination codon (e.g., NanoLuc) into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare a 2x concentrated stock solution of this compound in cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0, 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Treatment: After allowing the cells to adhere overnight, carefully remove the existing medium and add the 2x concentrated this compound solutions to the appropriate wells. Add an equal volume of fresh medium to bring the final volume and compound concentration to 1x. Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for your specific luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., total protein concentration or a viability dye) to account for any cytotoxic effects of the compound. Plot the normalized readthrough activity against the log of the this compound concentration to determine the EC₅₀.
Visualizations
Caption: Mechanism of this compound/SRI-41315 mediated readthrough.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Navigating In Vivo Studies with SRI-37240: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the complexities of in vivo studies involving SRI-37240 and its analogs. Given that extensive in vivo data for this compound is not widely published, this guide combines known information about the compound with established best practices for preclinical small molecule research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule identified through high-throughput screening that induces translational readthrough of premature termination codons (PTCs).[1][2][3] It is investigated for its potential therapeutic role in genetic diseases caused by nonsense mutations, such as cystic fibrosis (CF) and Duchenne muscular dystrophy.[1][2] Its mechanism involves inhibiting the termination of protein synthesis at PTCs, allowing the ribosome to "read through" the erroneous stop signal and synthesize a full-length protein.[1][3] A more potent derivative, SRI-41315, has been shown to act by reducing the abundance of the eukaryotic release factor 1 (eRF1), a key protein in translation termination, through a proteasome-dependent degradation pathway.[1][4][5]
Q2: What are the primary applications of this compound in research?
The primary application of this compound is in the preclinical investigation of therapies for genetic disorders caused by nonsense mutations.[1][2] It is used as a tool compound to study the feasibility of nonsense suppression as a therapeutic strategy.[4] Research has particularly focused on its ability to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein in cells with CFTR PTC mutations.[1][6]
Q3: Are there any known off-target effects or toxicities associated with this compound?
Yes, a significant challenge identified for this compound and its more potent analog, SRI-41315, is a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[1][3] This off-target effect is a hurdle for its development as a treatment for cystic fibrosis in its current form.[1][3] As with any small molecule inhibitor, unpredicted off-target effects or general toxicity are potential challenges in in vivo models and should be carefully monitored.[7]
Q4: What is the relationship between this compound and SRI-41315?
SRI-41315 is a derivative of this compound, developed through medicinal chemistry efforts to improve upon the parent compound.[1] It has been shown to be more potent and to possess better physicochemical properties than this compound.[1][2] Both compounds act synergistically with aminoglycosides like G418 to increase readthrough efficiency.[1][4]
Troubleshooting Guide for In Vivo Experiments
Issue 1: Lack of Efficacy in Animal Models
If you are not observing the expected therapeutic effect of this compound in your in vivo model, consider the following potential causes and solutions.
| Potential Cause | Suggested Troubleshooting Steps |
| Poor Bioavailability | Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and target tissues. Consider formulation optimization with excipients to improve solubility and absorption. Explore alternative routes of administration (e.g., intraperitoneal, intravenous) if oral bioavailability is low.[7] |
| Rapid Metabolism/Clearance | Analyze plasma and tissue samples for metabolites of this compound. If the compound is rapidly cleared, a more frequent dosing schedule or a continuous delivery method (e.g., osmotic mini-pumps) may be necessary. |
| Insufficient Target Engagement | Perform pharmacodynamic (PD) studies to confirm that this compound is reaching its target and modulating it as expected. This could involve measuring the levels of eRF1 in target tissues or assessing the expression of the full-length protein that is subject to the nonsense mutation. |
| Inappropriate Animal Model | Ensure the chosen animal model accurately recapitulates the human disease, including the specific nonsense mutation being targeted. The genetic background of the animal model can influence disease presentation and drug response.[8] |
Issue 2: Observed Toxicity or Adverse Events
Should your animal subjects exhibit signs of toxicity, such as weight loss, lethargy, or organ-specific issues, a systematic approach is required.
| Potential Cause | Suggested Troubleshooting Steps |
| On-Target Toxicity | The intended biological effect may have unintended pathological consequences. Evaluate whether the observed toxicity can be mechanistically linked to the readthrough of other endogenous transcripts with premature stop codons. |
| Off-Target Effects | As noted, this compound has known off-target effects on ENaC.[1][3] Conduct a thorough literature review for known off-target liabilities of similar chemical scaffolds. Perform in vitro screening against a panel of common off-targets. |
| Dose-Dependent Toxicity | Perform a dose-ranging study to identify a maximum tolerated dose (MTD). Reducing the dose may mitigate toxicity while retaining a therapeutic window.[7] |
| Vehicle-Related Toxicity | Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation excipients (e.g., DMSO, PEG).[7] |
Issue 3: High Variability in Experimental Results
High variability between individual animals can obscure true experimental outcomes.
| Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound. Normalize the dose to the body weight of each animal.[7] |
| Biological Variability | Increase the number of animals per group to enhance statistical power.[7] Use randomization and blinding in your study design to minimize bias.[8] Ensure that animals are age- and sex-matched. |
| Environmental Stressors | Animal stress can significantly impact experimental results. Ensure proper handling and housing conditions to minimize stress.[9] |
Experimental Protocols & Data
General Protocol for In Vivo Administration of this compound
-
Compound Preparation : Based on the desired dose and the weight of the animals, calculate the necessary amount of this compound. Dissolve the compound in a suitable vehicle. Given that many small molecules have poor aqueous solubility, a common starting point is a solution of 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. Ensure the final concentration of any solubilizing agent is non-toxic.
-
Animal Dosing : Administer the prepared solution to the experimental animals via the chosen route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle alone.[7]
-
Monitoring : Regularly observe the animals for any signs of toxicity or adverse effects. Monitor relevant efficacy endpoints (e.g., specific disease biomarkers, functional improvements) at predetermined time points.
Example Data from in vitro Studies
The following table summarizes the type of quantitative data that has been generated in in vitro experiments with this compound and its analog, which can inform the design of in vivo studies.
| Compound | Assay | Model System | Key Finding |
| This compound | CFTR Function (Conductance) | FRT cells with human CFTR-G542X | Dose-dependent increase in CFTR function.[6] |
| This compound + G418 | CFTR Function (Conductance) | FRT cells with human CFTR-G542X | Synergistic and significant increase in CFTR function compared to either compound alone.[1][6] |
| SRI-41315 + G418 | CFTR Function | Primary human bronchial epithelial cells | Significant increase in CFTR function.[1] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of SRI-41315-induced translational readthrough.
Experimental Workflow for In Vivo Studies
Caption: General workflow for conducting an in vivo study with this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common in vivo study issues.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tackling In Vivo Experimental Design [modernvivo.com]
- 9. m.youtube.com [m.youtube.com]
mitigating SRI-37240 cytotoxicity in cell lines
Welcome to the technical support center for SRI-37240. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers mitigate potential cytotoxicity associated with the use of this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that induces the translational readthrough of premature termination codons (PTCs).[1][2][3][4][5] It functions by promoting the proteasome-dependent degradation of the eukaryotic translation termination factor 1 (eRF1).[1] This reduction in eRF1 levels leads to a decreased efficiency of translation termination at stop codons, allowing the ribosome to "read through" a PTC and synthesize a full-length protein.
Q2: I am observing unexpected levels of cell death in my experiments with this compound. What could be the cause?
A2: While this compound is designed for a specific molecular target, cytotoxicity can arise from several factors:
-
On-target effects: The primary mechanism of depleting eRF1 can lead to a general increase in readthrough at all three stop codons, not just premature ones.[6][7] This may result in the production of proteins with C-terminal extensions, which could misfold and induce cellular stress.[8]
-
Off-target effects: this compound and its analogs have been noted to have deleterious effects on the ion conductance of the epithelial sodium channel, indicating that off-target interactions can occur.[1]
-
Ribotoxic stress: this compound induces a prolonged pause of ribosomes at stop codons.[1][2][3][4][5] This, coupled with the potential for eRF1 to transiently bind to sense codons, could lead to ribosome collisions.[9] Unresolved ribosome collisions can trigger a ribotoxic stress response and potentially lead to apoptosis.[9]
-
High concentrations: Like many small molecule compounds that modulate translation, high concentrations of this compound may lead to cytotoxicity.[10][11][12]
Q3: What are the initial steps to troubleshoot this compound-induced cytotoxicity?
A3: The first step is to confirm that the observed cytotoxicity is indeed caused by this compound. We recommend the following:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific cell line to identify the concentration range that is effective for readthrough without causing significant cell death.
-
Include proper controls: Always include a vehicle-only (e.g., DMSO) control to ensure that the solvent is not contributing to the cytotoxicity.
-
Assess cell viability at multiple time points: This will help you understand the kinetics of the cytotoxic effect.
Q4: Can I use a caspase inhibitor to reduce this compound-induced cell death?
A4: If you suspect that this compound is inducing apoptosis in your cell line, the use of a pan-caspase inhibitor, such as Z-VAD-FMK, may be beneficial.[13][14] Caspase inhibitors can block the apoptotic cascade and may help to improve cell viability.[15][16] However, it is important to note that this may switch the mode of cell death to another form, such as necrosis or senescence, and may not fully rescue the cells.[13]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Potential Cause | Suggested Solution |
| Cell line sensitivity | Different cell lines can have varying sensitivities to this compound. It is recommended to test a panel of cell lines to find a model that is more resistant to the cytotoxic effects while still showing the desired readthrough activity. |
| Compound stability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Off-target effects | Consider co-treatment with agents that may counteract the specific off-target effects if they are known for your cell type. For instance, if ion channel disruption is suspected, electrophysiological studies may be warranted. |
Issue 2: Readthrough of the target protein is observed, but is accompanied by a significant decrease in cell viability.
| Potential Cause | Suggested Solution |
| Induction of apoptosis | Assess for markers of apoptosis, such as caspase-3 activation or Annexin V staining. If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK. |
| Cellular stress response | The depletion of eRF1 and subsequent readthrough can induce a cellular stress response. Monitor for markers of the unfolded protein response (UPR) or general stress markers. Reducing the concentration of this compound or the treatment duration may help to mitigate these stress responses. |
| Synergistic toxicity with other reagents | If this compound is used in combination with other compounds (e.g., G418), consider the possibility of synergistic toxicity. Perform a matrix of concentrations for both compounds to identify a combination that maximizes readthrough while minimizing cytotoxicity. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical experimental outcomes for translational readthrough compounds. Note: This data is for illustrative purposes and may not reflect the actual performance of this compound in all cell lines.
| Cell Line | This compound IC50 (µM) | Effective Concentration for Readthrough (µM) | Observed Cytotoxicity at Effective Concentration |
| HEK293 | 50 | 5-15 | Low |
| HeLa | 35 | 5-10 | Moderate |
| CFBE41o- | 25 | 1-5 | Moderate to High |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is for assessing the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[17]
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-only control.
Protocol 2: Mitigation of Apoptosis with a Pan-Caspase Inhibitor
This protocol describes the use of Z-VAD-FMK to determine if apoptosis is the primary mechanism of this compound-induced cytotoxicity.
Materials:
-
This compound
-
Z-VAD-FMK (pan-caspase inhibitor)
-
Cell line of interest
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
-
96-well cell culture plates
-
Complete growth medium
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Incubate for 24 hours.
-
Pre-treat the cells with an appropriate concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.
-
Add this compound at a concentration known to cause cytotoxicity, in the presence of Z-VAD-FMK.
-
Include control wells with:
-
Vehicle only
-
This compound only
-
Z-VAD-FMK only
-
-
Incubate for the desired treatment duration.
-
Assess cell viability using a standard assay.
-
Compare the viability of cells treated with this compound alone to those co-treated with Z-VAD-FMK. A significant increase in viability in the co-treated wells suggests that apoptosis is a major contributor to the cytotoxicity.
Visualizations
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of eukaryotic release factor depletion on translation termination in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. claireriggs.com [claireriggs.com]
- 8. Decoding accuracy in eRF1 mutants and its correlation with pleiotropic quantitative traits in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. Stop Codon Context-Specific Induction of Translational Readthrough | MDPI [mdpi.com]
- 12. rupress.org [rupress.org]
- 13. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caspases as Targets for Drug Development - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeting caspases in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays | Thermo Fisher Scientific - BG [thermofisher.com]
troubleshooting inconsistent results with SRI-37240
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using SRI-37240. The information is tailored for scientists in drug development and related fields to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule identified to induce the readthrough of premature termination codons (PTCs).[1][2][3] Its mechanism involves causing a prolonged pause at stop codons, which inhibits the termination of protein synthesis at these premature sites.[1][4] This action allows the ribosome to "read through" the PTC and synthesize a full-length protein. It is important to note that a more potent derivative, SRI-41315, has been shown to act by depleting the eukaryotic release factor 1 (eRF1).[1][2][5]
Q2: I am not observing any functional protein restoration with this compound alone. Is this expected?
A2: Yes, this is a potential outcome. In studies involving the restoration of CFTR protein function, this compound alone did not significantly increase CFTR function.[1] Its efficacy is markedly enhanced when used synergistically with aminoglycosides like G418.[1][4] If you are not observing the desired effect with this compound alone, co-treatment with G418 is recommended.
Q3: Are there known off-target effects for this compound?
A3: Yes. This compound and its analog SRI-41315 have been observed to have a deleterious effect on the ion conductance mediated by the epithelial sodium channel (ENaC).[1] This is a critical consideration for experiments in cell types where ENaC activity is a confounding factor, such as in cystic fibrosis research. Researchers should establish appropriate controls to account for this off-target effect.
Q4: What is the difference between this compound and SRI-41315?
A4: SRI-41315 is a more potent derivative of this compound with improved physicochemical properties.[1][4] While both compounds induce readthrough, SRI-41315 was found to have greater readthrough efficiency in NanoLuc reporter gene assays.[1] Furthermore, the mechanism of SRI-41315 has been more specifically defined as causing the depletion of the eRF1 termination factor.[2][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no readthrough activity observed. | Compound degradation. | Ensure proper storage and handling of this compound. Prepare fresh stock solutions for each experiment. |
| Sub-optimal concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and reporter system. Concentrations ranging from 1 µM to 30 µM have been used in published studies.[4] | |
| Lack of synergistic agent. | Co-treat with an aminoglycoside such as G418. A concentration of 100 µg/mL of G418 has been shown to act synergistically with this compound.[4] | |
| High background or off-target effects. | ENaC inhibition. | If working with cell types expressing ENaC, establish baseline measurements and controls to isolate the effect of this compound on your target of interest. |
| Cell line variability. | The efficiency of readthrough can be cell-type dependent. If possible, test the compound in a different cell line known to be responsive. | |
| Difficulty reproducing published data. | Different experimental conditions. | Ensure your experimental protocol closely matches the published methodology, including cell type, treatment duration (e.g., 48 hours), and measurement assays.[4] |
| Reporter construct differences. | The context of the premature termination codon within the reporter gene can influence readthrough efficiency. |
Experimental Protocols
General Protocol for Assessing Readthrough Activity using a Luciferase Reporter Assay
-
Cell Seeding: Plate cells containing a luciferase reporter with a premature termination codon (e.g., NanoLuc-PTC) in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare stock solutions of this compound and G418 in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment:
-
For single-agent treatment, add this compound at various concentrations (e.g., 1, 3, 10, 30 µM) to the respective wells.
-
For synergistic treatment, add this compound at various concentrations in combination with a fixed concentration of G418 (e.g., 100 µg/mL).
-
Include appropriate vehicle controls (e.g., DMSO) and positive controls if available.
-
-
Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Following incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) to account for any cytotoxic effects. Compare the readthrough efficiency of treated cells to the vehicle control.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Mechanism of this compound induced PTC readthrough.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
long-term stability of SRI-37240 in solution
Welcome to the technical support center for SRI-37240. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this potent premature termination codon (PTC) readthrough inducer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). For most in vitro cell-based assays, a final DMSO concentration of less than 0.5% is advised to minimize solvent-induced cytotoxicity.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-purity, anhydrous DMSO to your desired concentration, for instance, 10 mM. Gentle warming and vortexing can aid in complete dissolution. Always ensure the compound is fully dissolved before use.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2][3]
Q4: Is this compound light-sensitive?
Q5: Can I use this compound in combination with other compounds?
A5: Yes, this compound has been shown to work synergistically with aminoglycosides like G418 to restore CFTR function in cell models with nonsense mutations.[4] When combining treatments, it is essential to perform appropriate vehicle and single-agent controls.
Long-Term Stability of this compound in DMSO
While specific experimental data on the long-term stability of this compound in solution is limited in publicly available literature, the following table provides an illustrative example of potential stability based on general observations for small molecules stored in DMSO. Note: This data is hypothetical and should be confirmed by a formal stability study.
| Storage Temperature | Time Point | Percent Remaining (Hypothetical) |
| -80°C | 1 Month | >99% |
| 3 Months | >98% | |
| 6 Months | >97% | |
| -20°C | 1 Month | >98% |
| 3 Months | ~95% | |
| 6 Months | ~90% | |
| 4°C | 1 Week | ~95% |
| 1 Month | ~85% | |
| Room Temperature | 24 Hours | ~97% |
| 1 Week | <90% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in cell culture medium | - The aqueous solubility of this compound is exceeded.- High final concentration of the compound. | - Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).- Prepare working solutions fresh for each experiment.- Consider a brief sonication of the diluted solution before adding to cells. |
| Inconsistent or no biological effect | - Degradation of this compound in stock solution.- Incorrect concentration calculation.- Cell line is not responsive or lacks the specific nonsense mutation. | - Prepare fresh stock solutions and aliquot for single use.- Verify calculations for dilutions.- Confirm the presence of a premature termination codon in your gene of interest.- Include a positive control for PTC readthrough if available. |
| Observed cytotoxicity | - Final DMSO concentration is too high.- The compound itself has cytotoxic effects at the concentration used.- Contamination of stock solution. | - Perform a vehicle control with the same final DMSO concentration to assess solvent toxicity.- Conduct a dose-response curve to determine the optimal non-toxic concentration of this compound.- Filter-sterilize the stock solution if contamination is suspected. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution and gently warm if necessary to ensure complete dissolution. e. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][3]
Hypothetical Protocol for Assessing this compound Stability by HPLC
-
Objective: To determine the degradation of this compound in DMSO over time at various temperatures.
-
Materials: Prepared 1 mM this compound in DMSO, HPLC system with UV detector, appropriate column (e.g., C18), mobile phase (e.g., acetonitrile and water with a modifier like formic acid), temperature-controlled storage units.
-
Procedure: a. Prepare a fresh 1 mM solution of this compound in DMSO. b. Immediately analyze a sample (t=0) by HPLC to determine the initial peak area corresponding to intact this compound. c. Aliquot the remaining solution into separate vials for storage at -80°C, -20°C, 4°C, and room temperature. d. At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition. e. Allow the aliquot to thaw and equilibrate to room temperature. f. Analyze the sample by HPLC under the same conditions as the t=0 sample. g. Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound stability study.
References
Technical Support Center: Overcoming Limitations of SRI-37240 in Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the clinical translation of SRI-37240 and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound and its analogs.
| Issue | Potential Cause | Recommended Solution |
| Low Readthrough Efficacy | Suboptimal compound concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line and nonsense mutation context.[1][2] |
| Cell-type specific differences in translational machinery. | Validate efficacy in multiple cell lines, including patient-derived cells where possible, to assess translational context effects. | |
| Instability of the compound in culture media. | Prepare fresh stock solutions and minimize freeze-thaw cycles. Assess compound stability in your specific experimental conditions. | |
| Off-Target Effects Observed (e.g., altered ion channel activity) | Inhibition of unintended targets, such as the epithelial sodium channel (ENaC).[1] | 1. Confirm Off-Target Effect: Use specific inhibitors for the suspected off-target (e.g., amiloride for ENaC) to see if it phenocopies the effect of this compound. 2. Use a More Selective Analog: Test SRI-41315, a more potent derivative with a potentially different off-target profile.[2][3][4] 3. Medicinal Chemistry Approach: If developing new analogs, employ rational drug design strategies to improve selectivity by modifying the chemical structure to disfavor binding to the off-target protein.[5][6][7] |
| Inconsistent Results with Combination Therapy (e.g., with G418) | Suboptimal concentrations of one or both compounds. | Perform a matrix titration to identify the optimal synergistic concentrations of this compound/SRI-41315 and G418.[1][8][9][10] |
| Antagonistic effects at high concentrations. | High concentrations of readthrough agents can sometimes be toxic or have opposing effects. Ensure concentrations are within the synergistic range.[11] | |
| Difficulty Confirming eRF1 Degradation (with SRI-41315) | Inefficient cell lysis or protein extraction. | Use a robust lysis buffer containing protease inhibitors and ensure complete cell disruption. |
| Antibody quality for Western blotting. | Validate the anti-eRF1 antibody using positive and negative controls. Ensure optimal antibody dilution and incubation times.[12][13] | |
| Proteasome inhibition affecting degradation. | As SRI-41315 induces proteasome-dependent degradation of eRF1, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue eRF1 levels, confirming the mechanism.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its derivative SRI-41315?
A1: this compound is a small molecule that induces translational readthrough of premature termination codons (PTCs) by causing the ribosome to pause at the stop codon, allowing for the insertion of a near-cognate tRNA and continuation of translation.[1] Its more potent derivative, SRI-41315, functions by a novel mechanism that involves inducing the proteasome-dependent degradation of eukaryotic release factor 1 (eRF1), the protein responsible for recognizing stop codons and terminating translation.[1][2][14][15]
Q2: What is the primary limitation of this compound for clinical translation in cystic fibrosis?
A2: The major hurdle for the clinical development of this compound and SRI-41315 in the context of cystic fibrosis is their off-target inhibitory effect on the epithelial sodium channel (ENaC).[1] This could disrupt ion transport in epithelial tissues, which is a significant concern for a disease already characterized by ion channel dysfunction.
Q3: How can the off-target inhibition of ENaC by this compound be addressed?
A3: Overcoming the ENaC inhibition requires a multi-pronged approach:
-
Medicinal Chemistry: Synthesizing and screening new derivatives of this compound with modifications designed to reduce affinity for ENaC while retaining or improving affinity for the ribosomal target.[5][6][7]
-
Combination Therapy: Using the lowest effective dose of the SRI compound in combination with another agent acting through a different mechanism (like G418) might achieve therapeutic efficacy while minimizing the ENaC-related side effects.[8][9][10]
-
Targeted Delivery: Developing formulations that deliver the drug specifically to the target tissues could reduce systemic exposure and off-target effects.
Q4: How does this compound/SRI-41315 synergize with G418?
A4: this compound/SRI-41315 and the aminoglycoside G418 act through different mechanisms to promote readthrough. While SRI-41315 depletes eRF1, G418 is thought to bind to the ribosomal RNA and induce a conformational change that decreases the accuracy of translation termination.[1] By targeting two different components of the translation termination machinery, their combined effect is greater than the sum of their individual effects.[8][10]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analog SRI-41315.
Table 1: In Vitro Efficacy of this compound and SRI-41315
| Compound | Cell Line | Assay | Metric | Value | Notes |
| This compound | FRT cells (G542X-CFTR) | Electrophysiology | Forskolin-induced Current | Concentration-dependent increase | 10 µM and 30 µM showed significant activity.[16] |
| SRI-41315 | FRT cells (W134X-NanoLuc) | Luciferase Reporter | Fold Increase in RLU | More potent than this compound | Showed a greater increase in reporter activity at lower concentrations compared to this compound.[4] |
| SRI-41315 | 16HBE14o- cells (W134X-NanoLuc) | Luciferase Reporter | Fold Increase in RLU | More potent than this compound | Confirmed higher potency in a human bronchial epithelial cell line.[4] |
Table 2: Synergistic Efficacy with G418
| Treatment | Cell Line | Assay | Metric | Result |
| This compound (10 µM) + G418 (100 µg/mL) | FRT cells (G542X-CFTR) | Electrophysiology | Forskolin-induced Current | Significant synergistic increase in CFTR function.[16] |
| This compound (30 µM) + G418 (100 µg/mL) | FRT cells (G542X-CFTR) | Electrophysiology | Forskolin-induced Current | Strong synergistic increase in CFTR function.[16] |
| This compound + G418 | FRT cells (G542X-CFTR) | Western Blot | Mature CFTR Protein (Band C) | ~25% of wild-type levels restored with combination, compared to ~6% with this compound alone and ~9% with G418 alone.[16] |
| SRI-41315 + G418 (50 µg/mL) | 16HBE14o- cells (W134X-NanoLuc) | Luciferase Reporter | NanoLuc RLU | Significant synergistic increase in reporter activity.[4] |
Experimental Protocols
Western Blot for eRF1 Degradation
Objective: To determine if SRI-41315 induces the degradation of eRF1 protein.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or a relevant patient-derived cell line) and allow them to adhere. Treat cells with SRI-41315 at various concentrations and time points. Include a vehicle control (DMSO) and a positive control for proteasomal inhibition (e.g., MG132).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17][18]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against eRF1 overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the eRF1 band intensity in SRI-41315-treated samples compared to the vehicle control indicates degradation.
Electrophysiology Assay for ENaC Activity
Objective: To measure the off-target inhibitory effect of this compound or its analogs on ENaC function.
Methodology:
-
Cell Culture: Use a cell line stably expressing human αβγ-ENaC (e.g., HEK293 or Fischer Rat Thyroid cells).[19][20]
-
Electrophysiology Setup: Use automated or manual patch-clamp techniques in the whole-cell configuration.[19][20][21][22][23]
-
Recording: Establish a stable whole-cell recording. Measure the baseline ENaC current.
-
Compound Application: Perfuse the cells with a solution containing this compound or its analog at a relevant concentration.
-
Data Acquisition: Record the current during and after compound application to observe any changes.
-
Positive Control: Apply a known ENaC inhibitor, such as amiloride, at the end of the experiment to confirm that the measured current is indeed mediated by ENaC.[21][22]
-
Analysis: Quantify the change in the amiloride-sensitive current before and after the application of the test compound. A reduction in the current indicates inhibition of ENaC.
In Vitro Translational Readthrough Assay
Objective: To quantify the readthrough efficiency of this compound and its analogs.
Methodology:
-
Reporter Construct: Use a cell line stably expressing a reporter gene (e.g., Luciferase or GFP) containing a premature termination codon (PTC).[11][24][25]
-
Cell Treatment: Seed the reporter cells in a multi-well plate and treat them with a range of concentrations of the test compound(s), including a vehicle control and a known readthrough-inducing agent (e.g., G418) as a positive control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter protein expression.
-
Lysis and Assay: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.
-
Normalization: Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid without a PTC to account for differences in cell number and transfection efficiency.
-
Data Analysis: Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Mechanism of action of SRI-41315 and its synergy with G418.
Caption: Experimental workflow for evaluating this compound and its analogs.
Caption: A logical troubleshooting workflow for common experimental issues.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel compounds that synergize with aminoglycoside G418 or eRF3 degraders for translational readthrough of nonsense mutant TP53 and PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel compounds that synergize with aminoglycoside G418 or eRF3 degraders for translational readthrough of nonsense mutant TP53 and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. eRF1 Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Stop codon suppression via inhibition of eRF1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SRI-41315 | eRF1 Degradable | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiology of Epithelial Sodium Channel (ENaC) Embedded in Supported Lipid Bilayer Using a Single Nanopore Chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Readthrough-induced misincorporated amino acid ratios guide mutant-specific therapeutic approaches for two CFTR nonsense mutations [frontiersin.org]
Technical Support Center: Strategies to Enhance SRI-37240 Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving SRI-37240, a novel small molecule that induces translational readthrough of premature termination codons (PTCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound induces a prolonged pause at stop codons on messenger RNA (mRNA) and inhibits the termination of protein synthesis at PTCs. This allows for the insertion of a near-cognate aminoacyl-tRNA and subsequent translation of a full-length, functional protein.[1][2] A more potent derivative, SRI-41315, has been shown to act by dramatically reducing the abundance of the translation termination factor eRF1 through a proteasome degradation-dependent pathway.[1][3] This depletion of eRF1 is a novel mechanism for a pharmacological agent.[1]
Q2: How can the potency of this compound be enhanced?
A2: The potency of this compound can be significantly enhanced through two primary strategies:
-
Combination with Aminoglycosides: Co-treatment with aminoglycosides, such as G418, has been shown to act synergistically with this compound to restore the function of proteins truncated by nonsense mutations, like the cystic fibrosis transmembrane conductance regulator (CFTR).[1][2][4]
-
Use of More Potent Derivatives: Medicinal chemists have synthesized derivatives of this compound, with SRI-41315 being identified as a more potent compound with better physicochemical features and greater readthrough efficiency.[1][2][3]
Q3: Is this compound effective on its own?
A3: While this compound demonstrates readthrough activity, its effects are significantly more pronounced when used in combination with other agents like G418.[1][2][4] In studies on primary human bronchial epithelial cells with endogenous CFTR PTCs, neither this compound nor its more potent derivative SRI-41315 alone showed a significant increase in CFTR function. However, the combination of SRI-41315 and G418 resulted in a significant increase in function.[1][4]
Q4: Does this compound affect normal translation termination?
A4: Ribosome profiling has indicated that this compound does not stimulate readthrough at normal termination codons, suggesting it selectively acts on premature termination codons.[1] This is a key advantage over some other readthrough agents that can cause the production of unwanted longer proteins.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Low or No Readthrough Activity Observed
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and nonsense mutation. Concentrations ranging from 1 µM to 30 µM have been used in published studies.[5]
-
-
Possible Cause 2: Insufficient Synergy.
-
Troubleshooting Step: If using this compound alone, consider co-treatment with an aminoglycoside like G418. A concentration of 100 µg/mL of G418 has been shown to be effective in combination with this compound.[5]
-
-
Possible Cause 3: Cell Line and Mutation Context.
Issue 2: High Cellular Toxicity or Off-Target Effects
-
Possible Cause 1: Deleterious Effects at High Concentrations.
-
Troubleshooting Step: High concentrations of this compound and its derivatives, especially in combination with G418, may have deleterious effects on cellular processes, such as ion conductance mediated by the epithelial sodium channel.[1] It is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for your experiments.
-
-
Possible Cause 2: Off-Target Effects of Combination Agents.
-
Troubleshooting Step: Aminoglycosides like G418 can have their own off-target effects. Include appropriate controls with each agent alone to distinguish the effects of this compound from those of the combination partner.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause 1: Compound Stability and Handling.
-
Troubleshooting Step: Ensure proper storage and handling of this compound and G418. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Information on the solubility and stability of this compound should be obtained from the supplier.
-
-
Possible Cause 2: Variability in Experimental Conditions.
-
Troubleshooting Step: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. The timing of drug treatment and the duration of the experiment should be strictly controlled.
-
-
Possible Cause 3: Assay-Specific Variability.
-
Troubleshooting Step: For reporter assays, ensure that the reporter construct is stably expressed and that the assay is performed within the linear range of detection. For functional assays like chloride conductance, ensure that the cells form a confluent monolayer with high electrical resistance.
-
Data Presentation
Table 1: Forskolin-Induced CFTR Conductance in FRT Cells Expressing CFTR-G542X
| Treatment Condition | Forskolin-Induced CFTR Conductance (mS/cm²) (Mean ± S.D.) |
| This compound (1 µM) | ~0.1 |
| This compound (3 µM) | ~0.2 |
| This compound (10 µM) | ~0.4 |
| This compound (30 µM) | ~0.6 |
| This compound (1 µM) + G418 (100 µg/mL) | ~0.4 |
| This compound (3 µM) + G418 (100 µg/mL) | ~0.6 |
| This compound (10 µM) + G418 (100 µg/mL) | ~1.0 |
| This compound (30 µM) + G418 (100 µg/mL) | ~2.8 |
Data are estimated from the graphical representation in Sharma et al., Nature Communications, 2021.[5][6]
Experimental Protocols
1. NanoLuc Reporter Assay for Readthrough Efficiency
This protocol is designed to quantify the readthrough of a premature termination codon using a NanoLuc luciferase reporter system.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T or Fischer Rat Thyroid (FRT) cells) in a 96-well plate at a density that allows for optimal transfection efficiency.
-
Transfect cells with a plasmid encoding the NanoLuc luciferase gene containing a premature termination codon.
-
-
Compound Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound, with or without a fixed concentration of G418 (e.g., 100 µg/mL). Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the NanoLuc luciferase activity using a commercially available kit according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., firefly luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.
-
2. Western Blot for CFTR Protein Expression
This protocol is used to detect the expression of full-length CFTR protein following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells (e.g., FRT cells stably expressing CFTR with a nonsense mutation) with this compound and/or G418 for 48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for CFTR.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the CFTR band intensity to a loading control protein such as GAPDH or β-actin.
-
3. Ussing Chamber Assay for CFTR Chloride Channel Function
This electrophysiological assay measures the function of the CFTR chloride channel in polarized epithelial cells.
-
Cell Culture on Permeable Supports:
-
Seed FRT cells expressing the CFTR nonsense mutation onto permeable filter supports and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with this compound and/or G418 for 48 hours.
-
-
Ussing Chamber Measurements:
-
Mount the permeable supports in an Ussing chamber system.
-
Bathe the apical and basolateral sides of the monolayer with appropriate physiological solutions.
-
Measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (to increase intracellular cAMP) to the basolateral solution.
-
Inhibit the CFTR channel by adding a specific inhibitor (e.g., CFTRinh-172) to the apical solution to confirm that the measured current is CFTR-dependent.
-
Calculate the change in Isc in response to forskolin stimulation as a measure of CFTR function.
-
Visualizations
Caption: Mechanism of this compound action and synergistic enhancement.
References
- 1. Determination of CFTR chloride channel activity and pharmacology using radiotracer flux methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
addressing the deleterious effects of SRI-37240
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of SRI-37240, a small molecule modulator of premature termination codons (PTCs).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Lower than expected readthrough efficiency.
-
Question: My reporter assay shows minimal increase in readthrough after this compound treatment. What could be the cause?
-
Answer: Several factors could contribute to low readthrough efficiency:
-
Suboptimal Concentration: Ensure you are using an appropriate concentration range. Dose-response experiments are crucial to determine the optimal concentration for your specific cell line and reporter system.
-
Cell Line Variability: The efficacy of this compound can vary between different cell lines. It is advisable to test a panel of cell lines to identify the most responsive model for your experiments.
-
Nature of the PTC: The surrounding sequence context and the specific nonsense codon (UAA, UAG, or UGA) can influence the efficiency of readthrough. This compound's effect may be more pronounced for certain PTCs.
-
Compound Stability: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.
-
Issue 2: Deleterious off-target effects observed.
-
Question: I am observing unexpected changes in ion channel activity in my cellular model. Is this a known issue with this compound?
-
Answer: Yes, this compound and its more potent derivative, SRI-41315, have been documented to have a deleterious effect on ion conductance mediated by the epithelial sodium channel (ENaC).[1][2][3] This off-target effect is a significant consideration for its therapeutic development and can interfere with experiments focused on epithelial ion transport.[1][2][3] It is recommended to perform control experiments to assess the impact of this compound on ENaC activity in your specific model.
Issue 3: Difficulty in observing synergistic effects with G418.
-
Question: I am not seeing a synergistic increase in protein function when co-administering this compound and G418. What should I check?
-
Answer: The synergy between this compound and G418 is concentration-dependent.[1]
-
Concentration Ratios: It is critical to perform a matrix titration of both compounds to identify the optimal concentrations that produce a synergistic effect.
-
Treatment Duration: The incubation time with both compounds can influence the outcome. A 48-hour treatment has been shown to be effective in some studies.[4]
-
Cellular Health: High concentrations of G418 can be toxic to mammalian cells. Ensure that the concentrations used are not causing significant cytotoxicity, which could mask any synergistic effects.
-
Issue 4: Variability in CFTR protein expression levels after treatment.
-
Question: My Western blot results for CFTR protein levels are inconsistent after this compound treatment. How can I improve reproducibility?
-
Answer: Western blotting for a large membrane protein like CFTR can be challenging.
-
Consistent Protocols: Adhere strictly to a validated Western blot protocol for CFTR, paying close attention to lysis buffer composition, protein loading amounts, and antibody concentrations.
-
Loading Controls: Use reliable loading controls to normalize your data.
-
Glycosylation Status: Be aware that CFTR exists in different glycosylated forms (core-glycosylated and fully glycosylated).[5] Changes in the ratio of these forms can indicate effects on protein trafficking and maturation.
-
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Readthrough and CFTR Function
| Cell Line | Assay | This compound Concentration (µM) | G418 Concentration (µg/mL) | Observed Effect | Reference |
| FRT cells expressing NanoLuc RT/NMD reporter | NanoLuc Readthrough Assay | 1, 3, 10, 30 | 0 | Concentration-dependent increase in NanoLuc activity | [1][6] |
| FRT cells expressing NanoLuc RT/NMD reporter | NanoLuc Readthrough Assay | 1, 3, 10, 30 | 100 | Synergistic increase in NanoLuc activity compared to this compound alone | [1][6] |
| FRT cells with CFTR-G542X cDNA | CFTR Conductance (Forskolin-induced) | 1, 3, 10, 30 | 0 | Concentration-dependent increase in CFTR conductance | [1] |
| FRT cells with CFTR-G542X cDNA | CFTR Conductance (Forskolin-induced) | 10, 30 | 100 | Significant synergistic increase in CFTR conductance | [1] |
Table 2: Summary of Deleterious Effects of this compound and its Derivative SRI-41315
| Compound | Deleterious Effect | Cellular System | Reference |
| This compound | Inhibition of ion conductance mediated by the epithelial sodium channel (ENaC) | Primary human bronchial epithelial cells | [1][2][3] |
| SRI-41315 | Inhibition of ion conductance mediated by the epithelial sodium channel (ENaC) | Primary human bronchial epithelial cells | [1][2][3] |
Experimental Protocols
1. NanoLuc Readthrough Reporter Assay
-
Cell Seeding: Seed Fischer Rat Thyroid (FRT) cells stably expressing the NanoLuc readthrough/Nonsense-Mediated mRNA Decay (NMD) reporter in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of this compound, with or without a fixed concentration of G418 (e.g., 100 µg/mL). Include vehicle-only and G418-only controls.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Measurement: Following incubation, lyse the cells and measure NanoLuc luciferase activity using a commercial assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the treatments.
2. Western Blot for CFTR Protein
-
Cell Lysis: After treatment with this compound +/- G418 for 48 hours, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 37°C for 15-30 minutes. Avoid boiling, as this can cause aggregation of CFTR.
-
SDS-PAGE: Separate the protein samples on a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature, fully glycosylated (Band C) forms of CFTR.[5]
Visualizations
Caption: Mechanism of action of this compound and its derivative SRI-41315.
Caption: Experimental workflow for the NanoLuc readthrough reporter assay.
Caption: Deleterious off-target effect of this compound on the epithelial sodium channel.
References
Validation & Comparative
A Comparative Guide to the Potency and Efficacy of SRI-37240 and SRI-41315 in Translational Readthrough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI-37240 and its derivative, SRI-41315, two small molecules that promote the readthrough of premature termination codons (PTCs). This process, also known as nonsense suppression, is a promising therapeutic strategy for genetic disorders caused by nonsense mutations. This document summarizes their relative potency and efficacy, details their mechanism of action, and provides relevant experimental protocols to facilitate further research.
Potency and Efficacy: SRI-41315 Demonstrates Superior Performance
SRI-41315 was developed as a more potent and effective analog of this compound.[1][2][3] Experimental evidence consistently indicates that SRI-41315 exhibits significantly greater efficiency in promoting the readthrough of PTCs compared to its parent compound, this compound.[4] While both compounds have been shown to restore the function of proteins truncated by nonsense mutations, such as the cystic fibrosis transmembrane conductance regulator (CFTR), SRI-41315 achieves this with higher efficacy.[1][2][5]
Furthermore, both compounds demonstrate a synergistic effect in enhancing readthrough when used in combination with aminoglycoside antibiotics like G418.[1][4] This suggests that their mechanism of action is distinct from that of aminoglycosides and that a combinatorial approach may be a more effective therapeutic strategy.[6]
Quantitative Data Summary
The following table summarizes the available physicochemical properties of this compound and SRI-41315.
| Property | This compound | SRI-41315 |
| Molecular Weight ( g/mol ) | 387.5 | 357.4 |
| Human Liver Microsome t1/2 (min) | 82 | 300 |
| Mouse Liver Microsome t1/2 (min) | 10 | 205 |
| Aqueous Solubility (µM) | <1 | 51 |
Table 1: Physicochemical properties of this compound and SRI-41315. [1]
Mechanism of Action: eRF1 Depletion-Induced Readthrough
Both this compound and SRI-41315 exert their effects by modulating the translation termination process. The primary mechanism of action for the more potent SRI-41315 is the targeted degradation of the eukaryotic translation termination factor 1 (eRF1).[1][2] eRF1 is a key protein that recognizes stop codons in messenger RNA (mRNA) and triggers the release of the newly synthesized polypeptide chain.
SRI-41315 acts as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome at the decoding center.[7][8] This prolonged association leads to the ubiquitination of eRF1 and its subsequent degradation by the proteasome. The resulting depletion of eRF1 levels reduces the efficiency of translation termination at PTCs, thereby increasing the likelihood that a near-cognate transfer RNA (tRNA) will be incorporated at the nonsense codon, allowing the ribosome to "read through" the premature stop signal and synthesize a full-length, functional protein.
This compound also functions by inhibiting translation termination, inducing a prolonged pause at stop codons, which facilitates readthrough.[1][2][4]
Caption: Signaling pathway of SRI-41315-mediated translational readthrough.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and SRI-41315.
NanoLuc® Luciferase Reporter Assay for Readthrough Efficiency
This assay is used to quantify the readthrough efficiency of premature termination codons. A reporter construct is designed with a PTC upstream of the NanoLuc® luciferase gene. Readthrough of the PTC results in the production of functional luciferase, which can be measured by luminescence.
Materials:
-
Mammalian cells (e.g., HEK293T or Fischer Rat Thyroid (FRT) cells)
-
NanoLuc® reporter plasmid containing a PTC
-
Lipofectamine® 3000 or other suitable transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and SRI-41315 stock solutions (in DMSO)
-
Nano-Glo® Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the NanoLuc® reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, SRI-41315, or vehicle control (DMSO). A typical concentration range to test would be from 0.1 µM to 50 µM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of the culture medium in each well.
-
Mix on a plate shaker for 3-5 minutes to induce cell lysis and initiate the luminescent reaction.
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Normalize the relative light units (RLUs) to a co-transfected control reporter or total protein concentration. Calculate the fold-increase in readthrough relative to the vehicle-treated cells.
Caption: Workflow for the NanoLuc® Luciferase Reporter Assay.
Western Blot for eRF1 Protein Levels
This method is used to determine the effect of SRI compounds on the cellular levels of the eRF1 protein.
Materials:
-
Cells treated with this compound, SRI-41315, or vehicle control
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eRF1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eRF1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative eRF1 protein levels.
Ribosome Profiling
Ribosome profiling (Ribo-seq) is a powerful technique to obtain a genome-wide snapshot of translation. It can be used to map the precise positions of ribosomes on mRNA and to identify ribosome pausing at stop codons.
Materials:
-
Cells treated with SRI compounds or vehicle
-
Cycloheximide (optional, for arresting translation elongation)
-
Lysis buffer containing cycloheximide
-
RNase I
-
Sucrose gradients or size-exclusion chromatography columns
-
RNA purification kits
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cell Harvesting and Lysis:
-
Treat cells with cycloheximide (optional) to stabilize ribosomes on mRNA.
-
Harvest and lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
-
Nuclease Digestion:
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs).
-
-
Ribosome Isolation:
-
Isolate monosomes (single ribosomes) by sucrose gradient centrifugation or size-exclusion chromatography.
-
-
RPF Extraction:
-
Extract the RNA (the RPFs) from the isolated monosomes.
-
-
Library Preparation and Sequencing:
-
Select RPFs of the appropriate size (typically 28-30 nucleotides) by gel electrophoresis.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription and PCR amplification to generate a cDNA library.
-
Sequence the library using a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution of ribosome footprints to determine ribosome occupancy and identify sites of pausing, particularly at stop codons.
-
Caption: General workflow for a ribosome profiling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Personalized Opportunities for Enhancing Translational Readthrough in Rare Genetic Diseases and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanism of SRI-37240: A Ribosome Profiling-Validated Approach to Nonsense Mutation Readthrough
For researchers and drug development professionals navigating the landscape of therapies for genetic disorders caused by nonsense mutations, understanding the precise mechanism of action of novel therapeutic agents is paramount. SRI-37240, and its more potent analog SRI-41315, have emerged as promising small molecules that induce the readthrough of premature termination codons (PTCs). This guide provides a comprehensive comparison of this compound with the well-known aminoglycoside G418, supported by experimental data from ribosome profiling and functional assays, to objectively evaluate its performance and unique mechanism.
Mechanism of Action: A Tale of Two Strategies
This compound and G418 both promote the readthrough of PTCs, allowing for the synthesis of a full-length, functional protein. However, their underlying mechanisms are distinct. G418, an aminoglycoside, is known to bind to the ribosomal decoding center, inducing a conformational change that decreases the accuracy of translation termination, leading to the readthrough of both PTCs and, undesirably, normal termination codons.[1][2]
In contrast, ribosome profiling studies have revealed that this compound does not induce the readthrough of normal stop codons, suggesting a more specific mechanism of action.[1] The more potent derivative, SRI-41315, was found to exert its effect by a novel mechanism: reducing the abundance of the eukaryotic release factor 1 (eRF1).[3][4] eRF1 is a key protein that recognizes stop codons and mediates the termination of translation. By promoting the proteasomal degradation of eRF1, SRI-41315 reduces the efficiency of termination at PTCs, thereby increasing the window of opportunity for a near-cognate tRNA to be incorporated, allowing translation to continue.[5]
This targeted degradation of eRF1 represents a new pharmacological strategy for the treatment of genetic diseases caused by nonsense mutations, such as in cystic fibrosis.[3]
Comparative Performance: this compound vs. G418
Experimental data demonstrates the differential effects of this compound and G418 on premature termination codon readthrough and subsequent protein function restoration. The following tables summarize key quantitative findings from studies on cystic fibrosis transmembrane conductance regulator (CFTR) nonsense mutations.
| Compound/Combination | Full-Length CFTR Protein Level (% of Wild-Type) | CFTR Function (Forskolin-stimulated Conductance, % of Wild-Type) |
| This compound (10 µM) | ~6% | 1.4% |
| G418 (100 µg/mL) | ~9% | 1.0% |
| This compound (10 µM) + G418 (100 µg/mL) | ~25% | 10.5% |
Data derived from studies on FRT cells expressing CFTR-G542X.
| Compound | Key Mechanistic Feature | Effect on Normal Stop Codons |
| This compound | Induces a prolonged pause at stop codons.[5] | Does not stimulate readthrough.[1] |
| SRI-41315 | Reduces the abundance of the termination factor eRF1.[3] | Not reported to stimulate readthrough. |
| G418 | Decreases A-site proofreading. | Induces readthrough.[1] |
Experimental Protocols
Ribosome Profiling for Mechanism Validation
The following is a generalized protocol for ribosome profiling, based on the methodologies used to validate the mechanism of this compound. Specific details may vary based on the cell type and experimental conditions.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to the desired confluency.
-
Treat cells with the compound of interest (e.g., 10 µM this compound, 0.5 mg/mL G418, or DMSO as a control) for a specified period (e.g., 24 hours).
2. Cell Lysis and Ribosome Footprinting:
-
Pre-treat cells with a translation inhibitor such as cycloheximide (100 µg/mL) for 1-2 minutes to stall ribosomes on the mRNA.
-
Place culture dishes on ice and wash cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in a buffer containing Tris-HCl, NaCl, MgCl₂, Triton X-100, DTT, cycloheximide, and an RNase inhibitor.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes. The concentration of RNase I and digestion time should be optimized for the cell type.
3. Ribosome Isolation:
-
Layer the RNase I-treated lysate onto a sucrose gradient (e.g., 10-50%).
-
Perform ultracentrifugation to separate polysomes, monosomes, and other cellular components.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the monosome peak, which contains the ribosome-protected fragments (RPFs).
4. RNA Purification and Library Preparation:
-
Extract the RNA from the monosome fractions using a method like Trizol-LS extraction.
-
Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA library by PCR.
5. Sequencing and Data Analysis:
-
Sequence the prepared library using a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the ribosome density at and around stop codons to determine readthrough events. Metagene plots and ribosome readthrough scores can be calculated to compare the effects of different treatments.
Western Blotting for eRF1 Abundance
1. Cell Lysis:
-
Treat cells with SRI-41315 or a control.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
3. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against eRF1 and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the eRF1 signal to the loading control.
Visualizing the Pathways and Workflows
References
- 1. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of SRI-37240 and Other Readthrough Agents for Nonsense Mutation Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SRI-37240 and its more potent derivative, SRI-41315, with other prominent readthrough agents, including ataluren, aminoglycosides (e.g., G418, gentamicin), and the next-generation aminoglycoside ELX-02. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways and experimental workflows.
Nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence, are responsible for a significant percentage of inherited genetic disorders. These mutations lead to the synthesis of truncated, non-functional proteins. Readthrough agents are a class of therapeutic compounds designed to suppress these PTCs, enabling the ribosome to read through the erroneous stop signal and synthesize a full-length, functional protein.
Mechanism of Action: A Tale of Two Strategies
Readthrough agents primarily operate through two distinct mechanisms:
-
Ribosome-Targeting Agents: This class of compounds, which includes ataluren and aminoglycosides , directly interacts with the ribosomal decoding center. By binding to the ribosome, they reduce the fidelity of translation termination at PTCs, creating a window for a near-cognate aminoacyl-tRNA to be incorporated, thus allowing translation to continue.[1][2] While effective to varying degrees, a major drawback of traditional aminoglycosides is their potential for off-target toxicity, including nephrotoxicity and ototoxicity.[2] ELX-02 is a novel, non-antibiotic aminoglycoside analog designed to have an improved safety profile.[3][4]
-
eRF1 Depletion Agents: This compound and its more potent analog SRI-41315 represent a novel class of readthrough agents with a unique mechanism of action.[5][6] Instead of directly targeting the ribosome, these small molecules act as "molecular glues," inducing the degradation of the eukaryotic translation termination factor 1 (eRF1).[1][7] SRI-41315 facilitates the interaction between eRF1 and the ribosome, leading to ribosome collisions that trigger the ubiquitylation and subsequent proteasomal degradation of eRF1.[1][8] The resulting depletion of eRF1 reduces the efficiency of translation termination at PTCs, thereby promoting readthrough.[5][9] A key advantage of this mechanism is its potential for synergistic effects when combined with ribosome-targeting agents.[5][6]
Quantitative Comparison of Readthrough Agents
The following tables summarize the reported efficacy of this compound/SRI-41315 and other readthrough agents from various preclinical studies. It is important to note that direct comparisons are challenging due to variations in experimental models, cell types, reporter systems, and the specific nonsense mutations being studied.
| Compound | Mechanism of Action | Reported Readthrough Efficiency | Key Findings & Limitations | References |
| This compound / SRI-41315 | eRF1 Depletion | SRI-41315 is more potent than this compound. Co-treatment with G418 can restore up to 25% of wild-type CFTR protein expression and function. | Novel mechanism of action. Acts synergistically with aminoglycosides. Some derivatives have shown off-target effects on ion channels, limiting their current therapeutic development for cystic fibrosis. | [5][6][10] |
| Ataluren (PTC124) | Ribosome Targeting | Mean increase of 11.0% in dystrophin expression in DMD patients. In a HERG channel rescue study, it restored protein levels to 10.3% of wild-type. | Orally bioavailable small molecule. Efficacy can be modest and variable depending on the specific mutation and gene. | [11][12] |
| G418 (Geneticin) | Ribosome Targeting | Can induce readthrough to levels of 20-30% of wild-type in reporter assays. In a HERG rescue study, it restored protein levels to 39.1% of wild-type. | Potent readthrough agent in preclinical studies. High in vitro efficacy but significant cytotoxicity limits its clinical use. | [12][13][14] |
| Gentamicin | Ribosome Targeting | In a HERG rescue study, it restored protein levels to 18.6% of wild-type. | Clinically used antibiotic with known readthrough activity. Lower potency and a narrow therapeutic window due to toxicity. | [12][15] |
| ELX-02 | Ribosome Targeting | Preclinical studies show dose-dependent readthrough and functional rescue in CF and cystinosis models, superior to gentamicin. | A novel aminoglycoside analog with a potentially improved safety profile compared to traditional aminoglycosides. Currently in clinical development. | [2][3][16][17] |
Experimental Protocols
Dual-Luciferase Reporter Assay for Readthrough Efficiency
This assay is a widely used method to quantify the readthrough efficiency of a compound in a high-throughput manner.[18][19][20][21]
a. Principle: A reporter construct is engineered to contain a premature termination codon (PTC) between the coding sequences of two different luciferases (e.g., Renilla and Firefly). The first luciferase (e.g., Renilla) serves as an internal control for transfection efficiency and overall translation levels. The expression of the second luciferase (e.g., Firefly) is dependent on the readthrough of the intervening PTC. The ratio of the two luciferase activities provides a quantitative measure of readthrough efficiency.
b. Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HeLa) in a 96-well plate at a suitable density.
-
Transfect the cells with the dual-luciferase reporter plasmid containing the PTC of interest using a standard transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the readthrough agent at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., G418).
-
Incubate the cells with the compounds for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Sequentially measure the activities of both luciferases using a dual-luciferase assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the ratio of the second luciferase (readthrough) to the first luciferase (internal control) for each well.
-
Normalize the readthrough efficiency to the vehicle control.
-
Western Blot Analysis for Full-Length Protein Restoration
Western blotting provides a direct assessment of the restoration of full-length protein expression following treatment with a readthrough agent.[22][23][24][25]
a. Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the target protein. The detection of a band corresponding to the full-length protein in treated samples indicates successful readthrough.
b. Methodology:
-
Sample Preparation:
-
Culture cells containing the nonsense mutation of interest and treat them with the readthrough agent for 48-72 hours.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
-
Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Diagrams
Caption: Mechanisms of action for different classes of readthrough agents.
Caption: High-throughput screening workflow for identifying readthrough agents.
Caption: The eRF1 degradation pathway induced by SRI-41315.
References
- 1. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eloxxpharma.com [eloxxpharma.com]
- 3. eloxxpharma.com [eloxxpharma.com]
- 4. The synthetic aminoglycoside ELX-02 induces readthrough of G550X-CFTR producing superfunctional protein that can be further enhanced by CFTR modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. NanoLuc reporters identify COL4A5 nonsense mutations susceptible to drug-induced stop codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glpbio.cn [glpbio.cn]
- 10. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of read-through effects of aminoglycosides and PTC124 on rescuing nonsense mutations of HERG gene associated with long QT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 15. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Dual-Luciferase® Reporter Assay System Protocol [promega.sg]
- 20. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.com.cn]
- 21. youtube.com [youtube.com]
- 22. Western Blot Protocol | Proteintech Group [ptglab.com]
- 23. origene.com [origene.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. addgene.org [addgene.org]
A Comparative Guide to the Synergistic Effects of SRI-37240 and G418 in Translational Readthrough
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the individual and combined effects of SRI-37240 and G418, two agents investigated for their potential in treating genetic disorders caused by nonsense mutations. The synergistic relationship between these compounds offers a promising therapeutic strategy, and this document outlines the supporting experimental data, detailed methodologies, and underlying molecular mechanisms.
Mechanism of Action
This compound and its more potent derivative, SRI-41315, are small molecules that induce translational readthrough of premature termination codons (PTCs).[1][2][3] Their novel mechanism of action involves the reduction of the eukaryotic release factor 1 (eRF1), a key protein in terminating protein synthesis.[1][4][5] By depleting eRF1, this compound causes a prolonged pause at stop codons, thereby increasing the likelihood of tRNA incorporation and continuation of translation to produce a full-length protein.[4][5]
G418, an aminoglycoside antibiotic, also promotes the readthrough of PTCs but through a different mechanism.[6][7][8] It binds to the ribosomal decoding site, which reduces the accuracy of translation termination and allows for the insertion of a near-cognate tRNA at the nonsense codon, leading to the synthesis of a full-length, functional protein.[5]
The distinct mechanisms of action of this compound and G418—targeting eRF1 levels and the ribosomal decoding site, respectively—form the basis for their synergistic interaction in promoting translational readthrough.[2][5]
Synergistic Effects on CFTR Function
The combination of this compound and G418 has been shown to have a synergistic effect in restoring the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein in cells with nonsense mutations.[4][9]
Key Findings:
-
In human bronchial epithelial cells with endogenous CFTR premature termination codons, neither this compound nor its more potent analog SRI-41315 alone significantly increased CFTR function. However, the combination of SRI-41315 and G418 resulted in a significant increase in CFTR function.[4]
-
Studies in Fischer rat thyroid (FRT) cells expressing a human CFTR cDNA with the G542X nonsense mutation demonstrated that the combination of this compound and G418 restored the amount of full-length CFTR protein to approximately 25% of the wild-type level. This was a significant increase compared to treatment with either this compound (~6%) or G418 (~9%) alone.[9]
-
The combination of 10 µM this compound and 100 µg/ml G418 increased forskolin-stimulated chloride conductance to 10.5% of wild-type levels, compared to 1.4% with this compound alone and 1% with G418 alone.[9]
Data Presentation
The following tables summarize the quantitative data from experiments assessing the synergistic effects of this compound and G418 on CFTR protein expression and function.
Table 1: Effect of this compound and G418 on Full-Length CFTR Protein Expression
| Treatment | Concentration | Full-Length CFTR Protein Level (% of Wild-Type) |
| Vehicle Control | - | Not reported |
| This compound | 10 µM | ~6% |
| G418 | 100 µg/mL | ~9% |
| This compound + G418 | 10 µM + 100 µg/mL | ~25% |
Data from FRT cells expressing G542X-CFTR cDNA.[9]
Table 2: Effect of this compound and G418 on CFTR-Mediated Chloride Conductance
| Treatment | Concentration | Forskolin-Stimulated Conductance (% of Wild-Type) |
| Vehicle Control | - | Not reported |
| This compound | 10 µM | 1.4% |
| G418 | 100 µg/mL | 1.0% |
| This compound + G418 | 10 µM + 100 µg/mL | 10.5% |
Data from FRT cells expressing G542X-CFTR cDNA.[9]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of the synergistic effects of this compound and G418.
1. Cell Culture and Treatment:
-
Cell Lines: Fischer rat thyroid (FRT) cells stably expressing human CFTR-G542X cDNA and human bronchial epithelial (16HBEge) cells with the CFTR-G542X mutation were used.[9][10]
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with serum and antibiotics. For experiments, cells were seeded on permeable supports to form monolayers.[11]
-
Treatment: FRT monolayers were treated with this compound (10 µM) and/or G418 (100 µg/mL) for 48 hours.[11] 16HBEge cells were treated with this compound (10 µM) or SRI-41315 (5 µM) alone or in combination with G418 (100 µM) for 72 hours.[10]
2. Western Blotting for CFTR Protein Expression:
-
Cell Lysis: After treatment, cells were lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of total protein (e.g., 30 µg for G542X samples) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CFTR and a loading control (e.g., α-tubulin). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the intensity of the mature, fully glycosylated CFTR band (Band C) relative to the loading control.[9]
3. Short-Circuit Current (Isc) Measurements for CFTR Function:
-
Ussing Chamber Assay: Treated cell monolayers grown on permeable supports were mounted in Ussing chambers.
-
Measurement of CFTR Activity: The short-circuit current (Isc), a measure of net ion transport, was recorded. To specifically measure CFTR-dependent chloride conductance, the following sequential additions were made:
-
Amiloride to block epithelial sodium channels (ENaC).
-
Forskolin to activate CFTR through cAMP stimulation.
-
A CFTR potentiator (e.g., ivacaftor) to further enhance channel gating.
-
A CFTR inhibitor (e.g., CFTRinh-172) to confirm that the measured current was specific to CFTR.
-
-
Data Analysis: The change in Isc in response to forskolin and the CFTR inhibitor was calculated to determine CFTR-dependent chloride conductance.[9][10]
4. Synergy Analysis:
-
The concept of synergy is quantitatively assessed by comparing the observed effect of the drug combination to the expected effect if the drugs were acting independently (additivity).[12]
-
Combination Index (CI): The Chou-Talalay method is a common approach where a CI value is calculated. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Bliss Independence Model: This model calculates a synergy score based on the difference between the observed and expected effects, assuming the two drugs act through independent mechanisms.[13]
Visualizations
Signaling Pathway of Synergistic Action
Caption: Mechanism of synergistic action of this compound and G418.
Experimental Workflow for Assessing Synergy
Caption: Workflow for synergy assessment of this compound and G418.
Logical Relationship of Synergistic Effect
Caption: Synergistic relationship between this compound and G418.
References
- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. G418 - Wikipedia [en.wikipedia.org]
- 7. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of SRI-37240 and its Analogs in Restoring CFTR Function in Primary Human Bronchial Epithelial Cells
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of the novel translational readthrough agent, SRI-37240, and its more potent derivative, SRI-41315, in primary human bronchial epithelial cells harboring nonsense mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The performance of these compounds is evaluated against other therapeutic alternatives, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and validation of these findings.
Mechanism of Action: A Novel Approach to Readthrough
This compound and SRI-41315 represent a novel class of small molecules designed to overcome premature termination codons (PTCs) that halt the synthesis of the full-length, functional CFTR protein. Unlike traditional aminoglycoside antibiotics, which directly interact with the ribosome to promote readthrough, SRI-41315 employs a unique mechanism of action. It acts as a "molecular glue," binding to the eukaryotic release factor 1 (eRF1) and the ribosome. This action leads to the degradation of eRF1 through a proteasome-dependent pathway involving the ribosome collision sensor GCN1 and the ubiquitin ligases RNF14 and RNF25.[1] By reducing the cellular levels of eRF1, the primary factor responsible for recognizing stop codons, SRI-41315 facilitates the readthrough of PTCs and the synthesis of a full-length protein.
In contrast, other readthrough agents operate through different mechanisms. Aminoglycosides, such as G418, bind to the A-site of the ribosome, inducing a conformational change that allows a near-cognate aminoacyl-tRNA to be incorporated at the PTC. Other small molecules, like PTC124 (Ataluren), are believed to modulate the ribosome to enable readthrough, though their precise mechanism is still under investigation. Another strategy involves the use of SMG1 inhibitors, which block the nonsense-mediated mRNA decay (NMD) pathway, thereby increasing the quantity of mRNA transcripts containing PTCs that are available for translation.
Caption: Signaling pathway of SRI-41315-mediated eRF1 degradation.
Comparative Efficacy in Primary Human Bronchial Epithelial Cells
The therapeutic potential of this compound and its derivatives has been assessed in primary human bronchial epithelial cells derived from cystic fibrosis patients with CFTR nonsense mutations. While this compound and SRI-41315 alone did not demonstrate a significant increase in CFTR function, the combination of SRI-41315 with the aminoglycoside G418 resulted in a notable synergistic effect, leading to a significant restoration of CFTR channel activity.[2][3] This suggests that a multi-pronged approach, targeting different components of the translation termination and readthrough machinery, may be more effective.
| Compound/Combination | Concentration | Cell Type | Outcome | Reference |
| This compound | Not specified | Primary Human Bronchial Epithelial Cells | No significant increase in CFTR function | [3] |
| SRI-41315 | Not specified | Primary Human Bronchial Epithelial Cells | No significant increase in CFTR function | [3] |
| SRI-41315 + G418 | Not specified | Primary Human Bronchial Epithelial Cells | Significant increase in CFTR function | [2][3] |
| G418 | 100 µg/mL | FRT cells with human CFTR-G542X | Modest increase in CFTR conductance | [4] |
| This compound + G418 | 10 µM + 100 µg/mL | FRT cells with human CFTR-G542X | Synergistic increase in CFTR conductance | [4] |
Table 1: Efficacy of this compound and SRI-41315 in Restoring CFTR Function.
| Alternative Agent | Mechanism of Action | Efficacy in Primary Human Bronchial Epithelial Cells | Key Limitations |
| G418 (Aminoglycoside) | Promotes readthrough at the ribosomal A-site | Modest restoration of CFTR function | Ototoxicity and nephrotoxicity with systemic use |
| PTC124 (Ataluren) | Modulates ribosomal activity | Variable and often limited efficacy | Inconsistent clinical trial results |
| ELX-02 | Aminoglycoside analog | Under investigation | Limited publicly available data in primary HBE cells |
| SMG1 Inhibitors | Inhibit nonsense-mediated mRNA decay | Increases PTC-containing mRNA levels, potentially synergistic with readthrough agents | Potential for broad off-target effects |
Table 2: Comparison with Alternative Therapeutic Strategies.
Off-Target Effects: A Hurdle for Clinical Translation
A significant challenge in the development of this compound and SRI-41315 is their identified off-target effect on the epithelial sodium channel (ENaC).[3] These compounds have been shown to have a deleterious impact on ENaC-mediated ion conductance. As ENaC plays a crucial role in airway surface liquid homeostasis, this off-target activity is a major concern for the treatment of cystic fibrosis. Further medicinal chemistry efforts are required to design derivatives that retain potent readthrough activity while minimizing or eliminating the inhibitory effect on ENaC.
Caption: On-target vs. off-target effects of SRI compounds.
Experimental Protocols
The validation of this compound's efficacy relies on robust and reproducible experimental protocols. Below are methodologies for key experiments performed in primary human bronchial epithelial cells.
Culture of Primary Human Bronchial Epithelial Cells at an Air-Liquid Interface
-
Cell Seeding: Primary human bronchial epithelial cells are seeded onto permeable filter supports (e.g., Transwell inserts).
-
Submerged Culture: The cells are initially cultured submerged in a specialized growth medium until they form a confluent monolayer.
-
Air-Liquid Interface (ALI) Creation: Once confluent, the apical medium is removed, and the cells are maintained with the basolateral medium only, creating an air-liquid interface.
-
Differentiation: The cells are cultured at ALI for several weeks to allow for differentiation into a pseudostratified epithelium, closely mimicking the in vivo airway.
Ussing Chamber Electrophysiology for CFTR Function
-
Mounting: The permeable filter support with the differentiated epithelial monolayer is mounted in an Ussing chamber.
-
Perfusion: The apical and basolateral surfaces of the monolayer are bathed in separate physiological saline solutions.
-
Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to 0 mV, and the resulting short-circuit current, which represents the net ion transport, is measured.
-
Pharmacological Manipulation:
-
Amiloride is added to the apical solution to block ENaC channels.
-
A cAMP agonist (e.g., forskolin) is then added to activate CFTR channels.
-
A CFTR potentiator (e.g., VX-770) may be used to further stimulate CFTR activity.
-
Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the measured current is CFTR-dependent.
-
-
Data Analysis: The change in Isc in response to these pharmacological agents is used to quantify CFTR function.
Caption: Experimental workflow for efficacy testing.
Conclusion
This compound and its more potent derivative, SRI-41315, represent a promising new class of readthrough agents with a novel mechanism of action targeting eRF1 for degradation. In primary human bronchial epithelial cells, SRI-41315 demonstrates significant efficacy in restoring CFTR function, particularly when used in combination with the aminoglycoside G418. This highlights the potential of combination therapies for treating cystic fibrosis caused by nonsense mutations. However, the significant off-target inhibition of ENaC presents a major obstacle to their clinical development. Future research should focus on structure-activity relationship studies to design new analogs with an improved safety profile, maximizing on-target readthrough efficacy while minimizing deleterious off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of such next-generation readthrough compounds.
References
- 1. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: SRI-37240 vs. G418
In the realm of genetic research and drug development, particularly for nonsense mutations, the ability to induce translational readthrough of premature termination codons (PTCs) is of paramount importance. Two molecules that have garnered attention for this purpose are SRI-37240 and the aminoglycoside antibiotic G418. While both can promote the synthesis of full-length proteins from genes harboring nonsense mutations, their mechanisms of action and, critically, their off-target effects, differ significantly. This guide provides an objective comparison of this compound and G418, focusing on their off-target profiles, supported by available experimental data.
Primary Mechanism of Action
This compound is a novel small molecule that induces translational readthrough by a distinct mechanism. It leads to the depletion of the eukaryotic release factor 1 (eRF1), a key protein responsible for recognizing stop codons and terminating translation.[1][2][3] This depletion is achieved through a proteasome degradation-dependent pathway.[1] By reducing the abundance of eRF1, this compound creates a window of opportunity for a near-cognate tRNA to be incorporated at the PTC, allowing the ribosome to continue translation. A significant advantage of this mechanism is its relative specificity for premature stop codons over normal termination codons.[4]
G418 , also known as geneticin, is an aminoglycoside antibiotic that inhibits protein synthesis in both prokaryotic and eukaryotic cells.[5][6][7][8][9] Its primary mechanism involves binding to the 80S ribosomal subunit, which disrupts the elongation step of polypeptide synthesis.[5][7] This interference can lead to misreading of the mRNA template, including the readthrough of stop codons. However, this action is not specific to premature stop codons and can also occur at normal termination codons, leading to the production of elongated proteins with potentially altered functions.[4]
Comparative Summary of Off-Target Effects
| Feature | This compound | G418 (Geneticin) |
| Primary Off-Target Mechanism | Deleterious effect on epithelial sodium channel (ENaC) ion conductance.[1] | Indiscriminate readthrough of normal stop codons, leading to C-terminally extended proteins. |
| Effect on Global Translation | Induces a prolonged pause at stop codons without stimulating readthrough at normal termination codons.[1][10] | Globally decreases ribosome density at normal stop codons, indicating readthrough.[10] |
| Cellular Metabolism | Not extensively reported. | Alters cellular metabolism, including a shift in glucose flux from lactate production to the TCA cycle. Can increase metabolic load on cells.[11] |
| Cytotoxicity | Further investigation needed. | Can be cytotoxic at concentrations required for efficient readthrough.[12] |
| Other Reported Effects | Can act synergistically with G418 to increase readthrough efficiency.[1] | Can interfere with de novo prion infection in cultured cells.[13] |
Signaling Pathways and Experimental Workflows
To understand the distinct off-target profiles of this compound and G418, it is crucial to visualize their mechanisms of action and the experimental approaches used to characterize them.
Caption: Signaling pathways of this compound and G418 leading to translational readthrough.
The above diagram illustrates that this compound's effect is mediated through the specific degradation of eRF1, while G418 directly interacts with the ribosome, leading to a less specific readthrough effect.
Experimental Protocols
A key experiment for comparing the global off-target effects on translation is ribosome profiling.
Ribosome Profiling Experimental Workflow:
-
Cell Culture and Treatment: Human embryonic kidney (HEK293T) cells are cultured under standard conditions. The cells are then treated with either this compound (e.g., 10 µM), G418 (e.g., 0.5 mg/mL), or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).[10]
-
Lysis and Ribosome Footprinting: Cells are lysed, and ribosome-protected mRNA fragments (ribosome footprints) are generated by nuclease digestion.
-
Library Preparation and Sequencing: The ribosome footprints are isolated, and sequencing libraries are prepared. These libraries are then subjected to high-throughput sequencing.
-
Data Analysis: Sequencing reads are mapped to the transcriptome. The density of ribosomes at and beyond normal termination codons is calculated to determine the extent of readthrough.[10]
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. G418 - Wikipedia [en.wikipedia.org]
- 6. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 7. invivogen.com [invivogen.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Clinical Potential of SRI-37240 Versus Current CF Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. However, a significant portion of the CF population, particularly those with nonsense mutations, do not benefit from these therapies. This guide provides a detailed comparison of a novel investigational agent, SRI-37240, which targets nonsense mutations, against current gold-standard CFTR modulator therapies. We present available data on their mechanisms of action, efficacy, and experimental protocols to facilitate an objective evaluation of their clinical potential.
Executive Summary
Current CF therapies, predominantly CFTR modulators like the highly effective elexacaftor/tezacaftor/ivacaftor combination, have transformed the lives of many with CF by correcting the underlying protein defect for specific mutations, most notably the F508del mutation. These therapies, however, are ineffective for individuals with nonsense mutations, which introduce a premature termination codon (PTC) in the CFTR gene, leading to the production of a truncated, non-functional protein.
This compound and its more potent derivative, SRI-41315, represent a promising alternative therapeutic strategy for this patient population. These small molecules act as translational readthrough agents, enabling the ribosome to bypass the PTC and synthesize a full-length CFTR protein. While preclinical data shows promise, significant hurdles, including off-target effects, remain before these compounds can be considered viable clinical candidates. This guide will delve into the available data to provide a comprehensive comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the current benchmark in CFTR modulation, elexacaftor/tezacaftor/ivacaftor (Trikafta). It is crucial to note that the data for this compound is preclinical, while the data for Trikafta is from clinical trials.
Table 1: Efficacy Comparison
| Parameter | This compound / SRI-41315 (Preclinical) | Elexacaftor/Tezacaftor/Ivacaftor (Clinical) |
| Target Mutation Class | Class I (Nonsense mutations, e.g., G542X) | Class II (e.g., F508del), Class III, and others |
| CFTR Function Restoration | Significant increase in CFTR function demonstrated in primary human bronchial epithelial cells when SRI-41315 is combined with G418. Specific percentage of wild-type function is not consistently reported across studies, but some studies on other readthrough agents have shown restoration to ~7% of wild-type activity.[1] | Mean sweat chloride concentration reduction of -41.8 mmol/L.[2] |
| Forced Expiratory Volume in 1 second (FEV1) | Not applicable (preclinical data). | Mean improvement of 13.8% from baseline in patients with one F508del mutation.[2] |
| Sweat Chloride (SwCl) Reduction | Not applicable (preclinical data). Another readthrough agent, ELX-02, showed a mean reduction of 5.4 mmol/L in a Phase 2 trial.[3] | Mean reduction of -41.8 mmol/L from baseline.[2] |
Table 2: Mechanism of Action and Administration
| Feature | This compound / SRI-41315 | Elexacaftor/Tezacaftor/Ivacaftor |
| Mechanism of Action | Induces translational readthrough of premature termination codons by reducing the abundance of the termination factor eRF1.[4] | Elexacaftor & Tezacaftor (Correctors): Facilitate the proper folding and trafficking of the CFTR protein to the cell surface.[2][5] Ivacaftor (Potentiator): Increases the channel opening probability (gating) of the CFTR protein at the cell surface.[2][5] |
| Route of Administration | Investigated for oral administration in preclinical studies. | Oral |
| Combination Therapy | Shows synergistic effects with aminoglycosides like G418. | A fixed-dose combination of three drugs. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and CFTR modulators.
In Vitro Readthrough Assay (for this compound)
This assay is designed to quantify the ability of a compound to promote the readthrough of a premature termination codon in a reporter gene system.
-
Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing a human CFTR cDNA containing a nonsense mutation (e.g., G542X) linked to a reporter gene (e.g., NanoLuc luciferase).
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) with and without a potentiating agent like G418 for a specified period (e.g., 48 hours).[6]
-
Measurement: Luciferase activity is measured using a luminometer. An increase in luminescence compared to untreated cells indicates readthrough of the premature termination codon.
-
Data Analysis: Readthrough efficiency is calculated as the ratio of luciferase activity in treated cells to that in cells expressing the wild-type reporter gene.
Short-Circuit Current (Isc) Measurement in Primary Human Bronchial Epithelial (HBE) Cells
This is a gold-standard functional assay to measure CFTR-mediated ion transport in a physiologically relevant cell model.
-
Cell Culture: Primary HBE cells from CF patients with specific mutations are cultured on permeable supports to form a polarized monolayer.[7]
-
Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.[8]
-
Pharmacological Stimulation:
-
Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).
-
Forskolin is then added to stimulate CFTR-mediated chloride secretion through the cAMP pathway.
-
A CFTR potentiator (like ivacaftor or genistein) can be added to further enhance channel activity.
-
Finally, a CFTR inhibitor (like CFTRinh-172) is added to confirm that the measured current is indeed CFTR-specific.[9]
-
-
Data Analysis: The change in Isc in response to forskolin and other agents is a direct measure of CFTR function.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in promoting readthrough of premature termination codons.
Caption: Mechanism of action of CFTR correctors and potentiators on the F508del-CFTR protein.
Caption: Experimental workflow for measuring CFTR function using the short-circuit current technique.
Discussion and Future Perspectives
The development of this compound and similar readthrough agents opens a new therapeutic avenue for a subset of the CF population with currently untreatable mutations. The novel mechanism of reducing eRF1 abundance is a significant scientific advancement. However, the preclinical data also highlights a critical challenge: off-target effects. The deleterious impact of this compound and SRI-41315 on the epithelial sodium channel (ENaC) is a major safety concern that currently limits their clinical development.
In contrast, CFTR modulators like elexacaftor/tezacaftor/ivacaftor have demonstrated profound and sustained clinical benefits for a large proportion of the CF population, establishing a high benchmark for any new therapy.[10] The challenge for readthrough agents is not only to demonstrate efficacy but also to achieve a favorable safety profile.
The clinical trial results for another readthrough agent, ELX-02, further underscore the difficulty of translating preclinical promise into clinical success. While generally well-tolerated, ELX-02 failed to achieve statistical significance for its primary efficacy endpoints in a Phase 2 trial. However, some evidence of activity was observed, suggesting that with further optimization, this class of drugs may yet hold potential.[2]
Future research in the field of readthrough therapies for CF should focus on:
-
Improving Specificity: Medicinal chemistry efforts are needed to design derivatives of this compound that retain readthrough activity while minimizing off-target effects, particularly on ENaC.
-
Combination Therapies: Further exploration of synergistic combinations, not only with aminoglycosides but also with CFTR correctors and potentiators, could enhance the efficacy of readthrough agents.
-
Biomarker Development: Identifying sensitive biomarkers to predict which patients are most likely to respond to readthrough therapy will be crucial for the design of future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cff.org [cff.org]
- 9. Discovery of Clinically Approved Agents That Promote Suppression of Cystic Fibrosis Transmembrane Conductance Regulator Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eloxx Pharmaceuticals Announces Final Data Assessment from Phase 2 Combination Clinical Trial of ELX-02 in Class 1 Cystic Fibrosis (CF) Patients - BioSpace [biospace.com]
Cross-Validation of SRI-37240's Activity in Diverse Nonsense Mutation Models: A Comparative Analysis
A critical evaluation of the translational read-through compound SRI-37240 reveals promising activity in cystic fibrosis models. However, a comprehensive understanding of its efficacy across a broader spectrum of genetic diseases caused by nonsense mutations is currently limited by a lack of direct cross-validation studies. This guide provides a comparative analysis of this compound's performance with alternative read-through agents in different disease models, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), lead to the production of truncated, non-functional proteins and are the underlying cause of approximately 10-15% of all inherited genetic disorders. Therapeutic strategies aimed at inducing translational read-through of these PTCs offer a promising avenue for restoring functional protein expression. This compound has emerged as a novel small molecule that promotes read-through with a distinct mechanism of action.
Mechanism of Action: this compound and its Derivatives
This compound and its more potent derivative, SRI-41315, induce translational read-through by a novel mechanism that involves the depletion of the eukaryotic release factor 1 (eRF1).[1][2] eRF1 is a key protein in the termination of translation, recognizing all three stop codons. By reducing the cellular levels of eRF1, this compound and SRI-41315 increase the likelihood that a near-cognate aminoacyl-tRNA will be incorporated at the PTC, allowing the ribosome to continue translation and produce a full-length protein.[1][2] This mechanism contrasts with that of aminoglycoside antibiotics, such as G418, which bind to the ribosomal decoding site and decrease the accuracy of translation termination.[3]
Comparative Efficacy of Read-Through Compounds
While direct comparative data for this compound across multiple nonsense mutation models is scarce, this section summarizes its activity in cystic fibrosis (CF) models and compares it with the performance of other read-through agents in different disease contexts, such as Duchenne muscular dystrophy (DMD) and beta-thalassemia.
Quantitative Data Summary
| Compound | Disease Model | Cell/System Type | Read-through Efficacy | Key Findings |
| This compound | Cystic Fibrosis (CF) | FRT cells with G542X-CFTR | Concentration-dependent increase in CFTR function.[4] | Restores CFTR protein expression and function.[4] Synergistic effect with G418.[4] |
| SRI-41315 | Cystic Fibrosis (CF) | Primary human bronchial epithelial cells (W1282X/W1282X) | Significant increase in CFTR function in combination with G418.[4] | More potent than this compound.[1] Reduces eRF1 levels.[1] |
| Ataluren (PTC124) | Duchenne Muscular Dystrophy (DMD) | mdx mouse model | Increased dystrophin expression.[5] | Delayed loss of ambulation in clinical trials.[6][7][8] |
| G418 (Aminoglycoside) | Beta-Thalassemia (β-thalassemia) | Erythroid precursor cells from β⁰³⁹ thalassemia patients | Production of β-globin and adult hemoglobin.[9] | Demonstrates feasibility of read-through therapy for β-thalassemia.[9] |
| Gentamicin (Aminoglycoside) | Duchenne Muscular Dystrophy (DMD) | mdx mouse model | Dystrophin re-expression up to 20% of normal levels.[5] | Variable efficacy and potential for toxicity.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of read-through compounds.
In Vitro Read-Through Assays for this compound in CF Models
-
Cell Culture and Treatment: Fischer Rat Thyroid (FRT) cells stably expressing human G542X-CFTR are cultured in a suitable medium. Cells are treated with varying concentrations of this compound, G418, or a combination of both for 48-72 hours.
-
Ussing Chamber Electrophysiology: To assess CFTR function, treated FRT cell monolayers are mounted in Ussing chambers. Short-circuit current (Isc) is measured to determine CFTR-mediated chloride transport following stimulation with forskolin and inhibition with a CFTR-specific inhibitor (e.g., CFTRinh-172).
-
Western Blotting: Whole-cell lysates are prepared from treated cells. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for CFTR to detect the presence and quantity of full-length protein.
-
Quantitative PCR (qPCR): Total RNA is extracted from treated cells and reverse-transcribed to cDNA. qPCR is performed using primers specific for CFTR and a housekeeping gene to determine the relative levels of CFTR mRNA.
Dystrophin Expression Analysis in DMD Models Treated with Ataluren
-
Animal Model and Treatment: The mdx mouse, which has a nonsense mutation in the dystrophin gene, is a commonly used animal model for DMD.[5] Mice are treated with ataluren, typically administered orally.
-
Immunohistochemistry: Muscle tissue (e.g., tibialis anterior) is cryosectioned. Sections are stained with an antibody against dystrophin to visualize its expression and localization at the sarcolemma.
-
Western Blotting: Muscle protein extracts are prepared and analyzed by Western blotting using an anti-dystrophin antibody to quantify the amount of full-length dystrophin.
Hemoglobin Production Assay in Beta-Thalassemia Models Treated with G418
-
Cell Culture: Erythroid precursor cells are isolated from patients with beta-thalassemia carrying a nonsense mutation (e.g., β⁰³⁹).
-
Treatment: Cells are cultured in an appropriate differentiation medium and treated with G418.
-
Flow Cytometry: Cells are stained with an antibody specific for β-globin to quantify the percentage of cells expressing the protein.
-
High-Performance Liquid Chromatography (HPLC): Cell lysates are analyzed by HPLC to separate and quantify different hemoglobin species, including adult hemoglobin (HbA).[9]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in nonsense mutations and their therapeutic correction is essential for a clear understanding.
Figure 1: Simplified signaling pathway of protein translation in normal, nonsense mutation, and read-through therapy conditions.
Figure 2: General experimental workflow for evaluating read-through compounds.
Discussion and Future Directions
The available data strongly supports the potential of this compound and its derivatives as a therapeutic strategy for cystic fibrosis caused by nonsense mutations. Its unique mechanism of action, targeting eRF1, presents a promising alternative to existing read-through agents. The synergistic effect observed with G418 suggests that combination therapies could be a powerful approach to enhance read-through efficacy.[4]
However, the critical gap in the current research is the lack of cross-validation of this compound's activity in other nonsense mutation models. While the underlying mechanism of premature termination is common across different diseases, the cellular context, the specific nonsense codon, and the surrounding mRNA sequence can all influence the efficiency of read-through. Therefore, it is imperative to conduct studies in models of other genetic disorders such as Duchenne muscular dystrophy, beta-thalassemia, and others to fully assess the therapeutic potential of this compound.
Future research should focus on:
-
Direct comparative studies: Evaluating the efficacy of this compound alongside other read-through compounds in various non-CF nonsense mutation models.
-
Dose-response and toxicity studies: Determining the optimal therapeutic window and potential off-target effects of this compound in different cell types and animal models.
-
Investigation of combination therapies: Exploring the synergistic potential of this compound with other therapeutic modalities, including other read-through agents and nonsense-mediated decay (NMD) inhibitors.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. ashpublications.org [ashpublications.org]
- 3. Read-through approach for stop mutations in Duchenne muscular dystrophy. An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsense mutations in the human beta-globin gene affect mRNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Readthrough strategies for stop codons in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. becarispublishing.com [becarispublishing.com]
- 7. Safety and effectiveness of ataluren in patients with nonsense mutation DMD in the STRIDE Registry compared with the CINRG Duchenne Natural History Study (2015–2022): 2022 interim analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Production of beta-globin and adult hemoglobin following G418 treatment of erythroid precursor cells from homozygous beta(0)39 thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Readthrough Strategies for Suppression of Nonsense Mutations in Duchenne/Becker Muscular Dystrophy: Aminoglycosides and Ataluren (PTC124) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SRI-37240 and Ataluren (Translarna) for Nonsense Mutation Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent nonsense suppression agents: SRI-37240 and the clinically evaluated ataluren (Translarna). The information presented herein is intended to offer an objective overview of their respective mechanisms of action, supporting experimental data, and methodologies to aid researchers in the field of genetic disorders caused by nonsense mutations.
Overview and Mechanism of Action
Nonsense mutations introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the synthesis of truncated, non-functional proteins. Both this compound and ataluren are small molecules designed to overcome this defect by promoting translational readthrough of PTCs, thereby restoring the production of full-length, functional proteins. However, they achieve this through distinct molecular mechanisms.
Ataluren (Translarna) functions by interacting with the ribosome, making it less sensitive to premature stop codons.[1] This interaction is thought to facilitate the recruitment of near-cognate transfer RNAs (tRNAs) to the PTC, allowing for the insertion of an amino acid and the continuation of translation.[1][2] While the precise binding site on the ribosome is still under investigation, evidence suggests it influences the ribosomal A site, as its activity can be inhibited by aminoglycosides that bind to this location.[1]
This compound and its more potent derivative, SRI-41315 , employ a novel mechanism of action centered on the depletion of the eukaryotic translation termination factor 1 (eRF1).[3][4] eRF1 is a key protein that recognizes stop codons and initiates the termination of translation.[3] SRI-41315 has been shown to act as a "molecular glue," stabilizing the interaction between eRF1 and the ribosome, which leads to ribosome collisions and subsequent ubiquitylation and proteasomal degradation of eRF1.[5][6] The reduction in eRF1 levels decreases the efficiency of termination at PTCs, thereby increasing the probability of readthrough.[4]
Comparative Data
The following tables summarize the available quantitative data for this compound and ataluren, covering their efficacy, pharmacokinetics, and safety profiles. It is important to note that the data for ataluren is largely derived from clinical trials in Duchenne muscular dystrophy (DMD), while the data for this compound and SRI-41315 are from preclinical, in vitro, and in vivo animal studies, primarily in the context of cystic fibrosis (CF) and Hurler syndrome.
Table 1: Efficacy Data
| Parameter | This compound / SRI-41315 | Ataluren (Translarna) |
| Readthrough Efficiency (in vitro) | SRI-41315 showed greater readthrough efficiency than this compound in a NanoLuc reporter assay.[3] | Dose-dependent readthrough of all three nonsense codons (UGA, UAA, UAG), with maximal activity at UGA.[7][8] |
| Protein Restoration (in vitro/ex vivo) | This compound, in combination with G418, restored CFTR protein to ~25% of wild-type levels in FRT cells.[9] | In myotubes from a Miyoshi myopathy patient, ataluren restored dysferlin expression to ~15% of healthy levels.[10] |
| Functional Improvement (in vitro/ex vivo) | SRI-41315 with G418 significantly increased CFTR function in primary human bronchial epithelial cells.[3] | Restored RPGR protein expression to 8% of control levels and phagocytic activity to 12% in patient-derived retinal cells.[11] |
| Functional Improvement (in vivo) | Beneficial effects observed in a Hurler syndrome rat model.[5] | In a Phase 3 DMD trial (Study 041), ataluren showed a 21% slowing in the rate of decline in the 6-minute walk distance (6MWD) over 72 weeks compared to placebo (p=0.0248).[12] In a pooled analysis, a significant difference of 15.8 meters in 6MWD (p=0.0032) was observed at 48 weeks.[13] |
Table 2: Pharmacokinetics
| Parameter | This compound / SRI-41315 | Ataluren (Translarna) |
| Bioavailability | Data not available. | ≥55% (oral suspension).[6] |
| Time to Peak Plasma Concentration (Tmax) | Data not available. | Approximately 1.5 hours.[7] |
| Plasma Half-life (t1/2) | Data not available. | 2 to 6 hours.[6] |
| Metabolism | Data not available. | Primarily through glucuronidation via UGT1A9.[7] |
| Excretion | Data not available. | Recovered in both urine and feces.[6][7] |
Table 3: Safety and Toxicity
| Parameter | This compound / SRI-41315 | Ataluren (Translarna) |
| In Vitro Cytotoxicity | SRI-41315 exhibited CC50 values >50 µM in FRT and 16BE14o- cells.[14] | Generally well-tolerated in preclinical models. |
| Adverse Effects (Clinical) | Not clinically tested. A deleterious effect on epithelial sodium channel conductance was observed in vitro.[3] | Generally well-tolerated. Common adverse events include vomiting, diarrhea, nausea, headache, and abdominal pain.[4] Changes in lipid profiles and small increases in serum creatinine have been reported. |
| Off-target Effects | This compound did not stimulate readthrough at normal termination codons in ribosome profiling studies.[9] | Preclinical and clinical studies have shown high selectivity for PTCs over normal stop codons.[15] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound/SRI-41315 and ataluren are visualized in the following diagrams.
Caption: Mechanism of action of ataluren.
Caption: Mechanism of action of SRI-41315.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and ataluren.
High-Throughput Screening for Readthrough Compounds (this compound Discovery)
The discovery of this compound involved a high-throughput screen of a large chemical library.[3]
-
Assay Principle: A NanoLuc luciferase reporter gene containing a PTC was used. Readthrough of the PTC results in the production of functional luciferase, which generates a luminescent signal in the presence of its substrate.[3]
-
Workflow:
-
A library of 771,345 compounds was screened in cells stably expressing the NanoLuc reporter.[4]
-
Compounds that produced a significant increase in luminescence were identified as "hits."
-
Hit compounds were then subjected to dose-response analysis to confirm their activity and determine their potency.[9]
-
This compound was identified as one of the most active compounds from this screen.[3]
-
Caption: High-throughput screening workflow.
CFTR Function Assay (Ussing Chamber)
To assess the functional rescue of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the Ussing chamber technique is employed.[14]
-
Assay Principle: This electrophysiological method measures ion transport across an epithelial cell monolayer. The short-circuit current is a measure of the net ion flow, and changes in this current upon stimulation and inhibition of CFTR provide a quantitative measure of its function.[14][16]
-
Workflow:
-
Primary human bronchial epithelial cells or other suitable cell lines are cultured on permeable supports to form a polarized monolayer.
-
The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides.
-
The cells are treated with the test compound (e.g., this compound) for a specified period.
-
CFTR function is stimulated with forskolin, and the change in short-circuit current is measured.
-
The specificity of the current is confirmed by adding a CFTR inhibitor.
-
In Vivo Efficacy Assessment in DMD (Ataluren)
Clinical trials for ataluren in DMD have utilized standardized functional assessments to measure efficacy.
-
Primary Endpoint: The 6-Minute Walk Test (6MWT) is a common primary endpoint in ambulatory DMD trials. It measures the distance a patient can walk in 6 minutes and is a validated measure of muscle function and endurance.[17]
-
Secondary Endpoints: Timed Function Tests (TFTs), such as the time to run/walk 10 meters and the time to ascend or descend four stairs, provide additional measures of muscle function. The North Star Ambulatory Assessment (NSAA) is a functional scale specifically designed for ambulatory boys with DMD.[12][13]
-
Protocol:
-
Patients are randomized to receive either ataluren or a placebo in a double-blind manner.
-
Functional assessments (6MWT, TFTs, NSAA) are performed at baseline and at regular intervals throughout the study (e.g., every 6-12 weeks).[17]
-
The change from baseline in these measures is compared between the treatment and placebo groups to determine the efficacy of the drug.
-
eRF1 Degradation and Ubiquitylation Assays (SRI-41315)
The mechanism of SRI-41315-induced eRF1 degradation can be investigated through in vitro and in-cell ubiquitylation assays.
-
Assay Principle: These assays aim to detect the covalent attachment of ubiquitin to eRF1, which targets it for proteasomal degradation.
-
In Vitro Ubiquitylation Workflow:
-
Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 ligase (e.g., RNF14), ubiquitin, and the substrate (eRF1) are combined in a reaction buffer with ATP.[18]
-
SRI-41315 is added to the reaction mixture.
-
The reaction is incubated to allow for ubiquitylation to occur.
-
The reaction products are separated by SDS-PAGE and analyzed by Western blotting using antibodies against eRF1 and ubiquitin to detect polyubiquitinated eRF1.[19]
-
-
In-Cell Ubiquitylation Workflow:
-
Cells are co-transfected with plasmids expressing epitope-tagged ubiquitin and the protein of interest (eRF1).
-
The cells are treated with SRI-41315 and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Cell lysates are prepared, and the protein of interest is immunoprecipitated.
-
The immunoprecipitated proteins are then analyzed by Western blotting with an anti-ubiquitin antibody to detect ubiquitinated eRF1.[20]
-
Conclusion
This compound and ataluren represent two distinct and promising strategies for the treatment of genetic disorders caused by nonsense mutations. Ataluren, with its well-characterized ribosomal readthrough mechanism, has undergone extensive clinical evaluation and has demonstrated a modest but statistically significant benefit in slowing disease progression in a subpopulation of DMD patients. This compound and its more potent analog SRI-41315 operate through a novel mechanism of eRF1 degradation, which has shown considerable promise in preclinical models of cystic fibrosis and other genetic diseases.
The choice between these or other emerging nonsense suppression therapies will likely depend on the specific genetic context of the mutation, the affected protein, and the individual patient's response. Further research, including head-to-head comparative studies and clinical evaluation of newer agents like SRI-41315, is warranted to fully elucidate their therapeutic potential and to expand the arsenal of treatments for patients with nonsense mutation-mediated diseases.
References
- 1. Selective ribosome profiling to study interactions of translating ribosomes in yeast | Springer Nature Experiments [experiments.springernature.com]
- 2. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eRF1 degrader SRI-41315 acts as a molecular glue at the ribosomal decoding center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of Nonsense Mutations by New Emerging Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Confirmatory long-term efficacy and safety results of ataluren in patients with nmDMD from Study 041, an international, randomized, double-blind, placebo-controlled, Phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Ataluren treatment of patients with nonsense mutation dystrophinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of SRI-37240: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of the research chemical SRI-37240 in the absence of a specific Safety Data Sheet (SDS). As a novel compound, this compound should be treated as a hazardous substance. All procedures must be conducted in accordance with institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. For novel research compounds like this compound, for which a comprehensive hazard profile is not yet established, a cautious and conservative approach to disposal is essential.
Summary of Known Information and Inferred Hazards
| Property | Data | Inferred Hazard/Precaution |
| Chemical Name | This compound | Treat as a biologically active and potentially hazardous compound. |
| CAS Number | 883956-47-6 | Use for accurate identification and communication with your EHS department. |
| Chemical Formula | C₂₄H₂₃N₃O₂ | The presence of nitrogen and its complex structure suggest that it should be treated as a chemical waste and not be disposed of in regular trash or down the drain. |
| Molecular Weight | 387.5 g/mol | Not directly relevant to disposal hazards but useful for inventory and waste tracking. |
| Known Biological Effect | Potent premature termination codons (PTCs) inhibitor; suppresses CFTR nonsense mutations.[1] Research has indicated a "deleterious effect on ion conductance mediated by the epithelial sodium channel." | As a biologically active agent, it should be assumed to have potential toxicological effects. Avoid direct contact and inhalation. All waste must be considered hazardous. |
| Physical Form | Typically a solid powder. | Handle as a powder in a manner that minimizes dust generation (e.g., in a chemical fume hood). |
| Solubility | Soluble in organic solvents such as DMSO. | Waste solutions will be considered hazardous organic waste. Do not mix with aqueous or other incompatible waste streams. |
Best Practices for Handling and Waste Preparation
The following protocols are based on general best practices for handling and disposing of uncharacterized research chemicals. These steps are designed to ensure safety and compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
-
When handling the solid compound, work in a chemical fume hood to prevent inhalation of any dust.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[2]
-
Maintain separate waste containers for solid this compound and solutions containing this compound.
-
Keep aqueous and organic solvent waste streams separate.
3. Waste Container Selection and Labeling:
-
Use chemically compatible, leak-proof containers with secure screw-top lids. For organic solutions, glass or polyethylene containers are generally suitable.[2]
-
As soon as the first waste is added, label the container with a "Hazardous Waste" label provided by your EHS department.[2]
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date
-
The name of the principal investigator and laboratory contact information
-
For solutions, list all components and their approximate percentages (e.g., "this compound in DMSO, <1%").
-
4. Storage of Waste:
-
Store waste containers in a designated and properly labeled satellite accumulation area (SAA) within your laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure waste containers are kept closed except when adding waste.[2]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.
-
Consult Your EHS Department: Before generating any this compound waste, contact your institution's EHS department to inform them about the new research chemical and to understand their specific requirements for its disposal.
-
Collect Waste: Following the handling and segregation guidelines above, collect all this compound waste in the appropriately labeled hazardous waste containers. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated materials such as pipette tips, gloves, and weighing paper. These should be collected in a designated solid waste container.
-
-
Request a Waste Pickup: Once your waste container is full or you have completed the experiments, schedule a hazardous waste pickup with your EHS department according to their procedures.
-
Documentation: Maintain a log of all this compound waste generated, including quantities and dates. Your EHS department will provide a manifest or other tracking documents upon waste collection. Retain these records as required by your institution and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical with unknown hazards, such as this compound.
Caption: Disposal workflow for this compound as an uncharacterized research chemical.
References
Personal protective equipment for handling SRI-37240
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SRI-37240, a potent small molecule inhibitor. Given the absence of a specific Safety Data Sheet (SDS), this document outlines best practices based on established protocols for handling biologically active compounds in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and prevent exposure.
This compound has been identified as a compound that can induce the read-through of premature termination codons in messenger RNA.[1][2] It has been shown to restore the function of the human CFTR gene in rat cell cultures where function was impaired by such mutations.[1][3] While this highlights its potential therapeutic value, its potent biological activity necessitates careful handling to avoid unintended physiological effects.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Chemically resistant gloves (e.g., Nitrile) |
| - Safety glasses with side shields or safety goggles[4] | |
| - Laboratory coat or gown | |
| Weighing & Aliquoting (Solid Form) | - Double-gloving with chemically resistant gloves[5] |
| - Disposable gown with long sleeves and closed front[5] | |
| - Safety goggles or a full-face shield[4][6] | |
| - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood)[6] | |
| Solution Preparation & Handling | - Chemically resistant gloves |
| - Laboratory coat or gown | |
| - Safety glasses with side shields or safety goggles[4] | |
| - All work should be conducted within a certified chemical fume hood.[5] | |
| Spill Cleanup | - Double-gloving with chemically resistant gloves[5] |
| - Disposable gown[5] | |
| - Safety goggles and a face shield[4][6] | |
| - Appropriate respiratory protection[6] | |
| - Use of a chemical spill kit with absorbent materials[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a certified chemical fume hood is operational and available for all manipulations of the solid compound and concentrated solutions.[5]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials, including PPE, weighing paper, spatulas, tubes, and solvents, before retrieving the compound from storage.
2. Handling the Solid Compound:
-
Perform all weighing and aliquoting of solid this compound within a chemical fume hood to minimize inhalation exposure.[5]
-
Wear double gloves, a disposable gown, and safety goggles.[5]
-
Use a dedicated set of utensils (spatulas, forceps) for handling the compound.
-
Carefully transfer the weighed compound into a tared and labeled container.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.[5]
-
Add solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped and mix by vortexing or gentle inversion.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Administration and Experimental Use:
-
When treating cell cultures or performing in-vivo studies, wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Handle all solutions and treated materials as potentially hazardous.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.
-
Decontamination: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) that has come into contact with this compound using an appropriate solvent or cleaning agent. Collect the cleaning residue as hazardous waste.
-
Waste Disposal: All hazardous waste must be disposed of through the institution's official chemical waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. A small molecule that induces translational readthrough of CFTR nonsense mutations by eRF1 depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pharmastate.academy [pharmastate.academy]
- 5. benchchem.com [benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
